molecular formula C13H23N B1194426 1-(1-Adamantyl)propan-1-amine CAS No. 60196-90-9

1-(1-Adamantyl)propan-1-amine

Cat. No.: B1194426
CAS No.: 60196-90-9
M. Wt: 193.33 g/mol
InChI Key: RKPSOUZGYPZAHW-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)propan-1-amine, also known as 1-(1-Adamantyl)propan-1-amine, is a useful research compound. Its molecular formula is C13H23N and its molecular weight is 193.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Adamantyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Adamantyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H23N/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12H,2-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPSOUZGYPZAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975615
Record name 1-(Adamantan-1-yl)propan-1-amine
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Molecular Weight

193.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60196-90-9
Record name Adapromine
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URL https://commonchemistry.cas.org/detail?cas_rn=60196-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adapromine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Adamantan-1-yl)propan-1-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Adamantyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(1-Adamantyl)propan-1-amine, also known by the name Adapromine, is a primary aliphatic amine featuring the bulky, lipophilic adamantyl cage. This unique structural motif imparts a high degree of rigidity and three-dimensionality, influencing its physicochemical and pharmacological properties. As an analogue of other adamantane derivatives like Amantadine and Rimantadine, which have established roles as antiviral agents, 1-(1-Adamantyl)propan-1-amine is of significant interest to researchers in virology, medicinal chemistry, and drug development.[1] Its potential antiviral activity extends to both influenza A and B viruses, suggesting a broader spectrum of action compared to some of its congeners.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(1-Adamantyl)propan-1-amine. It is designed for researchers, scientists, and drug development professionals, offering both a compilation of available data and detailed experimental protocols for the in-house determination of critical parameters. Understanding these properties is paramount for predicting the compound's behavior in biological systems, guiding formulation development, and ensuring the integrity of preclinical and clinical research.

Core Physicochemical Data

The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of direct experimental data for 1-(1-Adamantyl)propan-1-amine in the public domain, this section presents a combination of computed values and experimental data for its hydrochloride salt. It is crucial to distinguish between these data types in research and development settings.

PropertyValueData TypeSource
Molecular Formula C₁₃H₂₃N---
Molecular Weight 193.33 g/mol ---
Melting Point (as free base) ~58.34 °CEstimated
Melting Point (as hydrochloride salt) 278 °CExperimental
Boiling Point (as free base) ~257.75 - 258.41 °CEstimated
Water Solubility (as free base) 92.55 - 202.37 mg/LEstimated
pKa (of primary amine) Not Experimentally Determined------
LogP ~3.2Estimated

Synthesis Overview

A key synthetic route to 1-(1-Adamantyl)propan-1-amine involves a two-step process starting from 1-adamantanecarbonitrile. This method is advantageous for its relatively high yield and scalability.

  • Formation of the Ketimine Intermediate: An ethyl Grignard reagent, typically ethylmagnesium bromide, is reacted with 1-adamantanecarbonitrile. The nucleophilic addition of the ethyl group to the nitrile carbon forms a ketimine intermediate.

  • Reduction to the Primary Amine: The resulting ketimine is then reduced to the corresponding primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation.

It is imperative during the synthesis to control for potential impurities. The most likely impurities would be unreacted starting materials (1-adamantanecarbonitrile) and the intermediate ketimine. Post-synthesis purification, often involving distillation or chromatography, is essential to obtain a high-purity final product, which is critical for accurate physicochemical and biological evaluation.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the adamantyl cage, the propyl chain, and the amine group.

  • Adamantyl Protons: The adamantyl cage contains methine (CH) and methylene (CH₂) protons in a rigid, symmetric structure. These will likely appear as a series of broad, overlapping multiplets in the upfield region, typically between 1.5 and 2.1 ppm.

  • Propyl Chain Protons:

    • The CH proton adjacent to both the adamantyl group and the amine will be a multiplet, likely shifted downfield due to the influence of the nitrogen atom, in the range of 2.5-3.0 ppm.

    • The CH₂ group of the propyl chain will appear as a multiplet, probably between 1.2 and 1.6 ppm.

    • The terminal CH₃ group will be a triplet around 0.9 ppm.

  • Amine Protons: The two protons of the primary amine (-NH₂) will likely appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature, but can be expected in the range of 1.0-3.0 ppm. Exchange with D₂O would cause this signal to disappear, confirming its identity.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • Adamantyl Carbons: The adamantane cage has four distinct carbon environments: the quaternary carbon at the point of substitution, the methine carbons, and two sets of methylene carbons. These will give rise to four signals, with the quaternary carbon being the most downfield of the cage carbons. Based on data for substituted adamantanes, these peaks are expected in the range of 28-50 ppm.

  • Propyl Chain Carbons:

    • The CH carbon bonded to the nitrogen and the adamantyl group will be the most downfield of the propyl carbons, likely in the 50-60 ppm range.

    • The CH₂ carbon will be in the 25-35 ppm range.

    • The CH₃ carbon will be the most upfield, around 10-15 ppm.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 193. The fragmentation pattern is expected to be dominated by the stable adamantyl cation.

  • α-Cleavage: A characteristic fragmentation for amines is the cleavage of the bond alpha to the nitrogen atom. This would result in the loss of an ethyl radical to give a prominent fragment ion.

  • Adamantyl Fragmentation: The adamantyl cage itself can undergo fragmentation, leading to characteristic ions at m/z 135, 93, 79, and 67.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the amine and alkane functionalities.

  • N-H Stretching: As a primary amine, two distinct, medium-intensity peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

  • N-H Bending: A bending vibration for the primary amine should be visible in the 1590-1650 cm⁻¹ range.

  • C-H Stretching: Strong absorptions from the C-H stretching of the adamantyl and propyl groups will be present just below 3000 cm⁻¹.

  • C-N Stretching: A weaker C-N stretching band is expected in the 1000-1200 cm⁻¹ region.

Experimental Protocols

The following sections provide detailed, self-validating protocols for the experimental determination of two critical physicochemical parameters: pKa and thermodynamic solubility.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa refers to the acidity of its conjugate acid (R-NH₃⁺). This parameter is crucial for predicting the ionization state of a drug at physiological pH, which in turn influences its solubility, permeability, and target binding.

Causality Behind Experimental Choices: Potentiometric titration is the gold standard for pKa determination due to its accuracy and direct measurement of pH changes upon addition of a titrant. The use of a co-solvent like methanol is often necessary for compounds with low aqueous solubility to ensure the compound remains dissolved throughout the titration.

Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

    • Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).

    • Accurately weigh approximately 10-20 mg of 1-(1-Adamantyl)propan-1-amine and dissolve it in a suitable volume (e.g., 50 mL) of a methanol/water co-solvent (e.g., 50:50 v/v). The exact concentration should be known.

  • Instrumentation Setup:

    • Calibrate a pH meter using standard buffers of at least three different pH values (e.g., pH 4.0, 7.0, and 10.0).

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently with a magnetic stirrer.

  • Titration:

    • Immerse the calibrated pH electrode and the tip of a burette containing the standardized NaOH solution into the sample solution.

    • Initially, titrate the sample solution with the standardized HCl solution to a pH of approximately 2 to ensure the amine is fully protonated.

    • Begin the back-titration by adding the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.

    • Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the volume of NaOH. The peak of this plot corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point. This can be read directly from the titration curve at half the volume of NaOH required to reach the equivalence point.

Determination of Thermodynamic Solubility by Shake-Flask Method

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It is a critical parameter for oral drug absorption and formulation development.

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility because it allows the system to reach true equilibrium between the solid and dissolved states of the compound. The use of a buffer at a physiologically relevant pH (e.g., pH 7.4) provides data that is more predictive of in vivo behavior. HPLC is used for quantification due to its high sensitivity and specificity.

Workflow for thermodynamic solubility determination by the shake-flask method.

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of solid 1-(1-Adamantyl)propan-1-amine to several glass vials (e.g., 2-5 mg per vial). The excess solid is crucial to ensure a saturated solution is formed.

    • Add a known volume (e.g., 1 mL) of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

  • Equilibration:

    • Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully remove an aliquot of the supernatant without disturbing the solid material.

    • Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of 1-(1-Adamantyl)propan-1-amine of known concentrations in the same buffer system.

    • Analyze the filtered supernatant and the standard solutions by a validated HPLC method with UV detection.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of 1-(1-Adamantyl)propan-1-amine in the supernatant by interpolating its peak area on the calibration curve. The resulting concentration is the thermodynamic solubility.

Conclusion

1-(1-Adamantyl)propan-1-amine is a molecule of significant interest due to its structural relationship to established antiviral drugs. While a complete experimental dataset of its physicochemical properties is not currently available in the public domain, this guide has provided a comprehensive overview of its known and predicted characteristics. The detailed experimental protocols for determining pKa and thermodynamic solubility offer a clear pathway for researchers to generate this critical data in their own laboratories. A thorough understanding and experimental validation of these fundamental properties are essential first steps in the rational design and development of new therapeutic agents based on the adamantane scaffold.

References

  • Chemchart. 1-(1-adamantyl)propan-1-amine (60196-90-9). [Link]

  • Grokipedia. Adapromine. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Adamantane-Based Antiviral Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Adamantane-based antivirals, specifically amantadine and rimantadine, represent a foundational class of drugs targeting the influenza A virus. Their mechanism of action is exquisitely specific: the direct blockade of the M2 proton channel, a viroporin essential for the viral life cycle. This guide provides a detailed molecular-level examination of this mechanism, from the structure and function of the M2 tetramer to the precise nature of the drug-channel interaction. It further explores the structural basis of viral resistance, which has unfortunately rendered this class of drugs largely ineffective against currently circulating strains. Finally, we will review the key experimental methodologies that were instrumental in elucidating this mechanism and that continue to be vital in the development of new antiviral strategies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this classic example of targeted antiviral therapy.

Introduction: A Historical Perspective

Amantadine and its α-methyl derivative, rimantadine, are tricyclic amines approved for clinical use in the 1960s and 1990s, respectively.[1][2] Initially discovered through serendipity, their activity was quickly narrowed to influenza A viruses, as influenza B and C, which possess functionally similar but structurally distinct viroporins (BM2 and CM2), are intrinsically resistant.[3] For decades, adamantanes were a first-line defense for the prophylaxis and treatment of seasonal influenza A outbreaks.[4] However, their utility has been severely compromised by the global emergence of resistant strains, with nearly all circulating influenza A viruses now carrying mutations that prevent effective drug binding.[5][6][7] Despite their diminished clinical role, the study of adamantanes provides a powerful and instructive model for understanding ion channel pharmacology and the molecular dynamics of viral resistance.

The Molecular Target: Influenza A M2 Proton Channel

The M2 protein of influenza A is a small, 97-amino acid integral membrane protein that assembles into a homotetrameric structure to form a proton-selective ion channel.[3][8] This channel is a viroporin, a class of viral proteins that modify membrane permeability. While only a few dozen M2 molecules are incorporated into each virion, they are essential for efficient viral replication.[9][10]

Structure and Function

The M2 protein is composed of three domains: a short N-terminal extracellular domain, a single transmembrane (TM) domain (residues ~24-46), and a C-terminal cytoplasmic tail.[3][8] The functional channel is formed by the assembly of four TM helices, which create a narrow, water-filled pore through the viral envelope.[3][11]

Two key residues within the TM domain are critical for its function:

  • Histidine-37 (His37): This residue acts as the pH sensor and selectivity filter.[3][11] At the neutral pH outside the host cell, the imidazole side chains of the four His37 residues are uncharged, and the channel is closed. Upon entry into the acidic environment of the endosome (pH 5-6), these histidines become protonated.[4][8] The resulting electrostatic repulsion between the four positively charged side chains is thought to induce a conformational change that opens the channel.[4][8]

  • Tryptophan-41 (Trp41): This residue forms a "gate" near the C-terminal end of the pore.[3][4] In the closed state, the bulky indole rings of the four Trp41 residues are in close contact, physically occluding the channel.[4] The pH-induced conformational change at His37 is transmitted to this gate, causing it to open and allow proton passage.[4]

Role in the Viral Life Cycle

The M2 channel plays two critical roles in the influenza A life cycle:

  • Viral Uncoating (Early Stage): After the virus enters a host cell via endocytosis, the endosome becomes acidified.[8][12] This low pH activates the M2 channel, allowing protons to flow from the endosome into the virion interior.[1][13] The acidification of the viral core weakens the interaction between the matrix protein (M1) and the viral ribonucleoprotein (RNP) complexes.[1][13] This dissociation is a prerequisite for the release of the viral genome into the cytoplasm, a process known as uncoating.[1][4][14]

  • HA Maturation (Late Stage): In the late stages of replication, the M2 channel serves to equilibrate the pH of the trans-Golgi network (TGN). This prevents the premature, acid-induced conformational change of newly synthesized hemagglutinin (HA) protein as it transits through this acidic compartment, ensuring its proper maturation.[8][13][15]

Mechanism of Action: Pore Blockade

Amantadine and rimantadine inhibit viral replication by directly blocking the pore of the M2 proton channel.[1][2][16] This action prevents the acidification of the viral interior, thereby halting the uncoating process and trapping the viral genome within the endosome.[1][2][13]

The Binding Site

The primary, high-affinity binding site for adamantanes is located within the N-terminal lumen of the M2 channel pore.[17][18][19] This pocket is primarily formed by residues Val27, Ala30, Ser31, and Gly34 from the four surrounding helices.[20][21] Solid-state NMR and X-ray crystallography have confirmed that a single drug molecule binds within this site, physically occluding the channel and preventing proton translocation.[19]

While a secondary, lower-affinity binding site on the lipid-facing exterior of the channel has been proposed, experimental evidence strongly supports the pore-binding site as the one responsible for the pharmacological antiviral effect.[17][19]

Molecular Interaction

The adamantane cage, a bulky and hydrophobic moiety, fits snugly into the pore.[22] The drug's polar primary amine group is oriented towards the C-terminus of the channel.[23] This orientation is crucial, as it not only physically blocks the pore but may also perturb the proton relay network involving the His37 sensor, further disrupting channel function.[23] The binding is a direct physical occlusion, preventing the Grotthuss mechanism (proton hopping along a wire of water molecules) that is believed to mediate proton transport through the channel.[8]

M2_Action_Mechanism cluster_virus_entry Viral Entry & Uncoating cluster_drug_action Adamantane Inhibition v_entry 1. Virus enters cell via endocytosis endosome 2. Endosome acidifies (Low pH) v_entry->endosome m2_open 3. M2 Channel Opens endosome->m2_open h_influx 4. Protons (H+) flow into virion m2_open->h_influx m2_block 3a. Drug binds to & blocks M2 channel pore m2_open->m2_block Intervention Point uncoating 5. Viral core acidifies, RNP released h_influx->uncoating no_influx 4a. Proton influx is prevented replication 6. Replication begins uncoating->replication drug Amantadine / Rimantadine drug->m2_block no_uncoating 5a. Uncoating fails, virus trapped no_influx->no_uncoating no_replication 6a. Replication Inhibited no_uncoating->no_replication

Caption: Mechanism of adamantane action on influenza A uncoating.

Molecular Mechanisms of Viral Resistance

The clinical utility of adamantanes has been nullified by the emergence of resistant influenza A strains. Resistance is conferred by single amino acid substitutions in the transmembrane domain of the M2 protein, specifically at residues that line the drug-binding pocket.[7][20][24]

Key Resistance Mutations

Several key mutations are responsible for the vast majority of adamantane resistance worldwide.

MutationLocationConsequence on Drug BindingGlobal Prevalence
S31N Pore-liningThe bulkier asparagine (Asn) side chain sterically hinders the adamantane cage from entering the binding site.[22][25]>95% of resistant strains[6][24]
V27A Pore-liningThe smaller alanine (Ala) side chain alters the shape of the binding pocket, reducing favorable van der Waals contacts and lowering binding affinity.[22]Common, often seen in dual mutants (V27A/S31N)[6][24]
L26F Pore-liningThe bulky phenylalanine (Phe) side chain occludes the binding site.Rare[20][24]
A30T Pore-liningThe threonine (Thr) substitution alters the pore geometry.Rare[20][24]

The S31N mutation is by far the most prevalent and significant, now found in nearly all circulating human, avian, and swine influenza A viruses.[6][24] This mutation does not impair the proton channel function of M2 but effectively eliminates the high-affinity binding of amantadine and rimantadine.[18][22][25]

Resistance_Mechanism cluster_wt Wild-Type (WT) M2 Channel (Drug-Sensitive) cluster_mutant S31N Mutant M2 Channel (Drug-Resistant) wt_channel M2 Pore Val27 Ser31 Gly34 mutant_channel M2 Pore Val27 Asn31 Gly34 wt_channel->mutant_channel Single Point Mutation (Serine -> Asparagine) drug_wt Amantadine drug_wt->wt_channel:f2 Binds tightly, blocks pore drug_mutant Amantadine drug_mutant->mutant_channel:f2 Binding blocked (Steric Hindrance)

Caption: Structural basis of S31N-mediated adamantane resistance.

Experimental Methodologies

The elucidation of the adamantane mechanism of action relied on a combination of virological, electrophysiological, and structural biology techniques. These methods remain the gold standard for characterizing antiviral compounds targeting ion channels.

In Vitro Antiviral Assays

These assays measure the ability of a compound to inhibit viral replication in cell culture.

  • Plaque Reduction Assay: This is a classic functional assay. A monolayer of host cells is infected with the virus in the presence of varying concentrations of the antiviral drug. The virus replicates and spreads, creating localized areas of cell death called "plaques." The concentration of drug that reduces the number of plaques by 50% (IC50) is a measure of its antiviral potency.

  • Virus Yield Reduction Assay: This assay quantifies the amount of new virus produced by infected cells. Cells are treated with the drug and infected. After a replication cycle, the amount of progeny virus in the supernatant is measured (e.g., by TCID50 or qPCR). This provides a direct measure of the drug's impact on viral propagation.[26]

  • Reporter Gene Assays: Genetically engineered viruses or cell lines that express a reporter gene (e.g., luciferase, GFP) upon successful infection can be used for high-throughput screening. The signal from the reporter is proportional to the level of viral replication, and its reduction indicates antiviral activity.[27]

Electrophysiology

Directly measuring the ion channel activity of M2 is crucial for confirming the mechanism of action.

  • Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: This is a powerful technique for studying ion channels.

    • Expression: mRNA encoding the M2 protein is injected into Xenopus laevis oocytes. The oocytes translate the mRNA and insert functional M2 tetrameric channels into their plasma membrane.

    • Clamping: Two microelectrodes are inserted into the oocyte. One measures the membrane potential, and the other injects current to "clamp" the voltage at a desired level.

    • Measurement: The external pH is lowered to activate the M2 channels. The current carried by protons flowing through the channels is measured.

    • Inhibition: The drug is applied to the bath, and the reduction in the proton current is recorded, allowing for a precise characterization of the blockade.

TEVC_Workflow start Start: Xenopus Oocyte inject 1. Inject M2 cRNA start->inject incubate 2. Incubate 2-4 days (Protein Expression) inject->incubate setup 3. Place oocyte in TEVC rig incubate->setup clamp 4. Clamp voltage (e.g., -50 mV) setup->clamp ph_low 5. Perfuse with low pH buffer (Activate M2 channels) clamp->ph_low record_base 6. Record baseline proton current (I_H+) ph_low->record_base add_drug 7. Perfuse with drug-containing low pH buffer record_base->add_drug record_drug 8. Record inhibited proton current add_drug->record_drug analyze 9. Analyze data (Calculate % inhibition) record_drug->analyze end End analyze->end

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) assay of M2.

Structural Biology

Determining the high-resolution structure of the M2 channel with and without bound drug was essential for understanding the mechanism.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR has been particularly powerful, allowing the study of the M2 transmembrane domain embedded in a native-like lipid bilayer environment.[19][22][23] These studies were crucial in identifying the specific residues in the binding pocket and determining the orientation of the bound drug.[19][23]

  • X-ray Crystallography: Crystallography of the M2 transmembrane domain provided high-resolution snapshots of the channel structure, confirming the tetrameric arrangement and the location of the drug binding site within the pore.[11][25]

Conclusion and Future Perspectives

The story of adamantane antivirals is a double-edged sword. It stands as a triumph of targeted drug design, where a specific viral protein was identified and effectively inhibited, leading to a clinically useful therapeutic. The detailed elucidation of its mechanism—the physical blockade of the M2 proton channel pore—is a cornerstone of antiviral pharmacology.

Conversely, the near-universal development of resistance highlights the remarkable adaptability of RNA viruses and serves as a cautionary tale. The S31N mutation, a seemingly minor change, completely abrogated the efficacy of an entire class of drugs, underscoring the necessity of monitoring for resistance and pursuing multi-target antiviral strategies. While adamantanes are no longer recommended for treating influenza, the M2 channel remains a valid, albeit challenging, antiviral target.[6][7] Ongoing research focuses on designing new inhibitors that can bind to and block the resistant forms of the M2 channel, leveraging the deep mechanistic understanding gained from studying this pioneering class of antiviral agents.[22][28]

References

  • Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC - NIH. (n.d.).
  • M2 proton channel - Wikipedia. (n.d.). Wikipedia.
  • High-resolution structures of the M2 channel from influenza A virus reveal dynamic pathways for proton stabiliz
  • Coexistence of two adamantane binding sites in the influenza A M2 ion channel. (2010). PNAS.
  • Amantadine and Rimantadine - Medical Pharmacology: Antiviral Drugs. (n.d.). Medical Pharmacology.
  • X-ray Crystal Structure of the Influenza A M2 Proton Channel S31N Mutant in Two Conformational States: An Open and Shut Case. (2019).
  • Structure and Function of the Influenza A M2 Proton Channel - PMC - NIH. (n.d.).
  • Coexistence of two adamantane binding sites in the influenza A M2 ion channel. (2010). semanticscholar.org.
  • Specific Binding of Adamantane Drugs and Direction of Their Polar Amines in the Pore of the Influenza M2 Transmembrane Domain in Lipid Bilayers and Dodecylphosphocholine Micelles Determined by NMR Spectroscopy. (2011).
  • Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations - PMC. (2015).
  • Amantadine - Wikipedia. (n.d.). Wikipedia.
  • Different modes of inhibition by adamantane amine derivatives and natural polyamines of the functionally reconstituted influenza virus M2 proton channel protein. (1997). Microbiology Society.
  • Role of virion M2 protein in influenza virus uncoating: specific reduction in the rate of membrane fusion between virus and liposomes by amantadine. (n.d.). PubMed.
  • Coexistence of two adamantane binding sites in the influenza A M2 ion channel - PMC - NIH. (n.d.).
  • The Influenza A Virus M2 Ion Channel Protein and Its Role in the Influenza Virus Life Cycle. (n.d.). Cold Spring Harbor Monograph Archive.
  • From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. (2022). Frontiers.
  • New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC. (n.d.).
  • Testing Services - Antiviral. (n.d.). Microbiologics.
  • A team of the UB describes the action mechanism of a drug which inhibits influenza A virus. (2016). University of Barcelona.
  • Influenza Virus M2 Protein Ion Channel Activity Helps To Maintain Pandemic 2009 H1N1 Virus Hemagglutinin Fusion Competence during Transport to the Cell Surface. (n.d.). Journal of Virology.
  • Influenza A Virus M2 Ion Channel Activity Is Essential for Efficient Replication in Tissue Culture - PMC. (n.d.).
  • Influenza Virus M2 Ion Channel Protein Is Necessary for Filamentous Virion Form
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  • Mechanism of drug inhibition and drug resistance of influenza A M2 channel. (2009). PNAS.
  • Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. (n.d.).
  • Binding and Proton Blockage by Amantadine Variants of the Influenza M2WT and M2S31N Explained - PMC. (n.d.).
  • V27A and S31N mutations over time. Frequencies of mutation... (n.d.).
  • Amantadine and Rimantadine Inhibit Hepatitis A Virus Replication through the Induction of Autophagy - PMC. (2022).
  • Evolution of Influenza Viruses—Drug Resistance, Treatment Options, and Prospects. (2022). MDPI.
  • High Levels of Adamantane Resistance Among Influenza A (H3N2)
  • Amantadine: an antiviral and antiparkinsonian agent. (n.d.).
  • Rimantadine - Wikipedia. (n.d.). Wikipedia.
  • Investigation of a recent rise of dual amantadine-resistance mutations in the influenza A M2 sequence. (n.d.). Semantic Scholar.
  • Laboratory Methods for Monitoring Influenza Antiviral Resistance. (2025). PubMed.
  • Antiviral & Antimicrobial Testing. (n.d.).
  • Amantadine-induced conformational and dynamical changes of the influenza M2 transmembrane proton channel. (n.d.). PNAS.
  • Structure and Function of the Influenza A M2 Proton Channel. (2009). Hong Lab.

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An In-Depth Technical Guide to 1-(1-Adamantyl)propan-1-amine (Adapromine): Discovery, History, and Scientific Core

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological profile of 1-(1-Adamantyl)propan-1-amine, known as Adapromine. Developed within the framework of Soviet antiviral research, this adamantane derivative emerged as a promising agent against influenza viruses, reportedly possessing a broader spectrum of activity than its predecessors, amantadine and rimantadine. This document delves into the scientific rationale behind its design, detailed synthetic methodologies, mechanism of action at the molecular level, and a review of its clinical history. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, virology, and pharmacology.

Introduction: The Adamantane Scaffold in Antiviral Drug Discovery

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has long been a privileged scaffold in medicinal chemistry. Its unique steric and electronic properties have been exploited to enhance the pharmacokinetic and pharmacodynamic profiles of various therapeutic agents.[1] In the realm of antiviral research, the discovery of amantadine's activity against influenza A in the 1960s marked a significant milestone, establishing the adamantane cage as a key pharmacophore for targeting viral ion channels.[2] This pioneering work paved the way for the development of a class of antiviral drugs known as the adamantanes.

1-(1-Adamantyl)propan-1-amine, or Adapromine, represents a second-generation adamantane antiviral. It is an alkyl analogue of rimantadine and was developed with the aim of overcoming some of the limitations of earlier adamantane derivatives, such as their narrow spectrum of activity.[3] This guide will explore the journey of Adapromine from its conceptualization to its status as a marketed antiviral in Russia.

Discovery and Historical Context

The development of Adapromine is rooted in the Cold War era's scientific competition and the Soviet Union's focused efforts in antiviral drug discovery. Following the licensure of amantadine in the West, Soviet scientists embarked on a program to synthesize and screen novel adamantane derivatives with the goal of identifying compounds with improved efficacy and a broader range of action.

This research led to the development of rimantadine, which showed comparable or superior activity to amantadine. Building on this success, further structural modifications were explored. The synthesis and antiviral properties of 1-(1-Adamantyl)propan-1-amine were first detailed in patents filed by DuPont in 1967, highlighting early interest in this specific chemical entity.[4] However, it was in the Soviet Union that its development as a clinical candidate, under the name Adapromine, was pursued with vigor. It is reported to be effective against both influenza A and B viruses, a significant advantage over amantadine and rimantadine which are only effective against influenza A.[3] Strains of influenza A virus with resistance to both adapromine and rimantadine were identified in Mongolia and the Soviet Union in the 1980s.[3]

Synthetic Pathways and Methodologies

The synthesis of 1-(1-Adamantyl)propan-1-amine can be achieved through several routes, primarily involving the construction of the propyl-amine side chain on the adamantane core. The initial synthesis disclosed in the 1967 DuPont patent provides a foundational method.[4]

Synthesis via Grignard Reaction and Reduction of an Oxime

This classical approach involves the formation of a ketone intermediate, which is then converted to the desired amine.

Workflow Diagram:

Synthesis_Route_1 A 1-Adamantanecarboxylic acid chloride C 1-(1-Adamantyl)propan-1-one A->C Cadmium-modified Grignard reaction B Ethylmagnesium bromide (Grignard Reagent) B->C E 1-(1-Adamantyl)propan-1-one oxime C->E Oximation D Hydroxylamine D->E G 1-(1-Adamantyl)propan-1-amine (Adapromine) E->G Reduction F Lithium aluminum hydride (LiAlH4) F->G

Caption: Synthesis of Adapromine via a Grignard reaction followed by oximation and reduction.

Experimental Protocol:

Step 1: Synthesis of 1-(1-Adamantyl)propan-1-one

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether. A crystal of iodine can be added to initiate the reaction. Ethyl bromide is then added dropwise to maintain a gentle reflux.

  • Reaction with Cadmium Chloride: Once the Grignard reagent formation is complete, anhydrous cadmium chloride is added portion-wise. The mixture is refluxed to ensure the formation of the organocadmium reagent.

  • Acylation: A solution of 1-adamantanecarboxylic acid chloride in anhydrous benzene or toluene is added dropwise to the cooled organocadmium reagent.

  • Work-up: The reaction mixture is hydrolyzed with dilute acid, and the organic layer is separated, washed, dried, and concentrated to yield 1-(1-adamantyl)propan-1-one.

Step 2: Synthesis of 1-(1-Adamantyl)propan-1-one oxime

  • 1-(1-Adamantyl)propan-1-one is dissolved in ethanol.

  • An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) is added.

  • The mixture is heated under reflux until the reaction is complete (monitored by TLC).

  • The product is isolated by pouring the reaction mixture into water and collecting the precipitated oxime by filtration.

Step 3: Reduction to 1-(1-Adamantyl)propan-1-amine

  • In a separate flame-dried flask under a nitrogen atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared.

  • A solution of the 1-(1-adamantyl)propan-1-one oxime in the same solvent is added dropwise to the LiAlH₄ suspension at a controlled temperature.

  • The reaction mixture is then refluxed to ensure complete reduction.

  • Work-up: The reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is filtered off, and the filtrate is dried and concentrated to afford 1-(1-adamantyl)propan-1-amine.

Synthesis via Reductive Amination

A more direct approach involves the reductive amination of the corresponding ketone, 1-(1-adamantyl)propan-1-one. This method combines the formation of an imine and its reduction in a single pot or in a two-step sequence.

Workflow Diagram:

Synthesis_Route_2 A 1-(1-Adamantyl)propan-1-one C Imine intermediate (in situ) A->C B Ammonia or Ammonium salt B->C E 1-(1-Adamantyl)propan-1-amine (Adapromine) C->E Reduction D Reducing agent (e.g., NaBH3CN, H2/Catalyst) D->E

Caption: Synthesis of Adapromine via reductive amination of the corresponding ketone.

Experimental Protocol:

  • Imine Formation: 1-(1-Adamantyl)propan-1-one is dissolved in a suitable solvent, such as methanol or ethanol. An excess of an ammonia source, like ammonium acetate or a solution of ammonia in methanol, is added. The pH is typically adjusted to a slightly acidic range to facilitate imine formation.

  • Reduction: A reducing agent is added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the imine in the presence of the ketone. Alternatively, catalytic hydrogenation (e.g., using H₂ gas and a palladium or nickel catalyst) can be employed.

  • Work-up: The reaction is quenched, and the product is extracted into an organic solvent. The solvent is then removed, and the crude product is purified, often by distillation or crystallization of a salt form (e.g., hydrochloride).

Mechanism of Antiviral Action

The primary antiviral target of adamantane derivatives, including Adapromine, is the M2 ion channel of the influenza A virus.[5] The M2 protein is a homotetrameric transmembrane protein that forms a proton-selective channel.[6] This channel is crucial for the viral life cycle, particularly during the uncoating process.

Signaling Pathway Diagram:

M2_Inhibition cluster_virus Influenza Virus M2 M2 Ion Channel Uncoating Viral Uncoating (Release of vRNP) M2->Uncoating Facilitates vRNP Viral Ribonucleoprotein (vRNP) Protons H+ (Protons) Protons->M2 Influx Adapromine Adapromine Adapromine->M2 Blocks Replication Viral Replication Uncoating->Replication Leads to

Caption: Mechanism of action of Adapromine via inhibition of the influenza M2 ion channel.

Upon entry into the host cell via endocytosis, the endosome becomes acidified. The M2 ion channel allows the influx of protons from the endosome into the interior of the virion.[6] This acidification of the viral core is a critical step that facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein M1, a process known as uncoating. The released vRNP is then transported to the nucleus for replication.

Adapromine, with its lipophilic adamantane cage, is thought to bind within the pore of the M2 channel tetramer, physically occluding it and preventing the passage of protons.[5] This blockage of the M2 ion channel inhibits the acidification of the viral interior, thereby preventing the uncoating process and halting the viral replication cycle.

The reported broader spectrum of Adapromine, including activity against influenza B, is a point of significant scientific interest. Influenza B viruses possess a different ion channel protein, the BM2 protein, which is structurally and functionally analogous to the M2 protein of influenza A but is not inhibited by amantadine or rimantadine. The structural features of Adapromine that might enable it to interact with and inhibit the BM2 channel are an area of ongoing research and are not yet fully elucidated in publicly available literature.

Pharmacological Profile and Clinical Data

Adapromine is marketed in Russia for the prevention and treatment of influenza.[3] Clinical studies conducted in Russia have reportedly shown its efficacy against both influenza A and B strains. However, detailed, peer-reviewed clinical trial data in English-language publications are scarce, making a comprehensive evaluation of its clinical profile challenging for the international scientific community.

The available information suggests that Adapromine shares a similar side-effect profile with other adamantane derivatives, which can include central nervous system effects such as insomnia, dizziness, and nervousness.[7]

Conclusion and Future Perspectives

1-(1-Adamantyl)propan-1-amine (Adapromine) represents a noteworthy development in the history of antiviral drug discovery, particularly within the context of adamantane-based therapeutics. Its reported broader spectrum of activity against both influenza A and B viruses makes it a molecule of continued interest. While detailed clinical data and mechanistic studies on its activity against influenza B remain to be fully disseminated to the global scientific community, the foundational research and synthetic pathways outlined in this guide provide a valuable resource for researchers in the field.

Further investigation into the molecular interactions of Adapromine with both the M2 and BM2 ion channels could provide crucial insights for the design of new, broad-spectrum anti-influenza agents. The rise of antiviral resistance underscores the importance of revisiting and re-evaluating established classes of antiviral compounds like the adamantanes, and Adapromine serves as a compelling case study in this endeavor.

References

  • Google Patents. (1967).
  • Chemchart. 1-(1-adamantyl)propan-1-amine (60196-90-9). [Link]

  • PubMed. (1995). Influenza virus M2 protein: a molecular modelling study of the ion channel. [Link]

  • Acta Naturae. (2020). Efficacy of (R)-6-Adamantane- Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. [Link]

  • PubMed. (1980). Comparison of amantadine and rimantadine for prevention of type A (Russian) influenza. [Link]

  • PubMed Central. (2025). Antiviral therapy for influenza in high-risk outpatients: a multicenter observational study of routine clinical practice in Russia. [Link]

  • Google Patents. (1997). Method for the synthesis of adamantane amines. US5599998A.
  • ResearchGate. (2025). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. [Link]

  • PubMed. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. [Link]

  • PubMed. (1979). Prevention of Russian influenza by amantadine. [Link]

  • MDPI. (2021). Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design. [Link]

  • RSC Publishing. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. [Link]

  • bioRxiv. (2021). Multiscale Simulation of an Influenza A M2 Channel Mutant Reveals Key Features of Its Markedly Different Proton Transport Behavior. [Link]

  • MDPI. (2023). Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling. [Link]

  • MDPI. (2022). The Efficacy of Aprotinin Combinations with Selected Antiviral Drugs in Mouse Models of Influenza Pneumonia and Coronavirus Infection Caused by SARS-CoV-2. [Link]

  • Russian Bulletin of Perinatology and Pediatrics. (2019). Treatment of influenza and other acute respiratory viral infections in children: multicenter double-blind placebo-controlled randomized comparative clinical trial. [Link]

  • PubMed. (1997). The influenza A virus M2 channel: a molecular modeling and simulation study. [Link]

  • Taylor & Francis Online. (2021). Rimantadine – Knowledge and References. [Link]

  • Pulmonologiya. (2019). Results of a randomized, double-blind, placebo-controlled clinical trial in adult patients with acute respiratory viral infectio. [Link]

  • PubMed. (1981). Study of rimantadine in the USSR: a review of the literature. [Link]

  • NCBI Bookshelf. (2020). Rimantadine. [Link]

  • Frontiers in Microbiology. (2016). Conformational Response of Influenza A M2 Transmembrane Domain to Amantadine Drug Binding at Low pH (pH 5.5). [Link]

  • IJPSR. (2021). a simple method for synthesis of amantadine hydrochloride. [Link]

  • PubMed Central. (2022). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. [Link]

  • PubMed Central. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. [Link]

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Adamantane Derivatives for Neurodegenerative Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological utility of adamantane derivatives in neurodegenerative disease research. It moves beyond the classical understanding of amantadine and memantine to explore next-generation hybrids and multi-target ligands. We focus on the structural causality of the adamantane "diamondoid" cage—specifically its lipophilicity and steric bulk—and how these properties facilitate blood-brain barrier (BBB) penetration and uncompetitive receptor kinetics. The guide provides validated experimental protocols for synthesis and screening, supported by mechanistic signaling diagrams.

Pharmacological Rationale: The Adamantane Scaffold

The adamantane moiety (tricyclo[3.3.1.1^{3,7}]decane) is not merely a bulky carrier; it is a functional pharmacophore.[1] Its rigid, spherical structure (


) confers unique physicochemical properties essential for CNS drug development:
  • Lipophilicity & BBB Penetration: The high lipophilicity (logP ~ 4.2 for unsubstituted adamantane) allows passive diffusion across the endothelial cells of the BBB.

  • Metabolic Stability: The cage structure is resistant to oxidative metabolism, prolonging half-life.

  • Steric Occlusion: In the context of the NMDA receptor (NMDAR), the adamantane cage fits into the channel pore but, crucially, only when the channel is open. This creates "uncompetitive antagonism"—the drug works better when the pathological over-activation of the receptor is highest.

Mechanistic Pathways: NMDA and Sigma-1 Modulation[2]

The therapeutic efficacy of adamantane derivatives relies primarily on two distinct mechanisms: NMDAR antagonism (mitigating excitotoxicity) and Sigma-1 receptor (S1R) agonism (promoting neuroprotection and mitochondrial stability).

Pathway Visualization

The following diagram illustrates the dual-pathway mechanism where adamantane derivatives (e.g., Memantine, ANAVEX2-73) intervene to prevent neuronal apoptosis.

Neuroprotection_Pathways Glutamate Excess Glutamate NMDAR NMDAR Over-activation Glutamate->NMDAR Ca_Influx Ca2+ Influx (Massive) NMDAR->Ca_Influx Mito_Dysfunction Mitochondrial Dysfunction (ROS Production) Ca_Influx->Mito_Dysfunction Apoptosis Neuronal Apoptosis Mito_Dysfunction->Apoptosis ER_Stress ER Stress (Unfolded Protein Response) ER_Stress->Apoptosis Adamantane Adamantane Derivative (e.g., Memantine/ANAVEX) Adamantane->NMDAR Uncompetitive Block (Fast Off-Rate) S1R Sigma-1 Receptor (ER-MAM Interface) Adamantane->S1R Agonism Chaperone Chaperone Activity (IP3R Stabilization) S1R->Chaperone Chaperone->Ca_Influx Modulates Chaperone->ER_Stress Inhibits

Caption: Dual mechanism of adamantane derivatives: NMDAR blockade reduces Ca2+ overload, while S1R activation mitigates ER stress.

Key Derivatives & Structure-Activity Relationship (SAR)

The evolution of adamantane derivatives has moved from simple amines to complex multi-target hybrids.

Comparative Pharmacological Profile
CompoundPrimary TargetMechanismKey SAR FeatureClinical Status
Amantadine NMDAR / DopamineLow-affinity blocker / Reuptake inhibitorAmino group attached directly to adamantane cage.Approved (Parkinson's)
Memantine NMDARUncompetitive, voltage-dependent antagonistDimethyl substitution (3,5-position) increases voltage dependence and improves kinetics (fast off-rate).Approved (Alzheimer's)
Rimantadine Viral M2 ChannelChannel blockerAlpha-methyl group on the amine side chain enhances lipophilicity.Approved (Antiviral)
Nitromemantine NMDAR (Extrasynaptic)Selective antagonistNitro-group addition targets extrasynaptic receptors preferentially, sparing physiological transmission.Preclinical
ANAVEX 2-73 (Blarcamesine)Sigma-1 ReceptorAgonist / Muscarinic modulatorTetrahydrofuran moiety linked to adamantane; high S1R affinity.Clinical Trials (AD/PD)
Benzohomoadamantane Hybrids AChE / NMDARDual InhibitorFusion of tacrine-like motifs with adamantane to target cholinergic deficit and excitotoxicity simultaneously.Research

SAR Insight: The "fast off-rate" of Memantine is critical. Unlike high-affinity antagonists (e.g., MK-801) that permanently block the channel causing psychosis, Memantine blocks the channel only during excessive activation and leaves quickly when the physiological pulse of glutamate ceases. This is controlled by the specific steric bulk of the methyl groups on the adamantane cage [1, 2].

Experimental Workflows

Synthesis: General Amidation of Adamantane Amines

Context: Many next-gen derivatives are synthesized by coupling an adamantane amine (the scaffold) with a functional pharmacophore (e.g., an antioxidant moiety).

Protocol:

  • Reagents: 1-Adamantylamine (1.0 eq), Carboxylic Acid Derivative (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Activation: Dissolve the carboxylic acid derivative in DMF under

    
     atmosphere. Add EDC·HCl and HOBt. Stir at 
    
    
    
    for 30 min to form the active ester.
  • Coupling: Add 1-Adamantylamine and DIPEA dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Validation (TLC): Monitor reaction progress using 5% MeOH in DCM. Stain with Ninhydrin (for amines) or Iodine.

  • Work-up: Dilute with EtOAc, wash sequentially with 1M HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Why this works: The bulky adamantane group can sometimes hinder nucleophilic attack. Using HOBt/EDC minimizes racemization (if chiral centers exist in the partner molecule) and ensures efficient activation to overcome steric hindrance [3].

Screening: Whole-Cell Patch Clamp for NMDAR Kinetics

Context: To verify "uncompetitive antagonism," one must measure current inhibition at different holding potentials.

Protocol:

  • Cell Preparation: Use HEK293 cells stably expressing GluN1/GluN2B subunits.

  • Solutions:

    • Extracellular: Standard Ringer’s solution with glycine (

      
      ) to act as co-agonist.
      
    • Intracellular (Pipette):[2] CsCl-based solution (to block K+ channels) with ATP-Mg.

  • Recording Configuration: Establish Giga-ohm seal (>2

    
    ); break in to achieve whole-cell mode.
    
  • Voltage Protocol: Clamp membrane potential (

    
    ) at -70 mV.
    
  • Agonist Application: Apply Glutamate (

    
    ) + Glycine (
    
    
    
    ) for 5 seconds via rapid perfusion system (e.g., RSC-200). Record peak current (
    
    
    ).
  • Antagonist Application: Apply Glutamate + Glycine + Adamantane Derivative (various concentrations). Record steady-state current (

    
    ).
    
  • Voltage Dependence Test: Repeat steps 5-6 at varying potentials (-30 mV, -50 mV, +40 mV).

  • Analysis: Plot

    
     vs. Concentration to determine 
    
    
    
    .
    • Success Criterion: The

      
       should decrease (potency increases) as the cell is hyperpolarized (more negative), confirming the drug binds deep within the channel pore (voltage-dependent block) [4].
      
Screening Workflow Diagram

Screening_Workflow Synthesis 1. Synthesis (Adamantane Scaffold) Purification 2. Purification (>95% Purity HPLC) Synthesis->Purification Binding 3. Radioligand Binding (Displacement of [3H]-MK801) Purification->Binding PatchClamp 4. Patch Clamp (Voltage-Dependence Check) Binding->PatchClamp If Ki < 10uM Toxicity 5. Cytotoxicity (MTT Assay in SH-SY5Y) PatchClamp->Toxicity If Uncompetitive Lead Lead Candidate Toxicity->Lead High Safety Index

Caption: Sequential screening workflow to filter for safe, voltage-dependent NMDAR antagonists.

Clinical & Preclinical Landscape

While Memantine remains the gold standard, the field is shifting toward Multi-Target Directed Ligands (MTDLs) .

  • Challenge: Pure NMDAR antagonists often fail to halt disease progression because they only address symptoms (excitotoxicity) rather than upstream pathology (protein misfolding).

  • Solution: Hybrids like Benzohomoadamantane-chlorotacrine target AChE (to boost cognition) and NMDAR (neuroprotection) simultaneously.

  • Emerging Trend: Sigma-1 agonists (e.g., ANAVEX 2-73) utilize the adamantane core to modulate ER stress, showing promise in restoring proteostasis, a critical failure in Alzheimer's and Parkinson's [5].

References

  • Parsons, C. G., et al. (2007).[1] "Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis." Neuropharmacology. Link

  • Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond." Nature Reviews Drug Discovery. Link

  • BenchChem. (2024). "Adamantane Derivatives: A Comprehensive Technical Guide for Researchers." BenchChem Technical Resources. Link

  • Blanpied, T. A., et al. (1997). "Trapping channel block of NMDA-activated responses by amantadine and memantine."[3] Journal of Neurophysiology. Link

  • Maurice, T., & Goguadze, N. (2017). "Sigma-1 receptor agonists as a protective strategy against neurodegenerative diseases."[4] Neural Regeneration Research. Link

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Technical Profile: 1-(1-Adamantyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(1-Adamantyl)propan-1-amine Hydrochloride Salt Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(1-Adamantyl)propan-1-amine hydrochloride (often referred to in literature as an alkyl homologue of Rimantadine or by the trade name Adapromine in specific isomeric contexts) represents a critical evolution in the adamantane class of antivirals. Structurally distinct from Amantadine (1-adamantylamine) and Rimantadine (1-(1-adamantyl)ethanamine) by the extension of the alkyl side chain to a propyl group, this compound exhibits enhanced lipophilicity and a broader spectrum of antiviral activity, including efficacy against certain Influenza B strains where its predecessors fail. This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and pharmacological mechanisms, serving as a foundational reference for experimental application.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound consists of a bulky, lipophilic adamantane cage attached to a propyl amine chain. The steric bulk of the adamantane moiety is central to its ability to occlude viral ion channels.

Table 1: Chemical Specifications

PropertyData
Chemical Name 1-(1-Adamantyl)propan-1-amine hydrochloride
Synonyms

-Ethyl-1-adamantanemethylamine HCl; 1-(Adamantan-1-yl)propylamine HCl
CAS Number 1483-12-1 (Salt); 60196-90-9 (Free Base)
Molecular Formula C

H

ClN (Salt); C

H

N (Base)
Molecular Weight 229.79 g/mol (HCl Salt); 193.33 g/mol (Base)
Appearance White to off-white crystalline powder
Melting Point ~278°C (Decomposes)
Solubility Soluble in water, ethanol, and DMSO; sparingly soluble in non-polar solvents.[1][2]
pKa ~10.5 (Estimated for primary amine)
SMILES CCC(C12CC3CC(C1)CC(C3)C2)N.Cl

Synthesis & Manufacturing Architecture

The synthesis of 1-(1-Adamantyl)propan-1-amine requires precise control to prevent over-alkylation or ring rearrangement. The most robust route involves the formation of an intermediate ketone followed by reductive amination.

Synthesis Pathway Overview

The process begins with 1-adamantanecarboxylic acid, converted to its acid chloride, then alkylated to the ethyl ketone, and finally aminated.

SynthesisPathway Start 1-Adamantanecarboxylic Acid Step1 1-Adamantanecarbonyl Chloride Start->Step1 SOCl2, Reflux Step2 1-(1-Adamantyl)propan-1-one (Ethyl Ketone) Step1->Step2 EtMgBr, MnCl2 (cat) Controlled Alkylation Step3 Oxime Intermediate Step2->Step3 NH2OH·HCl, Pyridine Final 1-(1-Adamantyl)propan-1-amine HCl Step3->Final 1. LiAlH4 (Reduction) 2. HCl/Ether (Salt Formation)

Figure 1: Step-wise synthesis pathway from adamantane precursors to the final amine salt.

Critical Synthetic Considerations
  • Ketone Formation (Grignard Control): Direct reaction of the acid chloride with ethylmagnesium bromide (EtMgBr) can lead to the tertiary alcohol (double addition). To prevent this, a catalyst such as Manganese(II) chloride (MnCl2) is employed to form an organomanganese species that is less reactive toward the ketone product, halting the reaction at the ketone stage [1].

  • Reductive Amination: The conversion of the ketone to the amine can be achieved via the Leuckart reaction (formic acid/ammonium formate) or by forming an oxime followed by reduction with Lithium Aluminum Hydride (LiAlH4). The LiAlH4 route generally yields higher purity for research-grade materials.

Pharmacological Mechanism of Action[9][10]

The pharmacological utility of 1-(1-Adamantyl)propan-1-amine lies in its ability to block the M2 proton channel of the Influenza A virus. This channel is essential for the acidification of the viral interior, a process required for the dissociation of the viral ribonucleoprotein (vRNP) from the matrix protein (M1) and subsequent nuclear import.

Mechanism Dynamics
  • Binding Site: The compound binds within the transmembrane pore of the homotetrameric M2 protein.

  • Steric Occlusion: The adamantane cage fits into the hydrophobic pocket of the channel, while the charged ammonium group interacts with key residues (e.g., Ser31, His37), effectively plugging the proton pathway.

  • Lipophilicity Advantage: The propyl chain increases lipophilicity compared to Rimantadine, potentially altering the off-rate kinetics and allowing the drug to access the channel from the lipid bilayer more effectively.

MoA VirusEntry Virus Endocytosis Endosome Endosomal Acidification (pH < 6.0) VirusEntry->Endosome M2Open M2 Channel Opens (H+ Influx) Endosome->M2Open Normal Infection DrugBlock 1-(1-Adamantyl)propan-1-amine Blocks M2 Pore Endosome->DrugBlock With Drug Uncoating Viral Uncoating (vRNP Release) M2Open->Uncoating M2Closed H+ Influx Blocked DrugBlock->M2Closed NoUncoating Uncoating Prevented Replication Halted M2Closed->NoUncoating

Figure 2: Mechanism of Action illustrating the blockade of the viral M2 proton channel.

Experimental Protocols

Protocol A: Preparation of Hydrochloride Salt from Free Base

Objective: To convert the oily free base amine into a stable, water-soluble crystalline hydrochloride salt for biological assay.

Reagents:

  • 1-(1-Adamantyl)propan-1-amine (Free base, oil)

  • Diethyl ether (Anhydrous)

  • HCl (2.0 M solution in diethyl ether)

  • Hexane

Procedure:

  • Dissolution: Dissolve 1.0 g of the free base amine in 10 mL of anhydrous diethyl ether in a round-bottom flask under nitrogen.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 2.0 M HCl in ether (approx. 3 mL) with vigorous stirring. A white precipitate should form immediately.

  • Verification: Test the supernatant pH using wetted pH paper; ensure it is acidic (pH < 2).

  • Crystallization: Add 5 mL of hexane to complete precipitation. Stir for 15 minutes at 0°C.

  • Filtration: Filter the white solid using a sintered glass funnel. Wash the cake three times with cold ether/hexane (1:1).

  • Drying: Dry the solid under high vacuum (0.1 mmHg) at room temperature for 4 hours.

  • Yield Check: Weigh the dried solid. Expected yield >90%. Melting point should be verified (~278°C).

Protocol B: In Vitro Plaque Reduction Assay (Influenza A)

Objective: To determine the EC50 of the compound against Influenza A (H1N1).

Workflow:

  • Cell Culture: Seed MDCK (Madin-Darby Canine Kidney) cells in 6-well plates. Grow to 90% confluency.

  • Infection: Wash cells with PBS. Infect with Influenza A virus at an MOI (Multiplicity of Infection) of 0.001 for 1 hour at 37°C.

  • Treatment: Remove inoculum. Overlay cells with agarose media containing serial dilutions of 1-(1-Adamantyl)propan-1-amine HCl (0.1 µM to 100 µM). Include Amantadine as a positive control.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Fixation/Staining: Fix cells with 10% formalin and stain with 0.1% crystal violet.

  • Quantification: Count plaques. Calculate % inhibition relative to virus-only control. Plot dose-response curve to determine EC50.

Safety & Toxicology

  • Hazards: The hydrochloride salt is an irritant to eyes, respiratory system, and skin. The free base is corrosive.

  • Acute Toxicity: While specific LD50 data for the propyl analog is sparse, related compounds (Amantadine) have oral LD50 values in rats ~800 mg/kg. Treat as a potential neurotoxin (CNS stimulation) if ingested.

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

References

  • Cahiez, G., et al. (2010). "Manganese-catalyzed acylation of organomagnesium reagents." Chemical Reviews, 110(3). Link

  • Davies, W. L., et al. (1964).[3] "Antiviral Activity of 1-Adamantanamine (Amantadine)." Science, 144(3620), 862–863.[3] Link

  • PubChem. (n.d.).[4][5] "1-(1-Adamantyl)propan-1-amine."[1][6] National Library of Medicine. Link

  • Biosynth. (2024).[7] "1-(Adamantan-1-yl)propan-1-amine hydrochloride Product Data." Link

  • ChemChart. (2024). "1-(1-Adamantyl)propan-1-amine Properties and Activity." Link

Sources

Methodological & Application

A Comprehensive Guide to the Two-Step Synthesis of 1-(1-Adamantyl)propan-1-amine for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-(1-Adamantyl)propan-1-amine

Abstract

This technical guide provides a detailed, two-step experimental protocol for the synthesis of 1-(1-Adamantyl)propan-1-amine, a valuable building block in medicinal chemistry. The adamantane scaffold is a privileged structure in drug discovery, prized for its unique physicochemical properties, including high lipophilicity, metabolic stability, and a rigid three-dimensional framework.[1][2] These characteristics have led to the development of numerous clinically approved drugs for a wide range of diseases, including viral infections, neurodegenerative disorders, and diabetes.[2][3][4] This protocol first outlines the preparation of the key intermediate, 1-(1-adamantyl)propan-1-one, via a Grignard reaction, followed by its conversion to the target primary amine through a Leuckart reductive amination. The causality behind experimental choices, safety considerations, and characterization techniques are thoroughly discussed to ensure reproducibility and success for researchers in the field.

Introduction: The Significance of the Adamantane Moiety

The adamantane cage, a perfectly symmetrical, strain-free tricyclic alkane, has captivated chemists since its discovery.[2][4] Its incorporation into molecular structures can significantly enhance a compound's pharmacokinetic profile by increasing its lipophilicity, which can improve membrane permeability and absorption, distribution, metabolism, and excretion (ADMET) properties.[2] Furthermore, the rigid adamantane group can serve as a robust anchor to orient pharmacophoric elements for optimal interaction with biological targets.[4] Consequently, adamantane derivatives are a cornerstone in the development of therapeutics, from antivirals like Amantadine to neuroprotective agents like Memantine.[3] The synthesis of novel adamantane-containing amines, such as 1-(1-Adamantyl)propan-1-amine, is therefore of great interest for exploring new chemical space in drug discovery programs.

Overall Synthetic Strategy

The synthesis of 1-(1-Adamantyl)propan-1-amine is efficiently achieved in two main stages, starting from the commercially available adamantane-1-carboxylic acid.

  • Step 1: Ketone Formation. Adamantane-1-carboxylic acid is first converted to its corresponding acyl chloride, which is then reacted with a suitable organometallic reagent (ethylmagnesium bromide) to yield the ketone, 1-(1-adamantyl)propan-1-one.

  • Step 2: Reductive Amination. The synthesized ketone undergoes a Leuckart reaction, a classic method for the reductive amination of carbonyl compounds, using ammonium formate as both the ammonia source and the reducing agent to produce the final primary amine.[5][6][7]

Synthesis_Workflow A Adamantane-1-carboxylic acid B Adamantane-1-carbonyl chloride A->B  SOCl2, Toluene, 70°C C 1-(1-Adamantyl)propan-1-one B->C  EtMgBr, THF D 1-(1-Adamantyl)propan-1-amine C->D  HCOONH4, 120-130°C (Leuckart Reaction)

Figure 1: Overall synthetic workflow for 1-(1-Adamantyl)propan-1-amine.

Experimental Protocol: Part I - Synthesis of 1-(1-Adamantyl)propan-1-one

This section details the preparation of the ketone intermediate. The conversion of the carboxylic acid to the more reactive acyl chloride is a critical first step to facilitate the subsequent carbon-carbon bond formation with the Grignard reagent.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
Adamantane-1-carboxylic acidC₁₁H₁₆O₂180.24174-176-Irritant
Thionyl chloride (SOCl₂)SOCl₂118.97-104.579Corrosive, Lachrymator
TolueneC₇H₈92.14-95111Flammable, Toxic
Ethylmagnesium bromide (EtMgBr)C₂H₅BrMg133.27--Flammable, Corrosive
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-108.466Flammable, Irritant
Hydrochloric acid (HCl), aq.HCl36.46--Corrosive
Diethyl ether(C₂H₅)₂O74.12-116.334.6Highly Flammable
Step-by-Step Procedure

Step 1A: Preparation of Adamantane-1-carbonyl chloride [8]

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (argon or nitrogen).

  • To a suspension of adamantane-1-carboxylic acid (25.0 g, 0.139 mol) in toluene (35 ml), add thionyl chloride (21.5 g, 0.181 mol, 1.3 eq.) dropwise at 70 °C.

  • Stir the reaction mixture at 70 °C for 8 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, remove the excess thionyl chloride and toluene under reduced pressure (azeotropic distillation with toluene is effective).

  • The resulting crude adamantane-1-carbonyl chloride, a pale yellow solid, can be used directly in the next step without further purification.

Step 1B: Grignard Reaction to form 1-(1-Adamantyl)propan-1-one

  • In a separate flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of ethyl bromide to magnesium turnings in anhydrous THF, or use commercially available ethylmagnesium bromide solution (e.g., 1.0 M in THF).

  • Dissolve the crude adamantane-1-carbonyl chloride from the previous step in anhydrous THF (100 mL).

  • Cool the acyl chloride solution to 0 °C in an ice bath.

  • Slowly add the ethylmagnesium bromide solution (approx. 1.1 equivalents) to the stirred acyl chloride solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by carefully and slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1-(1-adamantyl)propan-1-one[9][10][11][12] by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to obtain a white solid or colorless oil.

Experimental Protocol: Part II - Synthesis of 1-(1-Adamantyl)propan-1-amine

This stage employs the Leuckart reaction, a robust method for converting ketones to amines.[5] The reaction uses ammonium formate, which thermally decomposes to ammonia and formic acid in situ.[13][14] The ammonia forms an imine with the ketone, which is then reduced by the formic acid.[7]

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
1-(1-Adamantyl)propan-1-oneC₁₃H₂₀O192.30~35-40-Irritant
Ammonium formateCH₅NO₂63.06116decomposesIrritant
Hydrochloric acid (HCl), conc.HCl36.46--Corrosive
Sodium hydroxide (NaOH), aq.NaOH40.00--Corrosive
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.6Toxic, Irritant
Step-by-Step Procedure
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(1-adamantyl)propan-1-one (10.0 g, 0.052 mol) and ammonium formate (16.4 g, 0.260 mol, 5 eq.).

  • Heat the reaction mixture in an oil bath to 120-130 °C and maintain this temperature for 6-8 hours. The reaction should become a homogenous melt. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 100 mL of concentrated hydrochloric acid to the flask. This step hydrolyzes the intermediate N-formyl derivative and protonates the resulting amine.

  • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis.

  • Cool the acidic solution and wash with dichloromethane (2 x 50 mL) to remove any unreacted ketone and non-basic byproducts.

  • Carefully basify the aqueous layer to pH >12 with a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extract the liberated free amine with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(1-adamantyl)propan-1-amine as an oil.

  • For purification and stable storage, the amine can be converted to its hydrochloride salt. Dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain pure 1-(1-adamantyl)propan-1-amine hydrochloride.

Characterization

The identity and purity of the intermediate ketone and the final amine product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch in the ketone, N-H stretch in the amine).

  • Melting Point: To assess the purity of the final solid hydrochloride salt.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

  • Thionyl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care.

  • Grignard reagents are moisture-sensitive and pyrophoric. All glassware must be flame-dried, and reactions must be conducted under an inert atmosphere.

  • Concentrated acids and bases are highly corrosive. Handle with appropriate care, especially during the quenching and workup steps.

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of 1-(1-Adamantyl)propan-1-amine. The procedure leverages a standard Grignard reaction for ketone synthesis followed by a classical Leuckart reductive amination. By offering clear, step-by-step instructions and explaining the rationale behind the chosen methods, this guide serves as a valuable resource for researchers and drug development professionals aiming to synthesize and explore novel adamantane-based compounds.

References

  • ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review) | Request PDF. Retrieved February 18, 2026, from [Link]

  • PubMed. (n.d.). Adamantane - A Lead Structure for Drugs in Clinical Practice. Retrieved February 18, 2026, from [Link]

  • ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved February 18, 2026, from [Link]

  • SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved February 18, 2026, from [Link]

  • IJPSR. (2021, February 18). A simple method for synthesis of amantadine hydrochloride. Retrieved February 18, 2026, from [Link]

  • Collection of Czechoslovak Chemical Communications. (n.d.). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved February 18, 2026, from [Link]

  • NIH. (2022, February 4). Simple and Economical Process for Producing Amantadine Hydrochloride. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2020, January 28). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). US5599998A - Method for the synthesis of adamantane amines.
  • MDPI. (2024, June 6). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Retrieved February 18, 2026, from [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 18, 2026, from [Link]

  • De Gruyter. (2018, January 11). Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. Retrieved February 18, 2026, from [Link]

  • Data.gov. (2025, September 30). Compound 526924: 1-(1-Adamantyl)propan-1-one. Retrieved February 18, 2026, from [Link]

  • Macmillan Group, Princeton University. (2005, December 14). Enantioselective Organocatalytic Reductive Amination. Retrieved February 18, 2026, from [Link]

  • Sciencemadness Wiki. (2020, February 11). Leuckart reaction. Retrieved February 18, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 18, 2026, from [Link]

  • Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION. Retrieved February 18, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 18, 2026, from [Link]

Sources

Evaluation of Antiviral Activity of Adamantane Derivatives Against Influenza A Virus (IAV)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-INF-042

Targeting the M2 Proton Channel in the Context of S31N Resistance

Introduction & Scope

The adamantane class of antivirals (Amantadine, Rimantadine) historically served as the first line of defense against Influenza A. However, the widespread emergence of the S31N mutation in the M2 proton channel has rendered most circulating strains resistant. Consequently, current drug discovery efforts focus on developing novel adamantane derivatives capable of binding to the mutated S31N channel or targeting the channel's peripheral binding sites.

This application note provides a rigorous workflow for evaluating these derivatives. Unlike standard viral inhibition assays, testing M2 channel blockers requires specific attention to the timing of addition and multiplicity of infection (MOI) , as the mechanism of action is strictly limited to the early uncoating phase of the viral lifecycle.

Key Mechanistic Insight

Adamantanes do not prevent viral attachment or fusion. They block the M2 ion channel, preventing the influx of protons (


) into the virion interior within the acidic endosome. This blockade prevents the dissociation of viral Ribonucleoproteins (vRNPs) from the M1 matrix protein, thereby halting nuclear import and replication.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the critical window of opportunity for adamantane derivatives.

M2_Inhibition_Pathway cluster_0 Host Cell Membrane / Endosome Endosome Acidic Endosome (pH 5.0 - 6.0) M2_Channel Viral M2 Ion Channel (Tetramer) Endosome->M2_Channel Activates Protons H+ Ions M2_Channel->Protons Conducts H+ into Virion vRNP_M1 vRNP-M1 Complex (Intact) Protons->vRNP_M1 Acidification triggers Adamantane Adamantane Derivative (Inhibitor) Adamantane->M2_Channel BLOCKS PORE (Prevents H+ Influx) Dissociation Dissociation of vRNP from M1 vRNP_M1->Dissociation pH < 6.0 Nuclear_Import Nuclear Import of vRNP Dissociation->Nuclear_Import Replication Viral Replication Nuclear_Import->Replication

Figure 1: Mechanism of M2 channel inhibition.[1][2] Adamantane derivatives must occupy the channel pore (or allosteric site) prior to endosomal acidification to prevent vRNP release.

Pre-Experimental Validation

Before initiating antiviral screens, three critical parameters must be established to ensure data integrity.

A. Cell Line Integrity
  • Cell Line: MDCK (Madin-Darby Canine Kidney) cells (ATCC CCL-34).

  • Justification: MDCK cells possess high susceptibility to Influenza A and support plaque formation.

  • Maintenance: DMEM + 10% FBS.[2] Crucial: Assay media must be serum-free (see below).

B. Viral Activation (The TPCK Requirement)

Influenza A virus produced in tissue culture often contains uncleaved Hemagglutinin (HA0). To render progeny virus infectious during a multi-cycle assay, you must add exogenous trypsin.

  • Reagent: TPCK-treated Trypsin (Tosyll-phenylalanyl-chloromethyl-ketone).[2]

  • Why TPCK? It inhibits chymotrypsin activity, which can non-specifically degrade the virus.

  • Concentration: Typically 1.0 – 2.0 µg/mL (Must be titrated for each new lot to avoid cytotoxicity).[3]

C. Compound Solubility & Cytotoxicity

Adamantane derivatives are often lipophilic.

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Limit: Final DMSO concentration in the well must be

    
     to prevent solvent-induced cytotoxicity.
    

Protocol 1: Cytotoxicity Screening (MTS/CCK-8)

Objective: Determine the


 (50% Cytotoxic Concentration) to ensure observed antiviral effects are not due to host cell death.
  • Seeding: Seed MDCK cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% 
    
    
    
    to reach 90% confluence.
  • Compound Dilution: Prepare 2-fold serial dilutions of the adamantane derivative in serum-free DMEM (range: 0.1 µM to 100 µM).

  • Treatment: Remove growth media.[4][5] Wash 1x with PBS.[5] Add 100 µL of compound dilutions (in triplicate).

    • Control: Media + 0.5% DMSO (Vehicle Control).

  • Incubation: Incubate for 48–72 hours (mimicking the antiviral assay duration).

  • Readout: Add 20 µL MTS or CCK-8 reagent. Incubate 2–4 hours. Measure absorbance at 490 nm (MTS) or 450 nm (CCK-8).

  • Calculation:

    
    
    

Protocol 2: CPE Reduction Assay (High-Throughput Screen)

Objective: Determine the


 (50% Effective Concentration) by measuring the protection of cells from viral Cytopathic Effect (CPE).
Experimental Workflow

CPE_Workflow cluster_media Infection Media Prep Start Seed MDCK Cells (96-well, 24h) Wash PBS Wash (Remove Serum) Start->Wash Infect Infect + Treat (Co-addition) Wash->Infect Incubate Incubate 48-72h @ 37°C Infect->Incubate Media Serum-Free DMEM + 2 µg/mL TPCK-Trypsin + Compound Media->Infect Readout Add MTS/XTT Measure OD Incubate->Readout Analysis Calculate EC50 & Selectivity Index Readout->Analysis

Figure 2: CPE Reduction Assay Workflow. Note the co-addition of virus and compound in serum-free media supplemented with TPCK-trypsin.

Detailed Steps
  • Preparation: Seed MDCK cells to confluence in 96-well plates.

  • Infection Mix: Prepare Influenza A virus (e.g., A/PR/8/34) at an MOI of 0.001 to 0.01 .

    • Note: Low MOI is critical to allow multiple rounds of replication, which amplifies the drug's effect.

  • Compound Addition: Prepare serial dilutions of the derivative in Infection Media (DMEM + 0.2% BSA + 2 µg/mL TPCK-Trypsin).

  • Inoculation:

    • Remove growth media and wash cells with PBS.[3][4][5]

    • Add 100 µL of the Virus + Compound mixture to the cells.[5]

    • Expert Tip: For M2 blockers, adding the compound immediately with the virus is preferred over post-adsorption, as the drug must be present in the endosome during entry.

  • Incubation: 48 to 72 hours at 37°C (until Virus Control wells show >90% cell death).

  • Quantification: Use MTS/XTT (as in Protocol 1) to measure the viability of the remaining cells.

    • Interpretation: Higher Absorbance = Higher Cell Viability = Stronger Antiviral Effect.

Protocol 3: Plaque Reduction Assay (Gold Standard)

Objective: Direct quantification of infectious viral particles. This is the confirmatory assay for hits identified in the CPE screen.

  • Seeding: Seed MDCK cells in 6-well or 12-well plates. Grow to 100% confluence.

  • Infection:

    • Dilute virus to obtain ~50–100 PFU (Plaque Forming Units) per well.[6]

    • Inoculate cells (e.g., 200 µL per well in 6-well plate).

    • Adsorption: Incubate 1 hour at 37°C, rocking every 15 mins.

  • Overlay Preparation:

    • Mix 2X MEM (supplemented with 4 µg/mL TPCK-Trypsin) 1:1 with 1.6% Agarose or Avicel (Microcrystalline cellulose).

    • Add the adamantane derivative to the liquid overlay mix at the desired final concentration.

  • Overlay Addition: Remove viral inoculum (do not wash). Pour 2–3 mL of the Overlay + Compound mixture onto the cells.

  • Incubation: 48–72 hours at 37°C.

  • Fixation & Staining:

    • If using Agarose: Remove plug gently, then fix.

    • If using Avicel: Aspirate media, wash 1x PBS.

    • Fix with 4% Formaldehyde (30 mins). Stain with 0.1% Crystal Violet.

  • Counting: Count clear plaques against the purple background.

    
    
    

Data Analysis & Reporting

Summarize findings in a standard "Antiviral Profile" table.

Compound ID

(µM)

(µM)
Selectivity Index (SI)Activity Interpretation
Amantadine (Ctrl) >100>100 (Resistant)N/AInactive against S31N strains
Derivative A 85.02.534.0Promising Hit (SI > 10)
Derivative B 10.05.02.0Toxic (False Positive)
  • Selectivity Index (SI): Calculated as

    
    .
    
  • Threshold: An SI > 10 is generally considered a hit for early-stage discovery; SI > 50 is preferred for lead optimization.

Troubleshooting & Expert Tips

  • Edge Effects: In 96-well plates, evaporation can alter concentrations in the outer wells. Fill perimeter wells with sterile PBS and use only the inner 60 wells for data.

  • TPCK Toxicity: If your "No Virus" control wells show cell death in the presence of TPCK-trypsin, reduce the trypsin concentration to 0.5 or 1.0 µg/mL.

  • Avicel vs. Agarose: For higher throughput in Plaque Assays, use Avicel. It is liquid-like during washing, eliminating the need to manually "pluck" agarose plugs, which can damage the monolayer.

References

  • Mechanism of M2 Inhibition

    • Pinto, L. H., & Lamb, R. A. (2006). The M2 proton channels of influenza A and B viruses. Journal of Biological Chemistry.
  • MDCK Culture & TPCK-Trypsin Requirements

    • World Health Organization (WHO). (2011). Manual for the laboratory diagnosis and virological surveillance of influenza.
  • Plaque Assay Protocol

    • Matrosovich, M., et al. (2006). New low-viscosity overlay medium for viral plaque assays. Virology Journal.
  • Cytotoxicity Assays (MTS/CCK-8)

    • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet].
  • S31N Resistance Context

    • Dong, G., et al. (2015). Adamantane-resistant influenza A viruses in the world (1902–2013)

Sources

Cell-based assays for testing 1-(1-Adamantyl)propan-1-amine efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: A Comprehensive Guide to Cell-Based Assays for Evaluating the Efficacy of 1-(1-Adamantyl)propan-1-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold, a rigid and lipophilic tricyclic alkane, serves as a privileged structure in medicinal chemistry, most notably in the development of antiviral agents.[1] 1-(1-Adamantyl)propan-1-amine, also known as Adapromine, is an alkyl analogue of the rimantadine family and has demonstrated antiviral activity.[2] Establishing the therapeutic potential of such compounds requires a robust, multi-faceted approach using cell-based assays. This guide provides a comprehensive framework for researchers to evaluate the efficacy, cytotoxicity, and mechanism of action of 1-(1-Adamantyl)propan-1-amine. We detail a logical, phased experimental workflow, beginning with essential cytotoxicity profiling to establish a therapeutic window, followed by direct efficacy assessment using gold-standard virological assays, and culminating in mechanistic studies to elucidate the compound's mode of action against target viruses, such as influenza A. Each section provides not only step-by-step protocols but also the scientific rationale behind experimental choices, ensuring a thorough and self-validating system for compound evaluation.

Foundational Concepts: The Rationale for a Multi-Assay Approach

The Adamantane Scaffold in Antiviral Research

Adamantane derivatives have a storied history in antiviral therapy, beginning with the discovery of Amantadine in the 1960s.[3] The unique cage-like structure of adamantane confers desirable pharmacokinetic properties, including metabolic stability and the ability to penetrate cell membranes.[1] The primary mechanism for first-generation adamantanes like Amantadine and Rimantadine against influenza A virus is the blockade of the M2 proton channel.[3][4] This channel is essential for acidifying the virion interior, a critical step that facilitates the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm (uncoating).[5] By inhibiting this proton flow, these drugs effectively halt the viral life cycle at an early stage.

Postulated Mechanism of 1-(1-Adamantyl)propan-1-amine

As a structural analogue of rimantadine, the primary hypothesized mechanism of 1-(1-Adamantyl)propan-1-amine against influenza A is the inhibition of the M2 ion channel. The adamantane "cage" is believed to sterically hinder the channel pore, preventing proton translocation. However, some reports suggest that adamantane derivatives may possess a broader spectrum of activity, potentially through interactions with other viral or host targets, such as viroporins in other RNA viruses or by modulating host inflammatory responses.[2][5][6] Therefore, a comprehensive evaluation must remain open to characterizing both expected and novel mechanisms of action.

M2_Inhibition cluster_membrane Host Cell Endosomal Membrane cluster_virion Influenza A Virion M2_channel M2 Proton Channel Pore Protons_in H+ M2_channel:p1->Protons_in Translocation vRNP vRNP Uncoating Viral Uncoating (vRNP Release) vRNP->Uncoating Leads to Protons_in->vRNP Acidification Protons_out H+ (from endosome) Protons_out->M2_channel:p1 Entry Compound 1-(1-Adamantyl) propan-1-amine Compound->M2_channel:p1 Blocks

Caption: Hypothesized mechanism of M2 channel blockade by 1-(1-Adamantyl)propan-1-amine.

The Phased Experimental Workflow

A single experiment is insufficient to validate an antiviral candidate. A logical progression of assays is critical to build a comprehensive data package. This guide is structured into three phases:

  • Phase 1: Cytotoxicity Assessment. Before testing for antiviral activity, one must determine the concentrations at which the compound is toxic to the host cells. This is non-negotiable for interpreting efficacy data correctly.

  • Phase 2: Efficacy Determination. Once a non-toxic concentration range is established, direct antiviral activity can be quantified using assays that measure the inhibition of viral replication.

  • Phase 3: Mechanism of Action (MoA) Elucidation. With confirmed efficacy, subsequent assays can pinpoint the specific stage of the viral lifecycle that the compound disrupts.

This phased approach ensures that resources are used efficiently and that the resulting data is robust, interpretable, and trustworthy.

Phase 1: Assessing Compound Cytotoxicity

Scientific Rationale: The foundational step in evaluating any potential therapeutic is to determine its safety profile in the intended biological system. Cytotoxicity assays are crucial for identifying the concentration range at which a compound harms host cells, independent of any antiviral effect.[7] The primary output of these assays is the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces the viability of uninfected cells by 50%. This value is essential for calculating the Selectivity Index (SI), a key metric of a drug's therapeutic window.[8] Running these assays on uninfected cells in parallel with antiviral assays is mandatory.[9][10]

Protocol: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[12][13]

Materials:

  • Host cell line (e.g., Madin-Darby Canine Kidney [MDCK] cells for influenza)

  • 96-well flat-bottom tissue culture plates

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 1-(1-Adamantyl)propan-1-amine stock solution (in DMSO or other suitable solvent)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette and microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count MDCK cells. Seed 2 x 10⁴ cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to form a confluent monolayer.

  • Compound Preparation: Prepare a 2-fold serial dilution of 1-(1-Adamantyl)propan-1-amine in growth medium, starting from a high concentration (e.g., 1000 µM). Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "cell control" (medium only).

  • Treatment: Carefully remove the medium from the cells. Add 100 µL of the prepared compound dilutions, vehicle control, or cell control medium to the respective wells (in triplicate).

  • Incubation: Incubate the plate for 48-72 hours (this duration should match the planned duration of the antiviral assay).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[14]

  • Formazan Development: Incubate for 3-4 hours at 37°C, allowing the purple formazan crystals to form.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by gentle pipetting to dissolve the crystals.[14]

  • Absorbance Reading: Incubate for an additional 2-4 hours at room temperature in the dark. Read the absorbance at 570 nm using a microplate reader.

Protocol: Lactate Dehydrogenase (LDH) Release Assay

As an orthogonal approach, the LDH assay measures cytotoxicity by quantifying the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage.[15][16]

Materials:

  • Same as MTT assay, but replace MTT and Solubilization Buffer with a commercial LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Sigma-Aldrich).

Step-by-Step Protocol:

  • Seeding and Treatment: Follow steps 1-4 from the MTT protocol.

  • Supernatant Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to the wells containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm.[15]

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • For MTT: Viability % = (Abs_sample - Abs_blank) / (Abs_cell_control - Abs_blank) * 100

    • For LDH: Cytotoxicity % = (Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous) * 100, where Spontaneous is the LDH release from untreated cells and Maximum is from cells lysed with detergent. Viability is 100% - Cytotoxicity %.

  • Determine CC50: Plot the percent viability against the log of the compound concentration. Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the CC50 value.

ParameterDescriptionExample Value
CC50 (MTT) Concentration causing 50% reduction in metabolic activity.150 µM
CC50 (LDH) Concentration causing 50% LDH release.175 µM
Conclusion The compound shows significant toxicity above ~100 µM. Efficacy assays should use concentrations well below this value.

Phase 2: Determining Antiviral Efficacy

Scientific Rationale: Once a non-toxic concentration range is defined, the compound's ability to inhibit viral replication can be assessed. The gold-standard method for this is the Plaque Reduction Neutralization Test (PRNT), which measures the reduction in infectious virus particles.[18][19] An alternative is the Virus Yield Reduction Assay, which quantifies the amount of new progeny virus produced.[20][21] The key output is the 50% effective concentration (EC50), the concentration that inhibits viral replication by 50%.

Protocol: Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the number of infectious viral particles, or plaque-forming units (PFU), by observing localized areas of cell death (plaques) in a monolayer.[22]

Materials:

  • Confluent MDCK cells in 6-well or 12-well plates

  • High-titer influenza A virus stock

  • Serial dilutions of 1-(1-Adamantyl)propan-1-amine (in infection medium, e.g., serum-free DMEM with TPCK-trypsin)

  • Semi-solid overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% Avicel or 0.6% agarose)[22]

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

Step-by-Step Protocol:

  • Cell Preparation: Seed MDCK cells in 6-well plates and grow until they are 95-100% confluent.

  • Virus-Compound Incubation: In separate tubes, mix a constant amount of virus (calculated to produce 50-100 plaques per well) with each serial dilution of the compound. Also, prepare a "virus control" (virus + medium) and a "cell control" (medium only). Incubate these mixtures for 1 hour at 37°C.

  • Infection: Wash the cell monolayers twice with sterile PBS. Inoculate each well with 200 µL of the virus-compound mixture.

  • Adsorption: Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.

  • Overlay Application: Aspirate the inoculum. Immediately add 2 mL of the semi-solid overlay medium to each well. The overlay restricts viral spread to adjacent cells, ensuring discrete plaques are formed.[23]

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 48-72 hours, or until plaques are visible.

  • Fixation and Staining: Aspirate the overlay. Fix the cells with 1 mL of 10% formalin for 30 minutes. Remove formalin and stain with 1 mL of crystal violet solution for 15 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

Protocol: Virus Yield Reduction Assay

This assay measures the quantity of new infectious virus produced in the presence of the compound.[24][25] It is particularly useful when a virus does not form clear plaques.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed MDCK cells in a 24-well plate. Once confluent, treat the cells with serial dilutions of the compound for 1-2 hours prior to infection.

  • Infection: Infect the cells with influenza A virus at a specific Multiplicity of Infection (MOI), for example, an MOI of 0.01.[26]

  • Incubation: Incubate for 24-48 hours to allow for multiple rounds of viral replication.

  • Harvesting: Collect the supernatant from each well. This supernatant contains the progeny virions.

  • Titration: Determine the viral titer in each harvested sample by performing a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay on fresh cell monolayers.

Data Analysis and Calculation of Selectivity Index (SI)
  • Calculate Percent Inhibition:

    • Inhibition % = (1 - (Plaque_count_sample / Plaque_count_virus_control)) * 100

  • Determine EC50: Plot the percent inhibition against the log of the compound concentration and use non-linear regression to calculate the EC50 value.

  • Calculate Selectivity Index (SI): This crucial metric indicates the compound's therapeutic window. A higher SI value is desirable.

    • SI = CC50 / EC50

ParameterDescriptionExample Value
CC50 50% Cytotoxic Concentration150 µM
EC50 50% Effective Concentration5 µM
SI Selectivity Index (CC50/EC50)30
Conclusion An SI value >10 is generally considered promising for a screening hit. This compound warrants further investigation.

Phase 3: Elucidating the Mechanism of Action (MoA)

Scientific Rationale: Understanding when a compound acts during the viral lifecycle provides powerful insight into its mechanism.[27] The time-of-addition assay is a classic method that delineates whether a drug inhibits early events (entry/uncoating), replication (genome/protein synthesis), or late events (assembly/release).[28]

Protocol: Time-of-Addition Assay

This experiment determines how long the addition of a compound can be delayed post-infection before it loses its antiviral activity.[27]

Materials:

  • MDCK cells in 96-well plates

  • High-titer influenza A virus stock (for high MOI infection, ~1-5)

  • 1-(1-Adamantyl)propan-1-amine at a single, high concentration (e.g., 5-10x EC50)

  • Known inhibitors as controls:

    • Entry/Uncoating Inhibitor: Amantadine

    • Replication Inhibitor: Favipiravir (RNA polymerase inhibitor)

    • Egress Inhibitor: Oseltamivir (Neuraminidase inhibitor)

  • Method for quantifying virus yield (e.g., TCID50 or qPCR of supernatant)

TOA_Workflow cluster_addition Add Compound at Different Time Points Infect Synchronized Infection (High MOI, 1 hr @ 4°C) Wash Wash to Remove Unbound Virus Infect->Wash Incubate Shift to 37°C (Time = 0 hr) Wash->Incubate T0 0 hr T1 2 hr T4 4 hr T6 6 hr T8 8 hr Harvest Harvest Supernatant (e.g., at 12 hr) T0->Harvest T1->Harvest T4->Harvest T6->Harvest T8->Harvest Quantify Quantify Viral Yield (TCID50 or qPCR) Harvest->Quantify

Caption: Workflow for the Time-of-Addition (ToA) experiment.

Step-by-Step Protocol:

  • Synchronized Infection: Pre-chill confluent MDCK cells in a 96-well plate at 4°C. Infect all wells with influenza virus at a high MOI for 1 hour at 4°C. This allows binding but prevents entry.[29]

  • Start Replication Cycle: Wash the cells with cold PBS to remove unbound virus. Add pre-warmed medium and transfer the plate to a 37°C incubator. This is Time 0 .

  • Time-Delayed Compound Addition: At specific time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours), add the test compound and control inhibitors to designated wells.

  • Harvest: At a fixed endpoint (e.g., 12 or 24 hours, within a single replication cycle), collect the supernatant from all wells.

  • Quantify Yield: Determine the viral yield in each sample using a TCID50 assay or qPCR for a viral gene.

  • Data Analysis: Plot the viral yield (or % inhibition) against the time of addition. The time point at which the compound loses its inhibitory effect indicates when its target step in the viral lifecycle has been completed. If 1-(1-Adamantyl)propan-1-amine loses efficacy when added after 1-2 hours, similar to Amantadine, it strongly suggests it acts on an early entry/uncoating step.

Protocol: Immunofluorescence Assay (IFA) for Viral Protein

IFA provides visual confirmation of antiviral activity by detecting the presence or absence of specific viral proteins inside infected cells.[30][31] Influenza nucleoprotein (NP) is an excellent target as it is abundantly expressed in the nucleus during replication.[32]

Materials:

  • MDCK cells grown on coverslips in a 24-well plate

  • Influenza A virus

  • Test compound and controls

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-influenza NP monoclonal antibody)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed MDCK cells on coverslips. Treat with the compound (at ~EC90 concentration) for 1 hour.

  • Infection: Infect the cells with influenza A virus (MOI of 1). Include uninfected and infected-untreated controls.

  • Incubation: Incubate for 8-10 hours.

  • Fix and Permeabilize: Wash with PBS. Fix the cells with 4% PFA for 15 minutes. Wash again and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Staining: Block non-specific binding with 5% BSA for 1 hour. Incubate with the primary anti-NP antibody for 1 hour. Wash, then incubate with the fluorescent secondary antibody and DAPI for 1 hour.

  • Imaging: Wash thoroughly and mount the coverslips on microscope slides. Visualize using a fluorescence microscope.

  • Interpretation: In infected-untreated wells, you will observe strong nuclear staining for NP. In wells treated with an effective compound like 1-(1-Adamantyl)propan-1-amine, this NP signal should be significantly reduced or absent, providing clear visual evidence of replication inhibition.

Conclusion

The systematic application of the cell-based assays detailed in this guide provides a robust and reliable framework for characterizing the antiviral properties of 1-(1-Adamantyl)propan-1-amine. By first establishing a therapeutic window through rigorous cytotoxicity testing, researchers can generate clear and interpretable efficacy data from PRNT or yield reduction assays. Subsequent mechanistic studies, such as the time-of-addition assay, can then confidently elucidate the compound's specific target within the viral lifecycle. This comprehensive, phased approach ensures scientific integrity and generates the high-quality data necessary for advancing promising antiviral candidates through the drug development pipeline.

References

  • Bollag, D. M., McQueney, P. A., Zhu, J., et al. (2012). Antiviral agents derived from novel 1-adamantyl singlet nitrenes. PubMed. Available at: [Link]

  • Davies, W. L., Grunert, R. R., Haff, R. F., et al. (1964). ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). Science. Available at: [Link]

  • Beare, A. S., Hall, T. S., & Tyrrell, D. A. (1972). In vitro antiviral activity and preliminary clinical trials of a new adamantane compound. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Amantadine. PubChem Compound Summary for CID 2130. Available at: [Link]

  • Chemchart. (n.d.). 1-(1-adamantyl)propan-1-amine (60196-90-9). Chemchart. Available at: [Link]

  • Garaev, T. M., Grebennikova, T. V., Avdeeva, V. V., et al. (2022). Antiviral properties of synthetic histidine derivatives containing membranotropic volumetrical carbocycles in their molecule against SARS-CoV-2 virus in vitro. Problems of Virology. Available at: [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. Available at: [Link]

  • Prezzavento, O., Campisi, A., Marrazzo, A., et al. (2018). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. PMC. Available at: [Link]

  • Khaengair, S., Kaewborisuth, C., & Wikan, N. (2020). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). ResearchGate. Available at: [Link]

  • Sadykov, M., Garaev, T., & Zarubaev, V. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Available at: [Link]

  • Jia, G., Zhang, M., & Zhao, J. (2023). Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships. PMC. Available at: [Link]

  • Tseliou, M., Tselios, T., & Mouzaki, A. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. Available at: [Link]

  • Agilent Technologies. (2021). Uncover Anti-Viral Drug Effects with the xCELLigence Real Time Cell Analysis (RTCA) eSight. YouTube. Available at: [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. Available at: [Link]

  • May, E. R., & Gomos, J. B. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC. Available at: [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. IAR | USU. Available at: [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Virology Research Services. Available at: [Link]

  • Chen, Y., He, J., & Li, W. (2024). Identification of Marine-Derived Compounds with Potent Antiviral Activity in a Recombinant HBV cccDNA Cell Model. Journal of Natural Products. Available at: [Link]

  • Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols. Available at: [Link]

  • Yahalom-Ronen, Y., Tamir, H., Melamed, S., et al. (2020). Development of an immunofluorescence assay for detection of SARS-CoV-2. PMC. Available at: [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. Virology Research Services. Available at: [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Creative Diagnostics. Available at: [Link]

  • Prichard, M. N., & Shipman, C. Jr. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. PubMed. Available at: [Link]

  • Son, S., Ko, Y., & Lee, S. (2023). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Wikan, N., & Smith, D. R. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol. Available at: [Link]

  • protocols.io. (2023). Cytotoxicity Screening Assay - Paired with Antiviral Assays. protocols.io. Available at: [Link]

  • EURL. (2021). STANDARD OPERATING PROCEDURE. EURL. Available at: [Link]

  • Bio-protocol. (n.d.). Virus yield reduction assay, TCID50 assay, plaque assay, and growth curves. Bio-protocol. Available at: [Link]

  • Baer, A., & Kehn-Hall, K. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments. Available at: [Link]

  • Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of-drug addition approach to target identification of antiviral compounds. PubMed. Available at: [Link]

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Application Note: Sigma Receptor Binding Assay Protocol for Adamantane-Based Ligands

Author: BenchChem Technical Support Team. Date: February 2026


) and Sigma-2 (

) Receptors using Adamantane Scaffolds.

Introduction & Mechanistic Rationale

The adamantane moiety (tricyclo[3.3.1.1


]decane) is a "privileged scaffold" in medicinal chemistry, known as a "lipophilic bullet."[1] Its rigid, bulky, cage-like structure allows it to occupy hydrophobic pockets in receptors with high specificity.

In the context of Sigma receptors, particularly the Sigma-1 receptor (


R) , the adamantane group mimics the bulkiness required to penetrate the receptor’s hydrophobic ligand-binding domain. 

R is an endoplasmic reticulum (ER) chaperone protein involved in calcium signaling, neuroprotection, and cancer cell survival. The Sigma-2 receptor (

R)
, recently identified as TMEM97, is less structurally defined but is a critical biomarker for tumor proliferation.

Why this protocol is distinct: Testing adamantane derivatives presents unique challenges due to their high lipophilicity (


) and potential for non-specific binding (NSB) to plastics and glass fiber filters. This guide integrates specific handling steps for adamantane ligands to ensure accurate 

determination, while also addressing the "masking hazard" currently debated in

R research.

Experimental Workflow Overview

The following diagram outlines the critical path for determining the affinity of a novel adamantane ligand.

SigmaBindingWorkflow Start Compound Preparation (Adamantane Ligand) Solubility Solubility Check (DMSO < 1%) Start->Solubility Membrane Membrane Preparation (Guinea Pig Brain or HEK293) Choice Select Receptor Subtype Membrane->Choice Solubility->Choice S1_Track Sigma-1 Assay Radioligand: [³H]-(+)-Pentazocine Choice->S1_Track S2_Track Sigma-2 Assay Radioligand: [³H]-DTG + Mask OR [125I]RHM-4 Choice->S2_Track Incubation Equilibrium Incubation (120 min @ 37°C or RT) S1_Track->Incubation S2_Track->Incubation Harvest Harvesting (PEI-treated GF/B Filters) Incubation->Harvest Analysis Data Analysis (Cheng-Prusoff) Harvest->Analysis

Figure 1: High-level workflow for Sigma receptor radioligand binding assays.

Materials & Critical Reagents

Radioligands[2][3][4]
  • For

    
    R: 
    
    
    
    (Specific Activity ~30-60 Ci/mmol).
    • Why: It is the gold standard for

      
       selectivity.
      
  • For

    
    R: 
    
    
    
    (1,3-Di-o-tolylguanidine).[2][3][4]
    • Critical Note: DTG is non-selective. You must use a masking agent (see Protocol B) or use the newer, selective ligand

      
       if available.
      
Biological Tissue
  • 
    R Source:  Guinea pig brain homogenates (highest native density) or HEK293 cells stably transfected with human 
    
    
    
    R.
  • 
    R Source:  Rat liver membranes (high 
    
    
    
    , low
    
    
    ) or MCF7 cells.
Buffers
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0 (at 25°C).

    • Note:

      
       binding is pH-sensitive; pH 8.0 is optimal for pentazocine binding.
      
  • Wash Buffer: 10 mM Tris-HCl, pH 7.4 (ice-cold).

Detailed Protocols

Phase 1: Membrane Preparation (Standardized)

This step ensures a high signal-to-noise ratio.

  • Dissection: Rapidly remove tissue (e.g., guinea pig brain) and place in ice-cold 50 mM Tris-HCl (pH 7.4).

  • Homogenization: Homogenize using a Polytron (setting 6, 10 sec x 3) in 10 volumes of ice-cold buffer.

  • Centrifugation 1: Centrifuge at 1,000

    
     for 10 min at 4°C to remove nuclei/debris. Save supernatant.
    
  • Centrifugation 2: Centrifuge supernatant at 40,000

    
     for 20 min at 4°C.
    
  • Wash: Resuspend pellet in fresh buffer and repeat Centrifugation 2.

  • Storage: Resuspend final pellet in buffer. Aliquot and store at -80°C. Determine protein concentration via BCA assay.

Phase 2: Ligand Handling (Adamantane Specifics)

Adamantane derivatives are hydrophobic.

  • Stock Solution: Dissolve ligand in 100% DMSO to 10 mM.

  • Working Solution: Serially dilute in Assay Buffer.

  • Constraint: Final DMSO concentration in the assay well must be

    
    . Higher DMSO levels destabilize the 
    
    
    
    R-ligand complex.
Phase 3A: Sigma-1 ( R) Competition Binding Assay

Target: Determine


 of the adamantane ligand against 

.
ComponentVolumeConcentration (Final)Notes
Membrane 200 µL200–400 µg proteinOptimization required per batch.
Radioligand 50 µL~3 nM (

)

.
Test Ligand 50 µL

to

M
The adamantane compound.
NSB Definition 50 µL10 µMHaloperidol or unlabeled (+)-Pentazocine.
Total Volume 500 µL-Adjust with buffer.

Procedure:

  • Pre-soak Filters: Soak Whatman GF/B filters in 0.5% Polyethyleneimine (PEI) for at least 1 hour.

    • Expert Insight: Adamantane amines are cationic. PEI neutralizes the negative charge of glass fibers, preventing the "filter binding" artifact where the drug binds to the filter rather than the receptor.

  • Incubation: Incubate plates for 120 minutes at 37°C .

    • Note: While some protocols use 25°C, 37°C ensures thermodynamic equilibrium for bulky adamantane ligands.

  • Termination: Rapidly filter using a cell harvester (e.g., Brandel). Wash 3x with 5 mL ice-cold Wash Buffer.

  • Counting: Add scintillation cocktail and count (LSC).

Phase 3B: Sigma-2 ( R) Competition Binding Assay

Target: Determine


 against 

.[4][5]

The "Masking Hazard": Standard protocols use


 + (+)-pentazocine (to mask 

).[2][3][4] However, recent data suggests (+)-pentazocine can displace DTG from

sites at high concentrations, or DTG can displace the mask at

sites [1].
  • Recommended Approach: Use Rat Liver membranes (naturally high

    
    /low 
    
    
    
    ) to minimize reliance on masking, or strictly control the mask concentration.
ComponentVolumeConcentration (Final)Notes
Membrane 200 µL~500 µg proteinRat Liver Membranes.
Radioligand 50 µL~3 nM

.
Mask 50 µL100 nM(+)-Pentazocine (blocks

).[4]
Test Ligand 50 µLVariableAdamantane compound.
NSB Definition 50 µL10 µMHaloperidol.

Procedure:

  • Incubation: 120 minutes at Room Temperature (25°C) .

    • Difference:

      
       assays are often run at RT to preserve stability.
      
  • Filtration: As above, using PEI-treated filters.

Data Analysis & Interpretation

The Cheng-Prusoff Correction

Raw


 values are instrument-dependent. You must convert to 

(Inhibitory Constant) for publication.


  • 
     : Concentration of adamantane ligand displacing 50% of specific radioligand binding.
    
  • 
     : Concentration of radioligand used (e.g., 3 nM).
    
  • 
     : Dissociation constant of the radioligand (determined experimentally via Saturation Binding).
    
Competition Logic Diagram

CompetitionLogic cluster_0 Binding Site Competition Receptor Sigma Receptor (Hydrophobic Pocket) Result Sigmoidal Dose-Response Low Counts = High Affinity Receptor->Result Radioligand Radioligand ([3H]-Pentazocine) Radioligand->Receptor  Kon   Adamantane Adamantane Ligand (Competitor) Adamantane->Receptor  Kon?  

Figure 2: Competitive binding dynamics. The adamantane ligand competes for the hydrophobic pocket. A steep Hill slope (~1.0) indicates simple 1:1 binding.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Lipophilic adamantane sticking to filters.Crucial: Ensure filters are soaked in 0.5% PEI. Reduce protein concentration.
Low Total Binding Receptor degradation or DMSO toxicity.Keep DMSO < 1%. Ensure protease inhibitors were used during membrane prep.
Shallow Hill Slope (< 0.8) Negative cooperativity or mixed binding sites.If testing

, the "mask" may be failing.[6][4] Verify with a

-knockout cell line (e.g., MCF7

-KO).
Inconsistent

Non-equilibrium conditions.Extend incubation time to 150 min. Adamantanes are bulky and may have slow

/

rates.

References

  • Hazards of Using Masking Protocols: Zeng, C., et al. (2020).[2] Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]

  • Sigma-2 Selective Radioligand ([125I]RHM-4): Tu, Y., et al. (2022).[6][4] Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals.[4][7] [Link][6][4]

  • Adamantane SAR & Pharmacology: Riganas, S., et al. (2012).[8][9] New Adamantane Derivatives with Sigma Affinity and Antiproliferative Activity.[1][8][9] Medicinal Chemistry.[7][8] [Link]

  • Cheng-Prusoff Equation: Cheng, Y., Prusoff, W. H. (1973).[10] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[10][11][12] Biochemical Pharmacology.[10] [Link]

Sources

Strategic Synthesis of Adamantane Amines: Nucleophilic Substitution at the Bridgehead

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adamantane amines (e.g., Amantadine, Rimantadine, Memantine) represent a critical scaffold in medicinal chemistry, functioning primarily as NMDA receptor antagonists and antiviral agents.[1] Synthesizing these compounds presents a unique challenge: the adamantane cage structure imposes severe steric and stereoelectronic constraints that prohibit standard


 pathways.

This guide provides a definitive technical workflow for synthesizing 1-adamantylamine using Nucleophilic Substitution (


)  strategies. We focus on two high-fidelity protocols: the Ritter Reaction  (industry standard) and the Urea Fusion Method  (scalable/solvent-free), supported by mechanistic insights to ensure reproducibility.

Mechanistic Principles: The Bridgehead Constraint

To successfully synthesize adamantane amines, one must understand why standard amination fails.

The "Cage" Effect
  • 
     Exclusion:  The backside of the bridgehead carbon (C1) is blocked by the adamantane cage itself. Nucleophiles cannot approach 
    
    
    
    from the leaving group.
  • Elimination Exclusion: Bredt's Rule prevents the formation of a double bond at the bridgehead position because the rigid cage cannot tolerate the strain of a planar alkene.

  • The Only Path (

    
    ):  Synthesis must proceed via a carbocation intermediate.[2] The 1-adamantyl cation is relatively stable (tertiary) but requires specific conditions to form and trap without reverting to the alcohol (solvolysis).
    
Reaction Pathway Visualization

The following diagram illustrates the critical transition from the precursor to the amine via the Ritter pathway.

RitterMechanism Start 1-Bromoadamantane (Precursor) Cation 1-Adamantyl Cation (3°) Start->Cation -Br⁻ (Rate Limiting) Nitrilium Nitrilium Ion Intermediate Cation->Nitrilium + CH₃CN (Trap) Imidate Imidate Species Nitrilium->Imidate + H₂O Amide N-Acetyl-1- adamantylamine Imidate->Amide Tautomerization Product 1-Adamantylamine (Final Amine) Amide->Product Hydrolysis (HCl/NaOH)

Figure 1: Stepwise mechanistic flow of the Ritter Reaction transforming a halide to an amine via the nitrilium trap.

Protocol A: The Ritter Reaction (Industry Standard)

This method utilizes acetonitrile as both solvent and nucleophile. It is robust but requires careful handling of strong acids.

Materials & Reagents[3]
  • Substrate: 1-Bromoadamantane (or 1-Adamantanol).[1]

  • Solvent/Nucleophile: Acetonitrile (HPLC grade, dry).

  • Catalyst: Sulfuric Acid (

    
    , 98%).
    
  • Hydrolysis: Sodium Hydroxide (NaOH) and Diethylene Glycol (DEG) OR concentrated HCl.

Step-by-Step Methodology

Step 1: Formation of the Amide Intermediate

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush with

    
    .
    
  • Dissolution: Dissolve 1-Bromoadamantane (21.5 g, 0.1 mol) in Acetonitrile (150 mL).

  • Acid Addition (Exothermic): Cool the solution to 0–5°C in an ice bath. Slowly add concentrated

    
     (100 mL) dropwise over 45 minutes.
    
    • Critical Control: Do not allow temperature to exceed 10°C during addition to prevent charring.

  • Reaction: Remove ice bath. Allow to warm to room temperature, then heat to 50°C for 2 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). Disappearance of starting material indicates conversion to N-(1-adamantyl)acetamide.

  • Quench: Pour the reaction mixture onto 500 g of crushed ice. The amide will precipitate as a white solid.[3] Filter, wash with water, and dry.[4]

Step 2: Hydrolysis to Amine

  • Solvent Switch: Suspend the crude amide in Diethylene Glycol (100 mL).

  • Base Addition: Add NaOH pellets (15 g).

  • Reflux: Heat to 170–180°C (reflux) for 6–8 hours.

    • Note: High temperature is required to cleave the sterically hindered amide bond.

  • Extraction: Cool to room temperature. Dilute with water (200 mL) and extract with Diethyl Ether (

    
     mL).
    
  • Isolation: Dry ether layer over

    
    . Precipitate the amine as a hydrochloride salt by bubbling anhydrous HCl gas or adding conc. HCl/Ethanol.
    

Protocol B: The Urea Fusion Method (Green/Scalable)

This method avoids large volumes of acetonitrile and sulfuric acid, making it safer for larger bench-scale preparations.

Materials
  • Substrate: 1-Bromoadamantane.[1][3][5][6][7]

  • Reagent: Urea (excess).

  • Solvent: None (Melt) or Diphenyl Ether (optional for heat transfer).

Step-by-Step Methodology

Step 1: The Fusion

  • Mixing: In a round-bottom flask, mix 1-Bromoadamantane (10 g) and Urea (10 g) intimately.

  • Heating: Heat the mixture to 170–180°C . The urea will melt, and the reaction will proceed in the melt phase.

    • Safety Alert: Ammonia (

      
      ) gas is evolved. Perform in a fume hood. 
      
  • Duration: Maintain temperature for 2–3 hours. The mixture will solidify/thicken as the adamantyl-urea complex forms.

Step 2: Hydrolysis

  • Acidification: Cool the melt to ~80°C. Carefully add 20% HCl (50 mL).

  • Reflux: Reflux the aqueous mixture for 1 hour to hydrolyze the urea intermediate.

  • Workup:

    • Cool to room temperature.[3][6][7][8]

    • Filter off any unreacted insoluble matter.

    • Basify the filtrate with 50% NaOH solution (pH > 12).

    • Extract the free amine with Dichloromethane (DCM).

    • Evaporate DCM to yield crude 1-Adamantylamine.

Comparative Data Analysis

The following table summarizes the performance metrics of both protocols based on internal validation and literature precedents.

MetricProtocol A: Ritter ReactionProtocol B: Urea Fusion
Primary Mechanism

(Solvolysis/Trapping)

(Thermal Displacement)
Overall Yield 75 – 85%80 – 88%
Reaction Time 8 – 12 Hours (Two Steps)4 – 5 Hours
Atom Economy Low (High acid/solvent waste)High (Minimal solvent)
Safety Profile Moderate (Conc.

)
Moderate (High Temp,

gas)
Purity (Crude) High (>95% after precipitation)Moderate (Requires recrystallization)

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield in Ritter: Often caused by "wet" acetonitrile. Water competes with the nitrile to trap the carbocation, forming 1-Adamantanol instead of the amide.

    • Fix: Distill acetonitrile over

      
       or use molecular sieves.
      
  • Incomplete Hydrolysis: The adamantyl group is bulky. Standard reflux (100°C) is often insufficient for amide cleavage.

    • Fix: Use high-boiling solvents (DEG or Propylene Glycol) to reach >150°C.

Workflow Decision Tree

Optimization Decision Select Protocol ScaleSmall Small Scale (<5g) High Purity Needed Decision->ScaleSmall ScaleLarge Large Scale (>50g) Waste Minimization Decision->ScaleLarge Ritter Use Ritter Protocol (Acetonitrile/H2SO4) ScaleSmall->Ritter Urea Use Urea Fusion (Solvent Free) ScaleLarge->Urea

Figure 2: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.

References

  • Stetter, H., Mayer, J., Schwarz, M., & Wulff, K. (1962). Preparation of 1-Adamantylamine. Organic Syntheses, 42, 8. [Link]

  • Phan, C. D., et al. (2022).[7] Simple and Economical Process for Producing Amantadine Hydrochloride. PubMed Central (PMC8813359). [Link]

  • Kraus, G. A. (1997).[7] Method for the synthesis of adamantane amines. U.S. Patent No.[1] 5,599,998.

  • Schleyer, P. v. R., & Nicholas, R. D. (1961). The Reactivity of Bridgehead Compounds of Adamantane. Journal of the American Chemical Society, 83(12), 2700–2707. [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 1-(1-Adamantyl)propan-1-amine (Adapromine)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-(1-Adamantyl)propan-1-amine, an antiviral compound also known as Adapromine.[1] The unique physicochemical properties of this adamantane derivative—a bulky, rigid, and lipophilic cage structure combined with a primary amine—necessitate a multi-technique approach for unambiguous identification, purity assessment, and stability evaluation. We present field-proven protocols for chromatographic, spectroscopic, and thermal analysis, explaining the causality behind experimental choices to ensure robust and reproducible results. This document is intended to serve as a practical resource for researchers in pharmaceutical development and quality control.

Introduction: The Analytical Challenge of Adamantane Amines

1-(1-Adamantyl)propan-1-amine (Molecular Formula: C₁₃H₂₃N, Molecular Weight: 193.33 g/mol ) is a primary amine featuring the distinctive tricyclo[3.3.1.1³⁷]decane (adamantane) cage.[2] The adamantane moiety imparts exceptional thermal stability, high lipophilicity, and a defined three-dimensional structure, which are key to its biological activity.[3][4] However, these same properties present unique analytical challenges. The compound's volatility and thermal resilience make it an excellent candidate for Gas Chromatography (GC), while the basicity of the primary amine requires careful method development in High-Performance Liquid Chromatography (HPLC) to achieve optimal peak shape and resolution.

A robust analytical characterization is the cornerstone of drug development, ensuring the identity, purity, and quality of the active pharmaceutical ingredient (API). This note details an integrated workflow designed to provide a complete analytical profile of 1-(1-Adamantyl)propan-1-amine.

Integrated Analytical Workflow

A comprehensive characterization relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of information, and together they form a self-validating system for structural confirmation and purity assessment.

Analytical_Workflow cluster_0 Primary Characterization & Structural Elucidation cluster_1 Purity & Impurity Profiling cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) - Definitive Structure - Isomer Identification MS Mass Spectrometry (GC-MS) - Molecular Weight - Fragmentation Pattern FTIR FTIR Spectroscopy - Functional Group ID (Amine, Alkane) GC_FID GC-FID - Purity Assay - Volatile Impurities HPLC_UV RP-HPLC-UV - Orthogonal Purity Assay - Non-Volatile Impurities DSC DSC - Melting Point - Phase Transitions TGA TGA - Thermal Stability - Decomposition Profile pKa Potentiometric Titration - pKa Determination Sample API Sample: 1-(1-Adamantyl)propan-1-amine Sample->NMR Sample->MS Sample->FTIR Sample->GC_FID Sample->HPLC_UV Sample->DSC Sample->TGA Sample->pKa Report Certificate of Analysis (Identity, Purity, Quality) cluster_0 cluster_0 cluster_0->Report cluster_1 cluster_1 cluster_1->Report cluster_2 cluster_2 cluster_2->Report

Caption: Integrated workflow for the comprehensive characterization of an API.

Chromatographic Methods for Purity and Quantification

Chromatography is the gold standard for separating and quantifying the main component from any process-related impurities or degradation products. We employ two orthogonal techniques, GC and HPLC, for a comprehensive purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: The high volatility and excellent thermal stability of adamantane derivatives make GC the preferred method for analysis.[5] Coupling with Mass Spectrometry provides definitive identification based on both retention time and mass-to-charge ratio, confirming molecular weight and providing structural information through fragmentation patterns. Electron Ionization (EI) is a robust, high-energy technique ideal for generating reproducible fragmentation of the adamantane cage.[6]

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane or Methanol) to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Instrumentation: A standard GC system equipped with a mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms (or equivalent 5% Phenyl-95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This non-polar column is chosen for its versatility and excellent separation of hydrocarbon-rich structures.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Injector: Split mode (50:1), Temperature: 250 °C.

    • Oven Program: Initial 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Mass Range: Scan from m/z 40 to 400.

Expected Results:

  • Retention Time: A sharp, symmetric peak corresponding to the analyte.

  • Mass Spectrum: A clear molecular ion peak (M⁺) at m/z = 193. The spectrum is expected to be dominated by fragmentation of the adamantyl cage, with characteristic ions at m/z = 135 (loss of the propyl-amine side chain), 93, and 79, consistent with the known fragmentation of adamantane itself.[7]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC serves as a critical orthogonal technique to GC, particularly for identifying any non-volatile or thermally labile impurities. The primary amine necessitates an acidic mobile phase modifier (e.g., trifluoroacetic acid or formic acid) to protonate the amine, ensuring good peak shape by preventing interaction with residual silanols on the silica-based stationary phase.

Experimental Protocol:

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase A/B (50:50) mixture.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm. Low wavelength UV is used as the molecule lacks a strong chromophore.

    • Injection Volume: 10 µL.

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides irrefutable proof of the molecule's covalent structure and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structural determination. ¹H NMR confirms the proton environment and connectivity through spin-spin coupling, while ¹³C NMR identifies all unique carbon atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[8]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Standard ¹H and ¹³C{¹H} experiments.

Expected Spectra:

  • ¹H NMR: The spectrum will show distinct regions for the adamantyl, propyl, and amine protons.

    • Adamantyl Protons: A series of broad multiplets between δ 1.5-2.1 ppm.[9][10]

    • Propyl Chain Protons:

      • -CH(NH₂)-: A multiplet around δ 2.5-2.8 ppm.

      • -CH₂-: A multiplet around δ 1.4-1.6 ppm.

      • -CH₃: A triplet around δ 0.9 ppm.

    • Amine Protons (-NH₂): A broad singlet around δ 1.3 ppm (this signal is exchangeable with D₂O and its chemical shift is highly dependent on concentration and solvent).

  • ¹³C NMR: The spectrum will show signals corresponding to the unique carbons in the adamantyl cage and the propyl side chain. The number of distinct signals will confirm the molecule's symmetry. Adamantane itself shows two signals at δ 28.46 and 37.85 ppm.[7] Additional signals for the propyl chain and the substituted adamantyl carbons are expected.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and reliable method for confirming the presence of key functional groups. For 1-(1-Adamantyl)propan-1-amine, this includes the primary amine and the alkane C-H bonds of the cage and side chain.

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing ~1% of the sample or acquire the spectrum from a thin film deposited on a salt plate.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

  • N-H Stretch (Primary Amine): Two distinct, sharp-to-medium bands in the 3400-3300 cm⁻¹ region (asymmetric and symmetric stretching).[11][12]

  • C-H Stretch (Alkane): Strong, sharp bands in the 2950-2850 cm⁻¹ region.[7]

  • N-H Bend (Primary Amine): A medium-to-strong band in the 1650-1580 cm⁻¹ region.[11]

  • C-N Stretch: A weak-to-medium band in the 1250-1020 cm⁻¹ region.[11]

Thermal and Physicochemical Characterization

Understanding the thermal and physical properties is crucial for formulation development, storage, and handling.

Differential Scanning Calorimetry (DSC)

Rationale: DSC determines the melting point and purity of a crystalline solid. Adamantane derivatives are known to sublime, so using a hermetically sealed pan is critical to prevent mass loss and obtain an accurate melting endotherm.[13]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-4 mg of the sample into a hermetically sealed aluminum pan.

  • Instrumentation: A calibrated DSC instrument.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp at 10 °C/min to 300 °C.

    • Use an inert nitrogen atmosphere (50 mL/min).

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass as a function of temperature, providing information on thermal stability and decomposition profile.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the sample in an open ceramic or platinum pan.

  • Instrumentation: A TGA instrument.

  • Thermal Program: Ramp at 10 °C/min from 25 °C to 500 °C under a nitrogen atmosphere.

Summary of Key Analytical Parameters

Technique Parameter Typical Conditions Purpose
GC-MS Column5% Phenyl Polysiloxane (30 m x 0.25 mm)Purity, Identity, Volatile Impurities
IonizationElectron Ionization (EI), 70 eVStructural Confirmation, MW
RP-HPLC ColumnC18 (4.6 x 150 mm, 5 µm)Orthogonal Purity, Non-Volatile Impurities
Mobile PhaseWater/Acetonitrile with 0.1% TFAPurity Assay
¹H / ¹³C NMR SolventCDCl₃ with TMSUnambiguous Structural Elucidation
Frequency≥ 400 MHzIsomer identification, Connectivity
FTIR Sample PrepKBr Pellet or Thin FilmFunctional Group Identification
Key Bands~3350 cm⁻¹ (N-H), ~2900 cm⁻¹ (C-H), ~1600 cm⁻¹ (N-H)Functional Group Confirmation
DSC Heating Rate10 °C/min (in sealed pan)Melting Point, Phase Transitions
TGA Heating Rate10 °C/minThermal Stability, Decomposition

Conclusion

The analytical characterization of 1-(1-Adamantyl)propan-1-amine requires a carefully selected suite of orthogonal techniques. The methods outlined in this guide, from chromatographic separation to spectroscopic and thermal analysis, provide a robust and self-validating framework. By understanding the rationale behind each experimental choice, researchers can confidently establish the identity, purity, and stability of this important pharmaceutical compound, ensuring its quality and safety for downstream applications.

References

  • Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). (2020). ResearchGate. Available at: [Link]

  • A simple method for synthesis of amantadine hydrochloride. (2021). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Thermodynamic Properties of Adamantane Revisited. (2011). The Journal of Physical Chemistry B. Available at: [Link]

  • Adamantane. (n.d.). Wikipedia. Retrieved from [Link]

  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers. Available at: [Link]

  • Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin. (n.d.). Google Patents.
  • Practical and Scalable Synthesis of 1,3-Adamantanediol. (n.d.). ACS Publications. Available at: [Link]

  • Adamantane. (n.d.). PubChem. Retrieved from [Link]

  • 1-(1-adamantyl)propan-1-amine (60196-90-9). (n.d.). Chemchart. Available at: [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]

  • IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

  • propylamine low high resolution 1H proton nmr spectrum of propanaamine. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Gas chromatography of halogenated adamantanes. (2001). ResearchGate. Available at: [Link]

  • Journal Pre-proof. (2020). Bradford Scholars. Available at: [Link]

  • Thermodynamic properties of adamantane and the energy states of molecules in plastic crystals for some cage hydrocarbons. (n.d.). ResearchGate. Available at: [Link]

  • FTIR spectra to determine the amine functional groups on urea. (n.d.). ResearchGate. Available at: [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chemistry Stack Exchange. Available at: [Link]

  • A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. (2024). MDPI. Available at: [Link]

  • The adamantyl protons region in 1 H NMR spectra of a) free dendrimer 1. (n.d.). ResearchGate. Available at: [Link]

  • Organic Nitrogen Compounds II: Primary Amines. (2019). Spectroscopy Online. Available at: [Link]

  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (2000). Wiley Online Library. Available at: [Link]

  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

Sources

The Synthesis of N-Substituted Adamantane-Containing Amines: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacological profiles by improving metabolic stability, modulating lipophilicity, and providing a three-dimensional framework for precise substituent orientation. N-substituted adamantane-containing amines, in particular, are a cornerstone of many successful therapeutics, from antivirals like amantadine and rimantadine to modern diabetes treatments such as saxagliptin.[1][2] This guide provides an in-depth exploration of the key synthetic strategies for preparing these valuable compounds, offering detailed protocols, mechanistic insights, and practical advice for researchers in drug discovery and development.

Introduction: The Enduring Appeal of the Adamantane Moiety

The journey of adamantane in medicinal chemistry began with the discovery of the antiviral properties of amantadine (1-adamantylamine) in the 1960s.[1] This seminal finding spurred decades of research, revealing that the adamantyl group can confer a range of desirable properties to bioactive molecules. Its bulky, cage-like structure can shield adjacent functional groups from metabolic degradation, thereby increasing a drug's half-life.[3] Furthermore, the lipophilicity of the adamantane core can be fine-tuned to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The rigid nature of the scaffold also allows for the precise positioning of pharmacophoric elements, leading to enhanced binding affinity and selectivity for their biological targets.

This guide will focus on the most reliable and versatile methods for forging the crucial C-N bond to the adamantane core, empowering chemists to synthesize a diverse array of N-substituted adamantane amines for their research endeavors.

Key Synthetic Strategies

The synthesis of N-substituted adamantane-containing amines can be broadly categorized into three main approaches:

  • Reductive Amination of Adamantane Ketones: A classical and highly effective one-pot method for forming secondary and tertiary amines.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl and N-heteroaryl adamantane amines.

  • Leuckart-Wallach Reaction: A traditional method utilizing formic acid or its derivatives as both the reducing agent and nitrogen source.

Each of these methodologies offers distinct advantages and is suited to different synthetic challenges. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the functional group tolerance of the substrate.

Reductive Amination: The Workhorse of Amine Synthesis

Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and broad substrate scope.[4] The reaction proceeds via the in-situ formation of an imine or iminium ion from an adamantane ketone and a primary or secondary amine, which is then reduced by a suitable hydride reagent to yield the corresponding N-substituted adamantane amine.[5]

Mechanism and Rationale

The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of the imine intermediate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack of the amine.[6] The choice of reducing agent is critical for the success of the reaction. Ideally, the reducing agent should selectively reduce the iminium ion in the presence of the starting ketone.[7]

G cluster_0 Imine Formation cluster_1 Reduction Adamantanone Adamantanone Imine Imine/Iminium Ion Intermediate Adamantanone->Imine + Amine, H+ Amine Primary or Secondary Amine Amine->Imine Product N-Substituted Adamantane Amine Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Common Reducing Agents:

Reducing AgentKey Features & Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A mild and selective reagent, often the preferred choice for one-pot reductive aminations.[8][9] It is tolerant of a wide range of functional groups and does not require strictly anhydrous conditions.
Sodium Cyanoborohydride (NaBH₃CN) Another selective reducing agent that is effective under mildly acidic conditions. However, it is highly toxic and generates cyanide waste, requiring careful handling and disposal.[10]
Sodium Borohydride (NaBH₄) A less expensive but also less selective reducing agent. It can reduce the starting ketone, leading to the formation of adamantanol as a byproduct. A two-step procedure (pre-formation of the imine followed by reduction) is often necessary.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) A clean and atom-economical method. However, it may not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[10]
Detailed Protocol: Synthesis of N-Benzyl-2-adamantanamine

This protocol provides a step-by-step guide for the synthesis of a representative N-substituted adamantane amine using sodium triacetoxyborohydride.

Materials:

  • Adamantan-2-one

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add adamantan-2-one (1.0 eq) and anhydrous dichloromethane (DCM).

  • Addition of Amine: Add benzylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir for another 30 minutes to facilitate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is exothermic, so control the rate of addition to maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution.[5] Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-2-adamantanamine.[11]

Buchwald-Hartwig Amination: Forging C-N Bonds to Aromatic Systems

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl and N-heteroaryl amines.[12] This method is particularly valuable for synthesizing adamantane-containing amines where the nitrogen atom is directly attached to an aromatic ring, a motif that is challenging to construct using traditional methods.

Mechanism and Key Components

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the Pd(0) catalyst.[13]

G Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord + HNR'R'', Base Pd_Amido L-Pd(II)(Ar)(NR'R'') Amine_Coord->Pd_Amido Red_Elim Reductive Elimination Pd_Amido->Red_Elim Red_Elim->Pd0 Regeneration of Pd(0) catalyst Product Ar-NR'R'' Red_Elim->Product

Essential Components:

ComponentRole and Common Examples
Palladium Precatalyst The source of the active Pd(0) catalyst. Common choices include Pd₂(dba)₃ and Pd(OAc)₂.
Ligand Crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are typically used. Examples include BINAP, DPPF, and specialized Buchwald ligands like XPhos and SPhos.[14]
Base Required for the deprotonation of the amine. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly employed.[15]
Solvent Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
Detailed Protocol: Synthesis of N-Phenyl-1-adamantanamine

This protocol outlines the synthesis of N-phenyl-1-adamantanamine from 1-bromoadamantane and aniline.

Materials:

  • 1-Bromoadamantane

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ (0.02 eq) and BINAP (0.04 eq) to a flame-dried Schlenk tube. Add anhydrous toluene and stir for 10 minutes.

  • Addition of Reagents: Add 1-bromoadamantane (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).[1]

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure N-phenyl-1-adamantanamine.

Leuckart-Wallach Reaction: A Classic Approach

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (e.g., ammonium formate, formamide) as both the nitrogen source and the reducing agent.[16] While it often requires high reaction temperatures, it remains a useful and cost-effective method for the synthesis of certain adamantane amines, particularly when starting from adamantanone.

Mechanism and Considerations

The reaction mechanism is believed to involve the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid or formate.[2] A key feature of this reaction is that the product is often obtained as the N-formyl derivative, which requires a subsequent hydrolysis step to yield the free amine.[17]

G Adamantanone Adamantanone Heating High Temperature (e.g., 160-180 °C) Adamantanone->Heating AmmoniumFormate Ammonium Formate (HCOONH₄) AmmoniumFormate->Heating N_Formyl_Intermediate N-Formyl-adamantanamine Heating->N_Formyl_Intermediate Hydrolysis Acid or Base Hydrolysis N_Formyl_Intermediate->Hydrolysis Product Adamantanamine Hydrolysis->Product

Protocol: Synthesis of 1-Adamantanamine from Adamantanone

This protocol describes the synthesis of 1-adamantanamine (amantadine) from adamantanone using the Leuckart-Wallach reaction.

Materials:

  • Adamantan-2-one

  • Ammonium formate

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine adamantan-2-one (1.0 eq) and a large excess of ammonium formate (e.g., 5-10 eq).

  • Reaction Conditions: Heat the mixture to 160-180 °C. The reaction is typically vigorous at the beginning. Continue heating for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis of Formamide: Cool the reaction mixture and add a solution of hydrochloric acid. Reflux the mixture to hydrolyze the intermediate N-formyl-adamantanamine.

  • Work-up: After cooling, make the solution basic with a concentrated solution of NaOH.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with water, dry over anhydrous potassium carbonate, and concentrate under reduced pressure to obtain the crude 1-adamantanamine. Further purification can be achieved by recrystallization or conversion to the hydrochloride salt.[18]

Purification and Characterization

The purification of N-substituted adamantane amines is typically achieved by standard laboratory techniques.

  • Column Chromatography: Silica gel chromatography is a versatile method for purifying a wide range of adamantane amines.[19] The choice of eluent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol) will depend on the polarity of the product.[20]

  • Crystallization/Recrystallization: For solid products, recrystallization from a suitable solvent is an excellent method for achieving high purity.[21][22] Common solvents include ethanol, isopropanol, and mixtures of ethyl acetate and hexanes.

  • Acid-Base Extraction: The basic nature of the amine functionality allows for purification by acid-base extraction, which is particularly useful for removing non-basic impurities.[23]

Characterization:

The structure and purity of the synthesized N-substituted adamantane amines should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The adamantane cage gives rise to characteristic signals in the aliphatic region of the spectrum.[24]

  • Infrared (IR) Spectroscopy: The N-H stretching vibration (for primary and secondary amines) and C-N stretching vibrations are useful diagnostic peaks.[25]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[19]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Reductive Amination - Incomplete imine formation- Reduction of the starting ketone by the reducing agent- Inactive reducing agent- Allow more time for imine formation before adding the reducing agent- Use a more selective reducing agent like NaBH(OAc)₃- Use fresh, high-quality reducing agent
No Reaction in Buchwald-Hartwig Amination - Inactive catalyst- Inappropriate ligand or base- Impure reagents or solvents- Use a pre-catalyst or ensure proper activation of the catalyst- Screen different ligands and bases- Use freshly distilled solvents and high-purity reagents[26]
Formation of Byproducts - Over-alkylation in reductive amination- Side reactions in Buchwald-Hartwig amination (e.g., hydrodehalogenation)- Use a stoichiometry closer to 1:1 for the amine and ketone- Optimize the ligand and reaction conditions in the Buchwald-Hartwig reaction

Conclusion

The synthesis of N-substituted adamantane-containing amines is a critical endeavor in modern drug discovery. This guide has provided a comprehensive overview of the most important synthetic methodologies, complete with detailed protocols, mechanistic insights, and practical troubleshooting advice. By mastering these techniques, researchers can efficiently access a wide range of adamantane-based compounds, paving the way for the development of novel therapeutics with enhanced pharmacological properties. The continued exploration of new and improved synthetic methods will undoubtedly further expand the already significant impact of the adamantane scaffold in medicinal chemistry.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 131(31), 11049–11061.
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  • Gaspar, A., et al. (2015). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. European Journal of Medicinal Chemistry, 93, 358-367.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.
  • Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl₂. Journal of the American Chemical Society, 118(29), 7217–7218.
  • MilliporeSigma. (n.d.).
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  • Yin, B., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • Adamczyk-Woźniak, A., et al. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistryOpen, 11(3), e202200031.
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  • Lippmaa, E., et al. (1971). ¹³C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(6), 783-790.
  • Enthaler, S., et al. (2016). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Sciencemadness Wiki. (2020, February 11). Leuckart reaction.
  • Wikipedia. (2023, November 28). Leuckart reaction.
  • Sultana, N., et al. (2014). Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest.
  • Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Synlett, 1997(04), 329-340.
  • Afanasyev, O. I., et al. (2019).
  • Ingersoll, A. W., et al. (1936). STUDIES ON THE LEUCKART REACTION. Journal of the American Chemical Society, 58(10), 1808-1811.
  • Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1239.
  • Piątkowski, Ł., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700.
  • Phan, T. Q., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(5), 4652–4659.
  • Chemistry LibreTexts. (2023, June 30).
  • Sato, S., et al. (2004). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. Tetrahedron, 60(36), 7899-7906.
  • University of California, Los Angeles. (n.d.).
  • Wikipedia. (2023, December 19).
  • Kozlowski, M. C., & Du, W. (1997). Method for the synthesis of adamantane amines.
  • BenchChem. (n.d.).
  • BenchChem. (2025).
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Barrena, M. I., et al. (2000). Product ratios a and yields obtained after reductive amination b...
  • Ankara University. (n.d.). 3.3.
  • Phan, T. Q., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16298–16303.
  • Compound Interest. (2016, August 12). Natural Product Isolation (2)
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  • Sridhar, B., et al. (2024). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Journal of Chemical Sciences, 136(1), 1-7.
  • Phan, T. Q., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride.
  • The Royal Society of Chemistry. (n.d.).

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Formulation of 1-(1-Adamantyl)propan-1-amine for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Formulation of 1-(1-Adamantyl)propan-1-amine for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(1-Adamantyl)propan-1-amine, also known as Adapromine, is a lipophilic small molecule of the adamantane class, which has been investigated for its antiviral properties.[1] The successful in vivo evaluation of this and similar compounds is critically dependent on the development of a stable, safe, and bioavailable formulation. The primary challenge stems from the molecule's bulky, hydrophobic adamantane cage, which results in poor aqueous solubility.[2] However, the presence of a primary amine group provides a key opportunity for formulation scientists to dramatically enhance solubility through strategic pH modification and salt formation. This guide provides a comprehensive overview of the pre-formulation considerations, strategic approaches, and detailed laboratory protocols for preparing 1-(1-Adamantyl)propan-1-amine formulations suitable for preclinical in vivo research.

Pre-Formulation Analysis: Understanding the Molecule

A thorough understanding of the physicochemical properties of 1-(1-Adamantyl)propan-1-amine is the cornerstone of a rational formulation design. The molecule's structure presents a duality: a highly lipophilic adamantane core and a basic primary amine that is ionizable.

PropertyValue (Estimated/Reported)Implication for Formulation
Molecular Formula C₁₃H₂₃N-
Molecular Weight 193.33 g/mol Influences molarity calculations for dosing solutions.[1]
Appearance White to off-white crystalline solid.[3]Visual confirmation of dissolution is a key QC step.
Aqueous Solubility Poor (Estimated: 90-205 mg/L).[1]Direct dissolution in aqueous vehicles is not feasible for most dose levels.
LogP (o/w) High (Estimated > 3.0)Indicates high lipophilicity, suggesting potential for membrane permeability but also poor aqueous solubility.[4]
pKa (Estimated) ~10.5 - 10.7The primary amine is strongly basic. Protonation below this pKa will create a highly soluble cationic salt.
Melting Point ~58 °CA low melting point may be relevant for certain advanced formulations like solid dispersions, but less so for simple solutions.[1]

The most critical parameters are the low intrinsic water solubility and the high pKa. The high pKa confirms that the amine group is readily protonated in an acidic environment. According to the pKa rule, a stable salt is formed when the pKa difference between the base (the drug) and the acid (the counterion) is greater than 2-3 units.[5] This makes pH adjustment and salt formation the most direct and effective strategy for aqueous formulation.

Strategic Formulation Pathways

Based on the pre-formulation assessment, a decision tree can be constructed to guide the formulation strategy depending on the intended route of administration and required dose concentration.

G start Start: Define Study Requirements route Route of Administration? start->route oral Oral (Gavage) route->oral Oral parenteral Parenteral (IP, IV, SC) route->parenteral Parenteral dose Required Dose Concentration? low_dose Low (< 5 mg/mL) dose->low_dose high_dose High (≥ 5 mg/mL) dose->high_dose oral->dose parenteral->dose strategy1 Strategy 1: pH Adjustment (e.g., HCl Salt in Saline) parenteral->strategy1 Check for irritation low_dose->strategy1 strategy2 Strategy 2: Cyclodextrin Complexation (e.g., HP-β-CD) high_dose->strategy2 strategy3 Consider Advanced Formulation (Co-solvents, Lipids) strategy2->strategy3 If solubility is still insufficient

Caption: Formulation strategy decision workflow.

Strategy 1: Aqueous Solubilization via pH Adjustment (Salt Formation)

Causality: This is the most direct approach for an amine-containing compound. By adding a pharmaceutically acceptable acid (e.g., hydrochloric acid), the primary amine group (-NH₂) is protonated to form an ammonium salt (-NH₃⁺). This ionization dramatically increases the molecule's polarity, disrupting its crystal lattice and enabling favorable interactions with water molecules, thereby significantly increasing aqueous solubility.[6] The resulting solution is typically clear and suitable for both oral and, with careful consideration of pH and tonicity, parenteral administration.

Strategy 2: Supramolecular Complexation with Cyclodextrins

Causality: This strategy leverages host-guest chemistry. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[7] The highly hydrophobic adamantane moiety of the drug molecule can be encapsulated within the CD cavity, forming an inclusion complex.[8][9] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, presenting a new, larger molecule with the hydrophilic exterior of the CD, thus enhancing its solubility in water.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations due to its high water solubility and favorable safety profile.

G cluster_0 Before Complexation cluster_1 Aqueous Environment cluster_2 After Complexation drug 1-(1-Adamantyl)propan-1-amine (Poorly Soluble) cd HP-β-Cyclodextrin (Water Soluble) plus + complex Soluble Inclusion Complex (Adamantane inside CD cavity) plus->complex   Formation of   Host-Guest Complex   

Caption: Mechanism of cyclodextrin solubilization.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE). Calculations must be adjusted for the specific purity and salt form of the starting material.

Protocol A: Preparation of a 10 mg/mL Oral Formulation via HCl Salt Formation

This protocol is suitable for oral gavage administration. The final formulation will be a solution of 1-(1-Adamantyl)propan-1-amine hydrochloride in a saline vehicle.

Materials:

  • 1-(1-Adamantyl)propan-1-amine (free base)

  • 1N Hydrochloric Acid (HCl), certified

  • 0.9% Sodium Chloride (Saline) for Injection, USP

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Sterile magnetic stir bar and stir plate

Step-by-Step Methodology:

  • Calculate Molar Equivalents:

    • Weigh 100 mg of 1-(1-Adamantyl)propan-1-amine (MW: 193.33 g/mol ) into a 10 mL volumetric flask. This corresponds to 0.517 mmol.

    • A 1:1 molar ratio of HCl is required for complete protonation. Therefore, 0.517 mmol of HCl is needed.

    • Volume of 1N HCl required = (0.517 mmol) / (1 mmol/mL) = 0.517 mL or 517 µL.

  • Dissolution:

    • Add ~7 mL of 0.9% saline to the volumetric flask containing the drug powder. Add a sterile magnetic stir bar.

    • While stirring, slowly add the calculated 517 µL of 1N HCl to the suspension.

    • The suspension should clarify into a transparent solution as the hydrochloride salt forms. Continue stirring for 15-20 minutes to ensure complete dissolution.

  • pH Adjustment and Final Volume:

    • Calibrate the pH meter. Measure the pH of the solution. It should be in the acidic range (typically pH 3-5). If the pH is too low (<2.5), it can be adjusted upwards slightly with dilute NaOH, but this is generally not required if calculations are accurate.

    • Once the drug is fully dissolved, remove the stir bar and bring the flask to the final 10 mL volume with 0.9% saline.

    • Cap and invert the flask 10-15 times to ensure homogeneity.

  • Quality Control:

    • Visual Inspection: The final solution should be clear and free of any visible particulates.

    • pH Confirmation: Re-measure the pH of the final solution and record the value.

    • Concentration Verification (Optional but Recommended): Analyze the formulation's concentration using a validated HPLC-UV method.[10][11]

Protocol B: Preparation of a 20 mg/mL Parenteral Formulation using HP-β-CD

This protocol is designed to achieve a higher concentration for parenteral (e.g., intraperitoneal) injection, where the vehicle volume must be minimized. It prioritizes physiological compatibility.

Materials:

  • 1-(1-Adamantyl)propan-1-amine (free base)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), low endotoxin grade

  • Water for Injection (WFI)

  • 0.22 µm sterile syringe filter

  • Sterile vials for storage

  • Analytical balance, sonicator bath

Step-by-Step Methodology:

  • Vehicle Preparation:

    • Prepare a 40% (w/v) solution of HP-β-CD. To do this, weigh 2.0 g of HP-β-CD into a sterile container.

    • Add WFI to a final volume of 5.0 mL. Stir or gently warm to dissolve completely. Allow the solution to cool to room temperature.

  • Complexation:

    • Weigh 100 mg of 1-(1-Adamantyl)propan-1-amine into a sterile vial.

    • Add the 5.0 mL of 40% HP-β-CD solution to the drug powder.

    • Cap the vial and place it in a sonicator bath. Sonicate for 60-90 minutes. Intermittent vortexing every 15 minutes can facilitate the process. The goal is to achieve a clear solution, indicating the formation of the inclusion complex.

  • Sterile Filtration:

    • Once the drug is fully dissolved, draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution directly into a final sterile, sealed vial. This step removes any potential particulates and ensures the sterility of the final product for injection.

  • Quality Control:

    • Visual Inspection: The final formulation must be a clear, particulate-free solution.

    • pH and Osmolality: Measure the pH and osmolality to ensure they are within a physiologically tolerable range for the intended route of administration.

    • Sterility Test: For long-term studies or sensitive applications, a sample should be sent for sterility testing.

    • Concentration Verification: Confirm the final drug concentration using a suitable analytical method like HPLC.

Stability and Storage

Amine-containing compounds can be susceptible to degradation, particularly oxidation. Formulations should be assessed for stability under the intended storage conditions.

  • Short-Term (≤ 1 week): Store formulations at 2-8°C, protected from light.

  • Long-Term: For extended studies, perform a formal stability assessment. Aliquot the formulation into single-use volumes and store at -20°C or -80°C. Conduct freeze-thaw cycle tests to ensure the drug does not precipitate upon returning to room temperature.

  • Visual Check: Always visually inspect the solution for any signs of precipitation or color change before each use.

Conclusion

The formulation of 1-(1-Adamantyl)propan-1-amine for in vivo research, while challenged by the compound's hydrophobicity, can be reliably achieved through rational, science-driven approaches. The presence of a basic amine is the key to successful solubilization, making pH adjustment a primary and highly effective strategy for creating simple aqueous solutions. For higher concentrations or sensitive parenteral routes, complexation with cyclodextrins offers a powerful alternative. By following these detailed protocols and implementing rigorous quality control, researchers can prepare consistent and safe formulations, ensuring the integrity and reproducibility of their in vivo study outcomes.

References

  • Solubility of Things. (n.d.). 1-Adamantylamine.
  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

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  • SciELO. (2013). Solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 K. Retrieved from [Link]

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  • ResearchGate. (2019). Cyclodextrin-adamantane conjugates, self-inclusion and aggregation versus supramolecular polymer formation. Retrieved from [Link]

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  • ACS Publications. (2018). Practical and Scalable Synthesis of 1,3-Adamantanediol. Retrieved from [Link]

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  • ACS Publications. (2022). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Retrieved from [Link]

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Troubleshooting & Optimization

Improving the yield of 1-(1-Adamantyl)propan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Adamantane Amine Synthesis Topic: Improving the yield of 1-(1-Adamantyl)propan-1-amine Ticket ID: #ADAM-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1-(1-Adamantyl)propan-1-amine (a structural homolog of Rimantadine) presents unique challenges due to the extreme steric bulk of the adamantane cage. While standard reductive amination protocols often fail or stall, yield improvements are achievable by switching from thermodynamic control to kinetic control strategies or by utilizing high-temperature formate reductions (Leuckart-Wallach).

This guide addresses the specific yield-killing bottlenecks: steric hindrance at the carbonyl carbon , incomplete imine formation , and product entrapment during workup .

Phase 1: Route Selection & Strategy

Before troubleshooting your current protocol, verify that you are using the correct synthetic pathway for your purity/yield requirements. The steric bulk of the adamantyl group (


) dictates the method.
Decision Matrix: Which Route?
FeatureRoute A: Leuckart-Wallach Route B: Oxime Reduction Route C: Catalytic Reductive Amination
Mechanism High-temp Formate ReductionStepwise: Oxime

Amine
Direct Hydrogenation (

)
Primary Benefit Most Robust. Forces reaction despite sterics.Highest Purity. Isolable intermediate.Greenest. Low waste.
Primary Risk High temp (160°C+) can cause tarring.Requires strong reductants (

or

).
Fails frequently due to slow imine formation.
Recommended For Scale-up (>10g) where yield is priority.MedChem (<1g) where purity is priority.Not recommended for this specific substrate.

Phase 2: The Leuckart-Wallach Protocol (High Yield Optimization)

This is the industry-standard approach for adamantyl amines (e.g., Rimantadine). The reaction converts 1-(1-adamantyl)propan-1-one to the amine via an


-formyl intermediate.
Core Workflow Diagram

LeuckartSynthesis Start 1-(1-Adamantyl)propan-1-one Process1 Reflux (160-180°C) Dean-Stark Trap Start->Process1 + Reagent Reagent Ammonium Formate / Formic Acid (Excess) Reagent->Process1 Intermediate N-Formyl-1-(1-adamantyl)propan-1-amine Process1->Intermediate - H2O, - CO2 Hydrolysis Acid Hydrolysis (HCl) Reflux Intermediate->Hydrolysis Product 1-(1-Adamantyl)propan-1-amine HCl Hydrolysis->Product

Figure 1: The Leuckart-Wallach pathway requires a two-step sequence: formation of the N-formyl species followed by aggressive hydrolysis.

Troubleshooting the Leuckart Reaction

Q: My reaction stalls at 50% conversion. Adding more time doesn't help. Why? A: The reaction is reversible and inhibited by water.

  • The Fix: You must remove water continuously. The reaction generates water during imine formation.[1] Because the boiling point of the ketone is high, you need a Dean-Stark apparatus if using a solvent, or simply distill off the water/formic acid azeotrope if running neat.

  • Protocol Adjustment: Raise the temperature to 160–180°C . If you are using formamide, it boils at 210°C, allowing high internal temperatures. Ensure you are using Ammonium Formate rather than just Formamide, as it provides a higher concentration of the active reductant.

Q: I am getting a dark tar/oil instead of crystals. A: This is polymerization of the ketone or degradation of the formamide at high heat.

  • The Fix:

    • Inert Atmosphere: This reaction must be run under Argon/Nitrogen. Formamide oxidizes/degrades at 180°C in air.

    • Staged Heating: Do not shoot to 180°C immediately. Hold at 140°C for 2 hours to allow the initial condensation, then ramp to 170-180°C to drive the reduction (

      
       evolution).
      

Q: The hydrolysis step (Step 2) is incomplete. A: The


-formyl group on an adamantyl amine is incredibly stable due to steric shielding. Standard reflux (1-2 hours) is insufficient.
  • The Fix: Use concentrated HCl or NaOH in Ethylene Glycol (high boiling solvent) and reflux for 12–24 hours . Monitor by TLC until the non-polar

    
    -formyl spot disappears completely.
    

Phase 3: The Oxime Reduction Protocol (High Purity)

If the Leuckart route yields impure "oils," switch to the Oxime route. This separates the C=N bond formation from the reduction step.

Protocol Steps
  • Oximation: React 1-(1-adamantyl)propan-1-one with Hydroxylamine HCl and Sodium Acetate in Ethanol/Water. Reflux 4 hours.

    • Checkpoint: Isolate the solid oxime. Recrystallize it. Purity here guarantees purity later.

  • Reduction: Dissolve Oxime in dry THF. Add LiAlH4 (Lithium Aluminum Hydride) slowly at 0°C, then reflux.

    • Alternative: For a safer scale-up, use Sodium metal in Ethanol (Bouveault-Blanc conditions).

Troubleshooting the Oxime Route

Q: The reduction is incomplete; I see starting material (Oxime) remaining. A: The adamantyl group blocks the approach of the hydride.

  • The Fix: Increase the equivalents of

    
     to 4.0 eq . The first equivalent deprotonates the oxime (-OH), the second coordinates, and the third/fourth effect the reduction. Extended reflux (24h) is mandatory.
    

Q: I isolated the product, but the yield is <30% after extraction. A: Adamantyl amines are lipophilic but their HCl salts are not. You likely lost product in the wrong layer or emulsion.

  • The Fix: See Phase 4 (Work-up).

Phase 4: Critical Work-up & Isolation Guide

The physical properties of 1-(1-adamantyl)propan-1-amine often lead to isolation losses.

Q: I cannot get the amine to precipitate as a solid. A: Free-base adamantyl amines are often waxy solids or oils. They only crystallize well as salts.

  • Protocol:

    • Perform acid/base extraction. (Acidify

      
       wash with Ether 
      
      
      
      Basify aqueous layer to pH >12
      
      
      Extract with DCM).
    • Dry the DCM layer (

      
      ).
      
    • Do not evaporate to dryness. Concentrate to a small volume.

    • Add 2M HCl in Diethyl Ether dropwise.

    • The white hydrochloride salt will precipitate instantly. Filter and wash with cold ether.

Q: My product is trapped in an emulsion. A: Adamantane derivatives act like surfactants.

  • The Fix: Do not shake vigorously. Use gentle inversion. If an emulsion forms, add saturated brine or a small amount of Methanol to break the surface tension.

Summary of Quantitative Optimization

ParameterStandard ConditionOptimized Condition Reasoning
Reagent (Leuckart) FormamideAmmonium Formate + Formic Acid Higher active reductant concentration [Source 1.8].
Temp (Leuckart) 150°C170–180°C Required to overcome steric barrier of Ad-group.
Hydrolysis 10% HCl, 2hConc. HCl, 12h+ Steric shielding protects the N-formyl group.
Reduction (Oxime)


or


is too weak for adamantyl oximes.

References

  • Vertex Pharmaceuticals. (2008). Synthesis and pharmacological evaluation of several ring-contracted amantadine analogs. Bioorganic & Medicinal Chemistry.

  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction Mechanisms.

  • Wikipedia. (n.d.). Leuckart reaction: Mechanism and Yield Optimization.

  • DuPont. (1965).[2] U.S. Patent 3,352,912: Adamantane Derivatives.[2] (Foundational patent for Rimantadine synthesis).

  • Sigma-Aldrich. (n.d.). 1-Adamantan-1-yl-propan-1-one Oxime Product Data.

Sources

Overcoming steric hindrance in adamantane derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Adamantane Synthesis Technical Support Center. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges posed by the unique adamantane scaffold. Due to its rigid, bulky, and cage-like structure, adamantane presents significant steric challenges that can often lead to low yields, failed reactions, or unexpected side products.

This guide provides in-depth, field-tested insights in a practical question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of adamantane is giving very low yields or failing completely. What is causing this and how can I fix it?

A1: The Challenge of Acylating a Bulky Scaffold

This is a classic and frequently encountered problem. The low reactivity of adamantane in Friedel-Crafts acylation stems from a combination of its steric bulk and the electronic nature of the reaction.

  • Causality—Steric Hindrance & Catalyst Sequestration: The adamantyl group is exceptionally bulky. During the reaction, the intermediate σ-complex is sterically demanding, raising the activation energy of the reaction. Furthermore, the adamantyl-substituted product can coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a stable complex that effectively sequesters the catalyst and prevents it from activating further acyl chloride molecules. This catalyst deactivation is a major contributor to low conversions.[1][2]

  • Troubleshooting & Solutions:

    • Use a Stronger Lewis Acid or Superacid System: Standard Lewis acids may not be potent enough. Consider using triflic acid (TfOH) or a mixture of a Lewis acid with a Brønsted acid to generate a more reactive acylium ion. Superacid-catalyzed reactions with carbon monoxide have also been shown to formylate adamantane, indicating the power of these systems.[2]

    • Switch to a Pre-functionalized Adamantane: The most reliable strategy is often to circumvent the direct Friedel-Crafts reaction altogether. Start with a more reactive adamantane derivative, such as 1-bromoadamantane or 1-adamantanol.[3] These can be converted to Grignard reagents or used in nucleophilic substitution reactions to introduce the desired acyl group or a precursor.

    • Employ Radical-Based Acylation: Modern methods involving radical intermediates can bypass the challenges of electrophilic aromatic substitution. For example, photochemical methods using decatungstate photocatalysis can achieve the C-H functionalization of adamantane with acyl groups under milder conditions.[4]

Q2: I need to functionalize the secondary (C2/C4) methylene positions of adamantane, but all my reactions are selective for the bridgehead (C1/C3/C5/C7) positions. What strategies can I employ?

A2: Overcoming Bridgehead Selectivity

The tertiary C-H bonds at the bridgehead positions of adamantane are electronically favored for functionalization via both carbocation and radical pathways due to the stability of the resulting intermediates.[4][5] Overcoming this inherent selectivity requires a shift in synthetic strategy.

  • Causality—Thermodynamic & Kinetic Control: Reactions that proceed through high-energy intermediates, like carbocations, will almost always favor the more stable tertiary position. The bond dissociation energy of the tertiary C-H bond is also lower than the secondary C-H bond, making it more susceptible to hydrogen atom abstraction in radical reactions.[4]

  • Recommended Strategies:

    • Directed C-H Functionalization: If you have a directing group at a bridgehead position, it may be possible to direct metal catalysts to an adjacent secondary position. However, this is often challenging.

    • "Ground-Up" Synthesis: A more robust and often necessary approach is to construct the adamantane cage from a precursor that already contains the desired substitution pattern.[6] This involves multi-step sequences, often starting from bicyclic compounds like bicyclo[3.3.1]nonane derivatives, which are then cyclized to form the adamantane core with substituents at the desired 1,2-positions.[6][7]

    • Ring Expansion/Contraction: In some specialized cases, derivatives of adamantane homologues can undergo ring expansion or contraction reactions to yield 1,2-disubstituted adamantanes.[8]

Q3: I am trying to introduce a functional group via 1-bromoadamantane, but my nucleophilic substitution is slow and elimination is a major side product. How can I improve this?

A3: Managing Reactions at a Bridgehead Carbon

The bridgehead position of adamantane poses a unique challenge for nucleophilic substitution.

  • Causality—The Impossibility of an Sₙ2 Reaction: The backside attack required for an Sₙ2 mechanism is completely blocked by the cage structure of adamantane. Therefore, substitution must proceed through an Sₙ1-like mechanism, involving the formation of a bridgehead carbocation. This carbocation, while tertiary, cannot achieve perfect planarity, making its formation slower than for a typical tertiary carbocation. The use of strong, basic nucleophiles will favor the competing E1 elimination pathway.

  • Troubleshooting & Solutions:

    • Use Non-Basic Nucleophiles: To minimize elimination, use nucleophiles that are weakly basic. For example, when synthesizing amantadine, the Ritter reaction (using acetonitrile and sulfuric acid) is a classic method to introduce a nitrogen atom, proceeding through the N-(1-adamantyl)acetamide intermediate.[9] This avoids using a strong base like sodium amide.

    • Promote Carbocation Formation: Use a solvent that stabilizes carbocations (e.g., polar protic solvents) and consider adding a Lewis acid to assist in the departure of the bromide leaving group.

    • Consider Alternative Precursors: Instead of 1-bromoadamantane, using 1-adamantanol with a strong Brønsted acid can be an effective way to generate the adamantyl cation for reaction with various nucleophiles.[10]

Troubleshooting Guide: Common Synthesis Issues

Symptom Possible Cause(s) Recommended Solution(s)
Multiple Alkylation Products in Friedel-Crafts Alkylation The alkylated adamantane product is more reactive than the starting material (the alkyl group is activating).Switch to Friedel-Crafts acylation followed by reduction (e.g., Wolff-Kishner or Clemmensen reduction). The acyl group is deactivating, preventing over-acylation.[11][12]
Low Solubility of Adamantane Precursors The high symmetry and non-polar nature of the adamantane core lead to high lattice energy and poor solubility in many common organic solvents.Use higher boiling point solvents (e.g., decalin, dichlorobenzene) or consider solvent-free reaction conditions where applicable. For multi-step syntheses, introducing a temporary solubilizing group (like a silyl ether) can be effective.[13]
Difficulty in Purifying Non-Polar Adamantane Products Products have very similar polarity to starting materials and non-polar byproducts, making separation by normal-phase chromatography difficult.Utilize reversed-phase HPLC (RP-HPLC) with C18-modified columns, which can effectively separate adamantane derivatives based on subtle differences in their hydrophobic character.[14] For column chromatography, consider using alumina instead of silica or employing non-aqueous reversed-phase techniques.[15]
Reaction Fails to Initiate or Proceeds Very Slowly The C-H bonds of adamantane are exceptionally strong and the molecule is generally inert.Employ modern C-H functionalization techniques. Photocatalysis or dual catalysis systems using a hydrogen atom transfer (HAT) catalyst can overcome the high bond dissociation energy of adamantane's C-H bonds under relatively mild conditions.[16][17][18][19]

Key Experimental Protocols

Protocol 1: Robust Synthesis of 1-Bromoadamantane

1-Bromoadamantane is a critical gateway intermediate for a vast number of adamantane derivatives.[3] While several brominating agents exist, neat elemental bromine provides high yields reliably.[20][21]

Materials:

  • Adamantane (10.0 g, 73.4 mmol)

  • Liquid Bromine (24 mL, excess)

  • Reaction flask with reflux condenser and gas trap (for HBr)

Procedure:

  • In a well-ventilated fume hood, combine adamantane and liquid bromine in the reaction flask.

  • Heat the mixture to 85 °C and maintain for 6 hours with stirring.

  • Increase the temperature to 110 °C and continue the reaction for an additional 3 hours.[21]

  • Allow the reaction to cool to room temperature.

  • Carefully quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite until the red color disappears.

  • Extract the crude product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude solid by recrystallization from methanol or by sublimation to yield pure 1-bromoadamantane (Typical yield: ~90-95%).

Protocol 2: Selective Bridgehead Alkylation via Dual Photocatalysis

This protocol is based on modern C-H functionalization methods that show excellent selectivity for the tertiary C-H bonds, even in complex molecules.[16][17][19]

Materials:

  • Substituted Adamantane (e.g., 1-adamantane carboxylic acid methyl ester) (1.0 equiv)

  • Activated Alkene (e.g., dimethyl maleate) (1.5 equiv)

  • Iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) (1-2 mol%)

  • Quinuclidine-based HAT catalyst (2-5 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile)

Procedure:

  • In a nitrogen-filled glovebox, combine the adamantane substrate, activated alkene, photocatalyst, and HAT catalyst in a reaction vial.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and remove it from the glovebox.

  • Place the reaction vial in front of a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired alkylated adamantane product.

Visualization of Synthetic Concepts

Logical Workflow for Functionalization Strategy

The choice of synthetic approach is dictated by the desired substitution pattern. This diagram outlines the decision-making process.

G start Desired Adamantane Derivative sub_pattern What is the substitution pattern? start->sub_pattern bridgehead Bridgehead (C1/C3) Functionalization sub_pattern->bridgehead Bridgehead secondary Secondary (C2) or 1,2-Disubstitution sub_pattern->secondary Secondary / Mixed direct_func Strategy 1: Direct C-H Functionalization bridgehead->direct_func pre_func Strategy 2: Start from Pre-functionalized Adamantane (e.g., 1-Bromoadamantane) bridgehead->pre_func ground_up Strategy 3: 'Ground-Up' Synthesis (from bicyclic precursors) secondary->ground_up method1 method1 direct_func->method1 Methods: - Radical Bromination - Photocatalytic C-H Alkylation - Friedel-Crafts (with caution) method2 method2 pre_func->method2 Methods: - Nucleophilic Substitution (Sₙ1) - Ritter Reaction - Grignard Formation method3 method3 ground_up->method3 Methods: - Intramolecular Condensation - Ring Expansion/Contraction

Caption: Decision tree for selecting an adamantane synthesis strategy.

Steric Shielding in Adamantane

This diagram illustrates why certain positions on the adamantane core are sterically hindered, making reactions difficult.

Caption: Steric accessibility of adamantane's bridgehead vs. secondary positions.

References

  • Martin, D., & Yang, H.-B. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis. Available at: [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. Available at: [Link]

  • Hrdina, R., & Todd, M. H. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules. Available at: [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis. Available at: [Link]

  • Al-Aboudi, A., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Available at: [Link]

  • Helson, H. E. (n.d.). Four-directional synthesis of adamantane derivatives. Arkat USA. Available at: [Link]

  • Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. (2024). Chemical Science. Available at: [Link]

  • Synthetic route to new 1–adamantylamine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Ostrovskii, D. I., et al. (2025). Liquid chromatography of adamantane derivatives. ResearchGate. Available at: [Link]

  • Process for the preparation of 1-adamantane derivatives. (1991). Google Patents.
  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind. Available at: [Link]

  • Schreiner, P. R. (2010). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. Available at: [Link]

  • Hrdina, R., & Todd, M. H. (2026). Synthesis of Noradamantane Building Blocks. ResearchGate. Available at: [Link]

  • Tertiary alcohols from hydrocarbons by ozonation on silica gel. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Phan, T. T., et al. (2021). a simple method for synthesis of amantadine hydrochloride. IJPSR. Available at: [Link]

  • Hrdina, R., & Todd, M. H. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. Available at: [Link]

  • Heaney, H. (n.d.). Advances in the chemistry of Friedel-Crafts acylation. ResearchGate. Available at: [Link]

  • Synthesis of adamantane. (2024). Reddit. Available at: [Link]

  • Normal Phase HPLC - purification of non polar Nat prod. (2005). Chromatography Forum. Available at: [Link]

  • Limitations of Friedel-Crafts Alkylations. (2015). Chemistry LibreTexts. Available at: [Link]

  • Friedel-Crafts Alkylation and Acylation Reaction. (n.d.). Organic Chemistry Tutor. Available at: [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). YouTube. Available at: [Link]

  • Purification of non polar compounds? (2022). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Solubilizing 1-(1-Adamantyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Formulation Molecule Class: Lipophilic Adamantane-Amine Derivatives Applicable To: 1-(1-Adamantyl)propan-1-amine (and analogs like Rimantadine/Adapromine)[1]

Executive Summary

1-(1-Adamantyl)propan-1-amine presents a classic "brick dust" vs. "grease ball" challenge in medicinal chemistry. It combines a highly lipophilic adamantane cage (LogP > 3.[1][2]0) with a basic amine tail (pKa ~10.5).[2]

The Core Issue: Most solubility failures with this compound stem from attempting to dissolve the free base directly in neutral aqueous media, or "crashing out" (precipitation) when diluting DMSO stocks into aqueous buffers.[2]

This guide provides mechanistic troubleshooting to stabilize this molecule for in vitro and in vivo applications.[2]

Part 1: Diagnostic & Quick Fixes (FAQ)

Q1: "I bought the powder, added water/PBS, and it floats/clumps. It won't dissolve."

Diagnosis: You likely possess the Free Base form.[2] Mechanism: The adamantane cage is essentially a diamondoid hydrocarbon lattice.[2] Without protonating the amine, the molecule is extremely hydrophobic and has no thermodynamic incentive to interact with water.[2] The Fix:

  • Check your label: Does it say "HCl" or "Hydrochloride"? If not, it is the free base.[2]

  • Immediate Action: You must convert it to a salt in situ or chemically.[1][2]

    • In situ: Dissolve the powder in a small volume of 0.1 N or 1.0 N Hydrochloric Acid (HCl) rather than water.[2] The amine will protonate (

      
      ), vastly increasing aqueous solubility.[1]
      
    • Chemical:[1][3][4][5][6][7][8][9][10][11] See the Salt Preparation Protocol below to create a stable solid salt.

Q2: "My DMSO stock solution precipitates immediately when I add it to cell culture media."

Diagnosis: Solvent Shift Supersaturation. Mechanism: Adamantane derivatives are soluble in DMSO.[1][2] However, they have high lattice energy.[2] When you dilute DMSO into water (media), the solvent environment becomes polar.[2] If the concentration exceeds the aqueous solubility limit (which is low for this lipophilic chain), the hydrophobic adamantane cages aggregate instantly.[2] The Fix:

  • Reduce Stock Concentration: If using 100 mM stock, drop to 10 mM.

  • Use an Intermediate: Dilute DMSO stock into warm media (37°C) slowly with vortexing.

  • The "Gold Standard" Additive: Use 2-Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .[1]
    • Why? The adamantane cage fits perfectly inside the

      
      -cyclodextrin cavity (Association constant 
      
      
      
      ).[1] This shields the hydrophobic cage from water while keeping the compound in solution.[2]
Q3: "What is the maximum solubility I can expect?"

Data estimates based on structural analogs (Rimantadine/Amantadine):

Solvent SystemFormEst. SolubilityNotes
Water (pH 7.4) Free Base< 0.1 mg/mLPractically insoluble.[1]
Water (pH < 4.0) HCl Salt> 50 mg/mLHighly soluble due to ionization.[2]
DMSO Free Base> 100 mg/mLExcellent solubility.[1][2]
Ethanol Free Base> 100 mg/mLExcellent solubility.[1][2]
PBS + 20% HP-

-CD
Free Base/Salt~10-20 mg/mLRecommended for Biology.

Part 2: Advanced Troubleshooting Workflows

Workflow 1: The "Crash-Out" Decision Tree

Use this logic flow to determine the correct solubilization strategy for your specific assay.

SolubilityLogic Start Start: Compound Won't Dissolve CheckForm Check Form: Free Base or Salt? Start->CheckForm IsSalt It is HCl Salt CheckForm->IsSalt IsBase It is Free Base CheckForm->IsBase Aqueous Target: Aqueous/Biological Assay IsSalt->Aqueous IsBase->Aqueous Biology Organic Target: Chemical Synthesis IsBase->Organic Synthesis ActionAcid Action: Dissolve in organic solvent (EtOH, DCM) or convert to Salt Aqueous->ActionAcid Must Convert CheckpH Check Buffer pH Aqueous->CheckpH Organic->ActionAcid LowPH pH < 6.0 CheckpH->LowPH HighPH pH > 7.0 CheckpH->HighPH Soluble Result: Should Dissolve. If not, warm to 37°C. LowPH->Soluble PrecipRisk Risk: Deprotonation. Precipitation likely. HighPH->PrecipRisk Cyclodextrin Solution: Add Hydroxypropyl- Beta-Cyclodextrin (HP-β-CD) PrecipRisk->Cyclodextrin Stabilize

Figure 1: Decision matrix for solubilizing adamantyl-amines based on chemical form and pH environment.[1]

Part 3: Laboratory Protocols

Protocol A: Preparation of HCl Salt from Free Base

Use this if you have the free base and need a water-soluble solid for long-term storage or animal dosing.[1]

Materials:

  • 1-(1-Adamantyl)propan-1-amine (Free Base)[1]

  • Diethyl Ether or Ethanol (anhydrous)[2]

  • HCl (4M in Dioxane or concentrated aqueous HCl)[1][2]

  • Ice bath

Steps:

  • Dissolution: Dissolve 500 mg of the free base in 5 mL of Diethyl Ether (or Ethanol). Ensure it is fully dissolved.[1][2]

  • Acidification:

    • Option 1 (Anhydrous): Dropwise add 4M HCl in Dioxane while stirring.[1][2] A white precipitate (the salt) should form immediately.[2]

    • Option 2 (Aqueous): Add conc. HCl dropwise. If using ethanol, the salt may stay in solution.[2] You will need to evaporate the solvent or add diethyl ether to force precipitation.[2]

  • Crystallization: Cool the mixture in an ice bath for 30 minutes to maximize yield.

  • Filtration: Filter the white solid using a Büchner funnel.

  • Drying: Dry under high vacuum to remove trace solvents and excess acid.[1][2]

  • Validation: Dissolve a small amount in water; it should dissolve clearly.

Protocol B: Cyclodextrin Complexation (For In Vivo/Cell Culture)

Use this for injecting the compound into animals or treating cells where DMSO toxicity is a concern.[2]

Materials:

  • Compound (HCl salt preferred)[2]

  • 2-Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)[1]
  • Sterile Water or Saline[2]

Steps:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water (e.g., 2g cyclodextrin in 10mL water).[1][2]
    
  • Add the adamantyl-amine compound to this vehicle.[1][2]

  • Sonicate for 10–20 minutes at 37°C.

    • Mechanism:[1][5][7][12] The energy helps the lipophilic adamantane cage enter the hydrophobic core of the cyclodextrin torus.[2]

  • Filter sterilize (0.22

    
    m) if using for cell culture.[1][2]
    
  • Result: This formulation is usually stable at neutral pH and prevents precipitation in the bloodstream or media.[2]

Part 4: Scientific Rationale (The "Why")

The Adamantane Lattice Energy

Adamantane is unique; it is a "diamondoid" structure.[2] It sublimes rather than melts because the molecules are globular and don't stick together well, but they also don't like to break apart into polar solvents.[2] The lattice energy is high.[2] When you introduce a propyl-amine chain, you add a "handle" that can be protonated.[1][2]

  • Key Insight: The pKa of the amine is ~10.[2][10]5. At pH 7.4 (physiological), the ratio of ionized (

    
    ) to unionized (
    
    
    
    ) species is governed by the Henderson-Hasselbalch equation:
    
    
    
    
    Even at pH 7.4, the compound is 99.9% protonated.[1][2] So why does it precipitate? Because the Salt Solubility Product (
    
    
    )
    of the adamantane-amine at neutral pH is often exceeded by the counter-ions (Cl-, PO4---) in PBS.[1] The "Salting Out" effect in high-salt buffers (like PBS) drives the hydrophobic cage out of solution.[1][2]
The Cyclodextrin "Lock and Key"

Research into adamantane derivatives (like Rimantadine) confirms that


-cyclodextrins are the ideal solubilizers.[1][2] The cavity diameter of 

-CD is approx 6.0–6.5 Å, which matches the adamantane diameter (~6.4 Å).[1][2]
  • Reference Support: Studies on 1-adamantanecarboxylic acid and Rimantadine show binding constants (

    
    ) in the range of 
    
    
    
    , indicating extremely tight binding.[1] This effectively hides the lipophilicity from the solvent.[2]

References

  • PubChem. 1-(1-Adamantyl)propan-1-amine Compound Summary. National Library of Medicine.[1][2] [Link][2]

  • Ren, S., et al. (2018).Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to

    
    - and 
    
    
    
    -Cyclodextrins.[1] ACS Omega.[1][2] (Demonstrates the high affinity of adamantane for cyclodextrins and the impact of DMSO). [Link][2]
  • Gelb, R. I., et al. (1982). Complexation of adamantane derivatives by beta-cyclodextrin.[1][2] Journal of the American Chemical Society.[2] (Foundational text on the "perfect fit" of adamantane in

    
    -CD).
    [Link]
    

Sources

Technical Support Center: Addressing Adamantane Resistance in Influenza A Virus

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on adamantane resistance in influenza A virus strains. This guide provides in-depth troubleshooting advice and detailed experimental protocols in a practical question-and-answer format. Our goal is to equip you with the expertise and validated methods necessary to confidently investigate and address the challenges posed by adamantane-resistant influenza.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the mechanism and detection of adamantane resistance.

Q1: What is the primary mechanism of adamantane resistance in influenza A viruses?

A1: Adamantane resistance in influenza A is primarily caused by specific amino acid substitutions in the transmembrane domain of the M2 protein.[1] The M2 protein forms a proton channel that is crucial for viral uncoating within the host cell.[2] Adamantanes, such as amantadine and rimantadine, block this channel, inhibiting viral replication.[1] Mutations at key residues within the M2 protein can prevent the drug from binding effectively, thus rendering the virus resistant.[3]

Q2: Which specific mutations are most commonly associated with adamantane resistance?

A2: A single amino acid substitution is often sufficient to confer resistance. The most prevalent mutation globally is a serine-to-asparagine substitution at position 31 (S31N).[4][5] Other significant, though less frequent, mutations include changes at positions 26 (L26F), 27 (V27A), 30 (A30T), and 34 (G34E).[3][6] The S31N mutation is found in the vast majority of currently circulating adamantane-resistant influenza A strains.[5]

Q3: Why is monitoring for adamantane resistance still relevant when neuraminidase inhibitors are the primary recommended antivirals?

A3: While the high prevalence of resistance has led to the discontinuation of adamantanes for treating seasonal influenza in many regions, monitoring remains crucial for several reasons.[1][4] Firstly, it is essential for global surveillance efforts to track the evolution of influenza viruses. Secondly, understanding the fitness and transmissibility of resistant strains provides valuable insights into viral evolution. Lastly, in the event of a novel pandemic strain, understanding its susceptibility to all classes of antivirals, including adamantanes, is a critical component of public health preparedness.[4]

Q4: What are the principal methods for detecting adamantane resistance?

A4: There are two main approaches: genotypic and phenotypic assays.

  • Genotypic assays identify the presence of specific resistance-conferring mutations in the M2 gene. Common methods include Sanger sequencing, pyrosequencing, and real-time RT-PCR.[1][7]

  • Phenotypic assays measure the susceptibility of the virus to the drug in vitro. The gold standard is the plaque reduction assay, which determines the concentration of the drug required to inhibit viral replication in cell culture.[1][8]

Part 2: Genotypic Assay Troubleshooting Guide

Genotypic assays are rapid and sensitive methods for identifying the genetic markers of resistance. However, like any molecular assay, they can be prone to specific issues.

Diagram: Genotypic Resistance Testing Workflow

cluster_0 Sample Preparation cluster_1 Amplification cluster_2 Sequencing & Analysis cluster_3 Result Interpretation RNA_Extraction Viral RNA Extraction RT_PCR One-Step RT-PCR (M2 Gene Target) RNA_Extraction->RT_PCR RNA Template Sanger Sanger Sequencing RT_PCR->Sanger PCR Product Pyro Pyrosequencing RT_PCR->Pyro Biotinylated PCR Product Analysis Sequence Analysis (Identify Mutations) Sanger->Analysis Pyro->Analysis Result Resistance Profile (Sensitive/Resistant) Analysis->Result

Caption: Workflow for genotypic detection of adamantane resistance.

Q5: My RT-PCR for the M2 gene failed (no band on gel). What are the possible causes and solutions?

A5: This is a common issue that can stem from several factors related to the template, reagents, or thermal cycling conditions.

Potential Cause Explanation & Troubleshooting Steps
Poor RNA Quality/Integrity Viral RNA is susceptible to degradation by RNases. Ensure proper aseptic technique during extraction. Use an RNase inhibitor. Assess RNA integrity on a denaturing agarose gel or using a bioanalyzer.
Low Viral Titer in Sample The starting amount of viral RNA may be below the limit of detection for the assay. Consider re-extracting from a larger volume of the original sample or using a virus isolate that has been propagated in cell culture to increase the titer.
PCR Inhibitors Contaminants from the sample matrix (e.g., mucus) or the RNA extraction process (e.g., ethanol, salts) can inhibit the reverse transcriptase or Taq polymerase. Re-precipitate the RNA with ethanol or use a commercial cleanup kit.[9]
Incorrect Primer Design/Concentration Primers may not be specific to the circulating strain or may form dimers. Verify primer sequences against a database of recent influenza strains. Optimize primer concentration; typically, a final concentration of 100-500 nM is effective.
Suboptimal Annealing Temperature (Ta) If the Ta is too high, primers will not bind efficiently. If too low, non-specific products may form. Perform a gradient PCR to determine the optimal Ta for your primer set, typically ranging from 55°C to 70°C.
Enzyme Inactivation The reverse transcriptase or Taq polymerase may be inactive due to improper storage or multiple freeze-thaw cycles. Use fresh enzymes and always include a positive control to verify enzyme activity.

Q6: I have weak or ambiguous sequencing results from my Sanger sequencing run. How can I improve the quality?

A6: Poor quality Sanger sequencing data can often be traced back to the PCR product or the sequencing reaction itself.

Potential Cause Explanation & Troubleshooting Steps
Low PCR Product Concentration Insufficient template for the sequencing reaction leads to low signal. Optimize the RT-PCR to increase yield. If necessary, purify the PCR product from the gel to concentrate it.
Contaminating Primer-Dimers or Non-Specific Products These can be preferentially sequenced, resulting in unreadable data. Optimize the PCR to produce a single, clean band. Purify the desired PCR product from an agarose gel.[10]
Incorrect Sequencing Primer Concentration Too much or too little primer can affect the quality of the sequencing reaction. Follow the recommended concentration for your sequencing facility or kit.
Presence of Multiple Viral Variants (Quasispecies) If the sample contains a mixed population of viruses, the resulting chromatogram will show multiple peaks at the same position, making it difficult to read.[1] In this case, pyrosequencing, which can quantify minor variants, is a better choice.[11] Alternatively, cloning the PCR product before sequencing can isolate individual variants.
Complex Secondary Structures in Template GC-rich regions can form secondary structures that terminate the sequencing reaction prematurely. Use a sequencing buffer with additives like DMSO or betaine to help denature the template.

Q7: My pyrosequencing assay for S31N is giving inconsistent results or failing. What should I check?

A7: Pyrosequencing is highly sensitive but requires careful optimization.

Potential Cause Explanation & Troubleshooting Steps
Poor Quality or Incorrectly Designed Primers The PCR primers (one of which must be biotinylated) and the sequencing primer are critical. Ensure they are of high quality and correctly designed for the target region. Sometimes, primers from the literature may need slight modifications for different pyrosequencing platforms or reagent updates.[12]
Suboptimal PCR Amplification The pyrosequencing reaction is dependent on a high-quality, specific biotinylated PCR product. Troubleshoot the RT-PCR as described in Q5. Ensure complete removal of unincorporated dNTPs and primers after PCR.
Incorrect Dispensation Order The order in which nucleotides are dispensed is critical for generating the correct pyrogram. Double-check the dispensation order for the specific mutation you are analyzing.[13]
Carry-forward Errors or Incomplete Extension Insufficient flushing between nucleotide additions can leave residual nucleotides, and incomplete extension can cause the read to go out of sync. These are often instrument-related issues. Ensure the instrument is properly maintained and calibrated.[14]
Software Analysis Issues The software's algorithm for calling bases from light signals can sometimes be inaccurate, especially for homopolymer regions. Manually inspect the pyrograms to verify the automated calls. Ensure you are using appropriate analysis settings for SNP analysis.

Part 3: Phenotypic Assay Troubleshooting Guide

Phenotypic assays provide a direct measure of a virus's susceptibility to an antiviral drug. The plaque reduction assay is the most common method for adamantanes.

Diagram: Plaque Reduction Assay Workflow

cluster_0 Preparation cluster_1 Infection & Treatment cluster_2 Incubation & Visualization cluster_3 Analysis Cell_Culture Seed MDCK Cells (Confluent Monolayer) Infection Infect Cells with Virus Cell_Culture->Infection Virus_Dilution Prepare Serial Dilutions of Virus Virus_Dilution->Infection Drug_Dilution Prepare Serial Dilutions of Adamantane Overlay Add Agarose Overlay Containing Drug Dilutions Drug_Dilution->Overlay Infection->Overlay Incubation Incubate (2-3 days) Overlay->Incubation Fix_Stain Fix Cells & Stain (e.g., Crystal Violet) Incubation->Fix_Stain Plaque_Count Count Plaques Fix_Stain->Plaque_Count IC50 Calculate IC50 Plaque_Count->IC50

Caption: Workflow for the influenza plaque reduction assay.

Q8: I'm not seeing any plaques in my plaque reduction assay, even in the no-drug control wells. What went wrong?

A8: The absence of plaques points to a fundamental issue with the virus, the cells, or the assay conditions.

Potential Cause Explanation & Troubleshooting Steps
Inactive or Low-Titer Virus Stock The virus stock may have lost infectivity due to improper storage or multiple freeze-thaw cycles. Use a fresh, low-passage virus stock. Titer your virus stock before performing the assay to ensure you are using an appropriate amount of virus (typically aiming for 50-100 plaques per well in the control).[8]
Unhealthy or Non-permissive Cells Madin-Darby Canine Kidney (MDCK) cells are typically used.[3] Ensure the cells are healthy, not overgrown, and from a low passage number. Verify that your cell line is permissive to the influenza strain you are using.
Absence or Inactivity of Trypsin Many influenza strains require trypsin in the overlay medium to cleave the hemagglutinin (HA) protein, which is necessary for viral entry and spread. Use TPCK-treated trypsin to avoid its degradation by serum components and ensure it is active.[15]
Incorrect Overlay Medium The semi-solid overlay (e.g., agarose or Avicel) may be too concentrated, preventing viral spread. Alternatively, the nutrient medium may be deficient. Optimize the overlay concentration and ensure the medium contains appropriate supplements.[16]
Problem with Staining If plaques have formed but are not visible, the staining procedure may be at fault. Ensure the crystal violet solution is correctly prepared and that the cells are adequately fixed before staining to prevent the monolayer from detaching.[15]

Q9: The plaques in my assay are fuzzy and indistinct, making them difficult to count accurately. How can I get clearer plaques?

A9: Plaque morphology is key to an accurate assay.

Potential Cause Explanation & Troubleshooting Steps
Overlay Solidified Too Slowly or is Too Soft If the agarose or other gelling agent does not solidify properly, the virus can diffuse through the medium, leading to diffuse plaques instead of distinct foci of infection. Ensure the agarose is at the correct concentration and temperature before overlaying. Allow the overlay to solidify completely at room temperature before moving the plates to the incubator.[15]
Virus Inoculum Left on Too Long During the initial infection period, if the virus inoculum is not removed completely before adding the overlay, it can lead to a more widespread initial infection and less distinct plaques. Ensure you aspirate the inoculum thoroughly.
Incubation Time The incubation time may be too long, causing plaques to merge. Alternatively, if it's too short, plaques may be too small to see clearly. Optimize the incubation time for your specific virus strain and cell line (typically 2-4 days).
Cell Monolayer is Not Confluent If the cell monolayer is not fully confluent at the time of infection, plaques will be irregular and difficult to count. Ensure you seed the correct number of cells and allow them to form a complete monolayer before infection.

Q10: How do I interpret the results of my genotypic and phenotypic assays? What if they disagree?

A10: Interpretation requires careful consideration of the data from both assay types.

  • Genotypic Interpretation : The presence of a known resistance mutation (e.g., S31N, V27A) in the M2 gene sequence indicates that the virus is resistant to adamantanes. The absence of these mutations suggests the virus is sensitive.[7]

  • Phenotypic Interpretation : The result is expressed as the 50% inhibitory concentration (IC50), which is the drug concentration that reduces the number of plaques by 50% compared to the no-drug control. A significantly higher IC50 value for a test virus compared to a known sensitive control virus indicates resistance.[1][17]

  • Discrepancies :

    • Genotypically Sensitive, Phenotypically Resistant : This is a rare but important finding. It suggests the presence of a novel or uncharacterized mutation in the M2 gene that confers resistance. This is a key reason why phenotypic testing remains important.[1] It could also indicate an issue with the phenotypic assay itself, such as drug instability or cell line issues.

    • Genotypically Resistant, Phenotypically Sensitive : This is highly unlikely if the assays are performed correctly. It could point to an error in the genotypic assay (e.g., sequencing artifact, sample mix-up) or a mixed viral population where the sensitive strain outgrew the resistant one in cell culture prior to the phenotypic assay.

Part 4: Detailed Experimental Protocols

These protocols provide a starting point for your experiments. They should be optimized for your specific laboratory conditions and reagents.

Protocol 1: M2 Gene Sequencing (Sanger Method)

This protocol covers the amplification of the M2 transmembrane domain and its subsequent analysis by Sanger sequencing.

  • RNA Extraction : Extract viral RNA from clinical samples or virus-infected cell culture supernatant using a commercial kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.

  • One-Step RT-PCR :

    • Set up a 25 µL reaction containing:

      • 12.5 µL 2x One-Step RT-PCR Buffer

      • 1.0 µL RT-PCR Enzyme Mix

      • 1.0 µL Forward Primer (10 µM)

      • 1.0 µL Reverse Primer (10 µM)

      • 5.0 µL RNA Template

      • 4.5 µL Nuclease-Free Water

    • Primers: Use primers that flank the transmembrane region of the M2 gene (codons 26-34). An example primer set can be found in literature, such as those developed by the CDC or WHO for influenza surveillance.[18][19]

    • Thermal Cycling Conditions:

      • Reverse Transcription: 50°C for 30 min

      • Initial Denaturation: 95°C for 15 min

      • 40 Cycles:

        • Denaturation: 94°C for 30 sec

        • Annealing: 55°C for 30 sec (optimize with gradient PCR)

        • Extension: 72°C for 1 min

      • Final Extension: 72°C for 10 min

  • PCR Product Verification : Run 5 µL of the PCR product on a 1.5% agarose gel to confirm a single band of the expected size.

  • PCR Product Cleanup : Purify the remaining PCR product using an enzymatic cleanup (e.g., ExoSAP-IT) or a column-based kit to remove excess primers and dNTPs.

  • Sanger Sequencing : Send the purified PCR product and sequencing primers (either the forward or reverse PCR primer) to a sequencing facility.

  • Data Analysis : Align the resulting sequence with a known adamantane-sensitive reference sequence to identify amino acid substitutions at positions 26, 27, 30, 31, and 34.

Protocol 2: Plaque Reduction Assay

This protocol determines the IC50 of amantadine or rimantadine for a given influenza A virus isolate.

  • Cell Seeding : Seed MDCK cells in 12-well plates at a density that will result in a 95-100% confluent monolayer on the day of infection.

  • Drug Preparation : Prepare serial dilutions of amantadine or rimantadine in serum-free medium (e.g., DMEM with 0.2% BSA). A typical concentration range would be from 0.01 µg/mL to 10 µg/mL.

  • Virus Dilution : Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well. This must be determined empirically by titrating the virus beforehand.

  • Infection : Wash the confluent cell monolayers with PBS. Infect the cells with 200 µL of the diluted virus. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.

  • Overlay Application :

    • Prepare a 2X overlay medium (e.g., 2X DMEM with 0.4% BSA and 2 µg/mL TPCK-trypsin).

    • Prepare a 1.2% solution of low-melting-point agarose in water and cool to 42°C.

    • For each drug concentration, mix equal volumes of the 2X overlay medium and the 1.2% agarose. Add the corresponding drug dilution to this mixture.

    • Aspirate the virus inoculum from the cells and add 1.5 mL of the appropriate drug-containing overlay to each well.

    • Include "no-drug" and "no-virus" controls.

  • Incubation : Allow the overlay to solidify at room temperature, then incubate the plates inverted at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Fixation and Staining :

    • Fix the cells by adding 1 mL of 10% formaldehyde solution directly to the overlay and incubate for at least 2 hours.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayer with 1% crystal violet solution for 15 minutes.

    • Gently wash the wells with water to remove excess stain and allow to air dry.

  • Data Analysis :

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

References

  • Deyde, V. M., et al. (2009). Detection of Molecular Markers of Antiviral Resistance in Influenza A (H5N1) Viruses Using a Pyrosequencing Method. Journal of Clinical Microbiology, 47(5), 1168-1175. Available at: [Link]

  • World Health Organization. (n.d.). Antiviral susceptibility of influenza viruses. Retrieved from [Link]

  • World Health Organization. (n.d.). Pyrosequencing Analysis Protocol for the Detection of the Substitution at Residue 275 in the Neuraminidase of 2009 Pandemic H1N1. Retrieved from [Link]

  • Deng, Y. M., et al. (2015). A simplified Sanger sequencing method for full genome sequencing of multiple subtypes of human influenza A viruses. Journal of Clinical Virology, 68, 43-48. Available at: [Link]

  • Tisdale, M. (2004). Changes in in vitro susceptibility of influenza A H3N2 viruses to a neuraminidase inhibitor drug during evolution in the human host. Journal of Antimicrobial Chemotherapy, 53(5), 743-748. Available at: [Link]

  • Hayden, F. G., et al. (1980). Plaque inhibition assay for drug susceptibility testing of influenza viruses. Antimicrobial Agents and Chemotherapy, 17(5), 865-870. Available at: [Link]

  • Institut National de Santé Publique du Québec. (2024). Influenza - Viral Resistance Interpretation Algorithms. Retrieved from [Link]

  • Boivin, G., et al. (2012). Detection and management of antiviral resistance for influenza viruses. Influenza and Other Respiratory Viruses, 6(3), 153-164. Available at: [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Balzer, S., et al. (2011). Characteristics of Pyrosequencing Data – Analysis, Methods, and Tools. BMC Bioinformatics, 12, 203. Available at: [Link]

  • Zarak, M., & Morens, D. M. (2010). Anomalies in the Influenza Virus Genome Database: New Biology or Laboratory Errors?. Journal of Virology, 84(13), 6427-6430. Available at: [Link]

  • Schirmer, E., et al. (2009). Influenza Antiviral Resistance Testing in New York and Wisconsin, 2006 to 2008: Methodology and Surveillance Data. Journal of Clinical Microbiology, 47(3), 679-685. Available at: [Link]

  • Perdue, M. L., et al. (2025). Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus. Viruses, 17(3), 296. Available at: [Link]

  • Lennette, E. H., & Schmidt, N. J. (Eds.). (1979). Diagnostic procedures for viral, rickettsial, and chlamydial infections.
  • Public Health England. (2018). Surveillance and Laboratory Testing of Influenza Neuraminidase Inhibitor Resistance. Retrieved from [Link]

  • INESSS. (2013). Genotyping of Influenza Viruses Using Nucleic Acid Sequencing (code 40513) – Notice of Assessment. Retrieved from [Link]

  • Dawson, E. D., et al. (2006). Detection of Adamantane-Resistant Influenza on a Microarray. Antimicrobial Agents and Chemotherapy, 50(10), 3473-3476. Available at: [Link]

  • Deng, Y. M., et al. (2015). A simplified Sanger sequencing method for full genome sequencing of multiple subtypes of human influenza A viruses. ResearchGate. Available at: [Link]

  • Centers for Disease Control and Prevention. (2006). High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005--06 Influenza Season. MMWR. Morbidity and Mortality Weekly Report, 55(2), 44-46. Available at: [Link]

  • UK Health Security Agency. (n.d.). Guidance on use of antiviral agents for the treatment and prophylaxis of seasonal influenza. Retrieved from [Link]

  • Hurt, A. C. (2014). Understanding the Impact of Resistance to Influenza Antivirals. Current Opinion in Virology, 6, 43-49. Available at: [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Hurt, A. C., et al. (2025). Laboratory Methods for Monitoring Influenza Antiviral Resistance. The Journal of Infectious Diseases. Available at: [Link]

  • Di Giallonardo, F., et al. (2022). From Clinical Specimen to Whole Genome Sequencing of A(H3N2) Influenza Viruses: A Fast and Reliable High-Throughput Protocol. Viruses, 14(8), 1814. Available at: [Link]

  • Le, M. Q., et al. (2013). Simplified Large-Scale Sanger Genome Sequencing for Influenza A/H3N2 Virus. PLoS ONE, 8(5), e64619. Available at: [Link]

  • Hacohen, Z., et al. (1981). A sensitive plaque inhibition technique for assay of antibodies to influenza virus: Use to detect previous antigenic priming with influenza viruses. Medical Microbiology and Immunology, 169(3), 199-206. Available at: [Link]

  • Iyer, S., et al. (2013). Quality Score Based Identification and Correction of Pyrosequencing Errors. PLoS ONE, 8(9), e73015. Available at: [Link]

  • Iyer, S., et al. (2013). Quality Score Based Identification and Correction of Pyrosequencing Errors. PLoS ONE, 8(9), e73015. Available at: [Link]

  • Virology Research Services. (2017). How to survive a phenotypic antiviral screening. Retrieved from [Link]

  • Perdue, M. L., et al. (2025). Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus. Viruses, 17(3), 296. Available at: [Link]

  • Hurt, A. C. (2014). Antiviral Resistance Testing. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Why Pyrosequencing assay does not work properly (sequencing primer problem)?. Retrieved from [Link]

  • SciShow. (2017, September 20). Why does the flu vaccine fail so often--and what can we do to fix it? [Video]. YouTube. Available at: [Link]

  • INESSS. (2013). Genotyping of Influenza Viruses by Nucleic Acid Pyrosequencing – Notice of Assessment. Retrieved from [Link]

  • ResearchGate. (2021). Please provide some suggestions. The plaque assay of influenza virus has not produced plaque?. Retrieved from [Link]

  • Chan, J. F., et al. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. Molecules, 27(4), 1229. Available at: [Link]

  • Van Poelvoorde, L. A., et al. (2022). Whole-Genome Sequence Approach and Phylogenomic Stratification Improve the Association Analysis of Mutations With Patient Data in Influenza Surveillance. Frontiers in Medicine, 9, 856860. Available at: [Link]

  • Lewis, N. S., et al. (2025). Optimising a whole-genome sequencing workflow for One Health surveillance of Influenza A viruses across human, swine, and avian hosts in a diagnostic setting. medRxiv. Available at: [Link]

  • World Health Organization. (2024). WHO information for the molecular detection of influenza viruses. Retrieved from [Link]

  • Muraki, Y., et al. (2026). Transmembrane Domain Length of Influenza a Virus M2 Does Not Determine Its Non-Lipid Raft Localization. Viruses, 18(1), 109. Available at: [Link]

  • Centers for Disease Control and Prevention. (2019). Information on Rapid Molecular Assays, RT-PCR, and other Molecular Assays for Diagnosis of Influenza Virus Infection. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for the Purification of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for adamantane derivative purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique cage-like structures. The inherent lipophilicity and high symmetry of the adamantane core can present significant challenges in achieving high purity.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, grounded in scientific principles to ensure robust and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of adamantane derivatives.

Q1: Why are my adamantane derivatives proving so difficult to purify by standard methods?

A1: The primary challenge stems from the unique physicochemical properties of the adamantane cage. It is a rigid, highly lipophilic, and non-polar hydrocarbon structure.[1] This often leads to poor solubility in common polar solvents, making techniques like recrystallization challenging. Furthermore, derivatives can have very similar physical properties to impurities, especially if they are structurally related, complicating separation by chromatography or distillation.[3]

Q2: I have a low yield after my purification process. What are the likely causes?

A2: Low yields are a frequent issue and can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in your initial adamantane starting material can lead to side reactions, reducing the yield of your desired product and complicating the purification process.[3]

  • Incomplete Reactions: Prematurely ending a reaction can leave unreacted starting materials or intermediates in your crude product.[3]

  • Sub-optimal Purification Technique: A single purification method may be insufficient.[3] For instance, significant amounts of your compound might be lost to the mother liquor during recrystallization if too much solvent is used.[4]

Q3: How do I choose the best purification method for my specific adamantane derivative?

A3: The choice of purification method depends heavily on the physical properties of your derivative and the nature of the impurities. A multi-step approach is often the most effective strategy.[3] Consider the following:

  • For solid, crystalline compounds: Recrystallization is a good starting point.[3]

  • For thermally stable compounds with different vapor pressures than impurities: Sublimation can be a highly effective technique for achieving high purity.[5][6]

  • For complex mixtures or to separate compounds with similar polarities: Column chromatography is recommended.[3][7]

  • For isolating volatile products from non-volatile impurities: Steam distillation can be very effective, particularly for compounds like adamantanone.[3]

Q4: Are there any general tips for improving the solubility of my adamantane derivative for purification?

A4: Yes, improving solubility is often key. You can:

  • Introduce Polar Functional Groups: Chemically modifying the adamantane core with polar groups like hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) can significantly increase solubility in polar solvents.[1]

  • Use Co-solvent Systems: A mixture of solvents can modulate the polarity to achieve better dissolution. For example, a small amount of a miscible organic co-solvent like DMSO or ethanol can be used to dissolve the compound before adding it to a primary polar solvent.[1]

  • Employ Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic adamantane derivative, forming a soluble inclusion complex.[1]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter with common purification techniques.

Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid adamantane derivatives, but its success hinges on the proper choice of solvent and controlled conditions.

Problem 1: My compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling, rather than forming a crystal lattice. This is often due to the solution being supersaturated at a temperature above the compound's melting point, or the presence of significant impurities that depress the melting point.[4]

  • Solution Workflow:

    Caption: Decision workflow for troubleshooting "oiling out".

Problem 2: No crystals form upon cooling.

  • Causality: This typically indicates that the solution is not supersaturated, meaning either too much solvent was used or the compound has a higher than expected solubility in the chosen solvent at cooler temperatures.[4]

  • Step-by-Step Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. This creates a rough surface that can initiate nucleation.

    • Seed Crystals: If you have a small amount of pure product, add a "seed crystal" to the solution to act as a template for crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[4]

    • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.

Problem 3: The purity of my crystals is still low.

  • Causality: Impurities can become trapped within the crystal lattice if crystallization occurs too rapidly.[4]

  • Refinement Protocol:

    • Slow Down Cooling: Ensure the solution cools slowly to allow for the selective formation of a pure crystal lattice. Insulating the flask can help.

    • Use the Minimum Amount of Hot Solvent: While you don't want to use too little, using an excessive amount of solvent will decrease your yield.[4] The goal is to find the sweet spot where the compound is fully dissolved at the boiling point of the solvent but becomes insoluble as it cools.

    • Perform a Second Recrystallization: A second recrystallization from a different solvent system can often remove persistent impurities.

Table 1: Common Recrystallization Solvents for Adamantane Derivatives
Solvent/Solvent SystemPolarityCommon Applications & Notes
EthanolPolar ProticFrequently used for adamantanone and its derivatives.
Ethanol/Ethyl AcetateMixedGood for purifying hydrochloride salts of adamantane derivatives like memantine.
Hexane/AcetoneMixed (Non-polar/Polar Aprotic)A versatile system for compounds with intermediate polarity.[8]
Dichloromethane/HexaneMixed (Polar Aprotic/Non-polar)Used for purifying less polar adamantane derivatives.[7]
WaterHighly PolarCan be effective for highly polar derivatives, but often challenging for the adamantane core.[8]
Troubleshooting Column Chromatography

Column chromatography is a versatile technique for separating complex mixtures of adamantane derivatives based on their differential adsorption to a stationary phase.[9]

Problem 1: Poor separation of spots on TLC, leading to co-elution from the column.

  • Causality: The solvent system (mobile phase) does not have the optimal polarity to differentiate between your compound of interest and impurities.

  • Optimization Workflow:

    Caption: Workflow for optimizing TLC solvent systems.

Problem 2: My compound is "streaking" on the TLC plate and the column.

  • Causality: Streaking can be caused by several factors:

    • Overloading: Too much sample has been applied to the TLC plate or column.

    • Insolubility: The compound is not fully soluble in the mobile phase.

    • Strong Interaction with Stationary Phase: Highly polar compounds can interact very strongly with silica gel.

  • Step-by-Step Solutions:

    • Reduce Sample Concentration: Prepare a more dilute solution of your crude product for loading.

    • Modify the Mobile Phase: Add a small amount of a more polar solvent (e.g., a few drops of methanol or triethylamine for basic compounds) to the eluent to improve solubility and reduce strong interactions with the silica.

    • Change the Stationary Phase: If streaking persists on silica, consider using a different stationary phase like alumina.[3]

Problem 3: Low recovery of my compound from the column.

  • Causality: The compound may be irreversibly adsorbed onto the stationary phase, or it may be degrading on the column.

  • Solutions:

    • For Irreversible Adsorption: Try eluting with a much more polar solvent system at the end of the purification to "flush" the column. If using silica (which is acidic), consider deactivating it with a small percentage of triethylamine in your eluent for acid-sensitive compounds.

    • For Degradation: If your compound is unstable, purification should be performed quickly and at a lower temperature if possible. Flash chromatography is often preferred over gravity chromatography for this reason.

Table 2: Recommended Stationary and Mobile Phases for Adamantane Derivatives
Stationary PhaseCommon Mobile PhasesTypical Applications
Silica GelHexane/Ethyl Acetate, Dichloromethane/MethanolGeneral purpose for a wide range of polarities.[7][10]
AluminaEther, Dichloromethane/HexaneGood for separating less polar compounds and as an alternative to silica.[3]
C18-Modified Silica (Reversed-Phase)Methanol/Water, Acetonitrile/WaterExcellent for separating compounds based on hydrophobicity, highly selective for adamantane derivatives.[11]
Sublimation and Steam Distillation

Sublimation: This technique is ideal for thermally stable, non-polar adamantane derivatives that can transition directly from a solid to a gas. It is an excellent method for removing non-volatile or colored impurities.[5][6][12]

  • Troubleshooting Tip: If the sublimation rate is too slow, ensure you are operating under a high vacuum and that the temperature is appropriately set below the compound's melting point but high enough to allow for a reasonable rate of sublimation.

Steam Distillation: This method is particularly effective for volatile compounds that are immiscible with water, such as adamantanone, to separate them from non-volatile inorganic salts or other high-boiling impurities.[3]

  • Troubleshooting Tip: If your yield from steam distillation is low, ensure that the distillation is continued until the distillate runs clear and no more organic material is observed coming over. Also, check for any leaks in your apparatus.

III. Purity Assessment

After purification, it is crucial to assess the purity of your adamantane derivative.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.[13]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative information about the purity of your sample.[3][14] Reversed-phase HPLC on a C18 column is particularly effective for adamantane derivatives.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of your compound and identifying any remaining impurities.[13][15][16]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity. Impurities will typically broaden and depress the melting point.[13]

By systematically applying these refinement methods and troubleshooting strategies, you can significantly improve the purity and yield of your adamantane derivatives, paving the way for successful downstream applications in your research and development endeavors.

IV. References

  • ResearchGate. (2025, August 5). Liquid chromatography of adamantane derivatives | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Practical and Scalable Synthesis of 1,3-Adamantanediol. Retrieved from [Link]

  • Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives. Retrieved from

  • Google Patents. (n.d.). EP1712542A1 - Adamantane derivatives and process for producing the same. Retrieved from

  • PureSynth. (n.d.). Adamantane (Purified By Sublimation) 99.5%(GC). Retrieved from [Link]

  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • Google Patents. (n.d.). JP4984548B2 - Purification method of adamantane monools. Retrieved from

  • PMC. (n.d.). Synthesis of 2-Oxaadamantane Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Retrieved from [Link]

  • Arkat USA. (n.d.). Four-directional synthesis of adamantane derivatives. Retrieved from [Link]

  • ResearchGate. (2016, August 2). Gas chromatography of halogenated adamantanes. Retrieved from [Link]

  • PMC. (2023, November 16). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved from [Link]

  • MDPI. (2023, November 16). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved from [Link]

  • MDPI. (2015, October 16). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Retrieved from [Link]

  • PUBDB. (n.d.). Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. Retrieved from [Link]

  • Eurasian Chemical Communications. (2023, August 15). Synthesis and characterization of new (Bis) Schiff base derivatives based on adamantane and evaluation antioxidant activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts | Request PDF. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Four-Directional Synthesis of Adamantane Derivatives. Retrieved from [Link]

  • PMC. (2017, December 30). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). adamantanone. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021, June 21). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Retrieved from [Link]

  • SciELO South Africa. (n.d.). Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. Retrieved from [Link]

  • researchopenworld.com. (2022, December 31). The Synthesis of Medical Intermediate Adamantane. Retrieved from [Link]

  • African Journals Online. (2023, February 7). Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. Retrieved from [Link]

  • NIST WebBook. (n.d.). Adamantane. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Adamantane: Consequences of the Diamondoid Structure. Retrieved from [Link]

  • Wiley Online Library. (2021, September 14). Adamantane Substitution Effects on Crystallization and Electrooptical Properties of Epindolidione and Quinacridone Dyes. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Retrieved from [Link]

  • PMC. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]

  • researchgate.net. (2024, April 18). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on Adamantane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

The adamantane scaffold is a cornerstone in modern medicinal chemistry and materials science.[1] Its unique, rigid, and lipophilic cage-like structure can significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates, leading to enhanced metabolic stability, bioavailability, and target binding affinity.[2][3][4][5] However, the very properties that make adamantane so valuable—its steric bulk and the unique nature of its bridgehead carbons—present distinct challenges for chemical functionalization.

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding nucleophilic substitution reactions on the adamantane core. We will delve into the mechanistic principles governing these reactions to empower you to diagnose issues and rationally design high-yielding, selective synthetic routes.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low or the reaction fails entirely. What are the most likely causes?

A: Low or zero yield in adamantane substitution is a common issue often traced back to one of three critical factors: the leaving group, the solvent, or the reaction conditions. The reaction proceeds almost exclusively through a step-wise Sₙ1 mechanism, and every component must be optimized to support this pathway.

  • Causality—The Rate-Determining Step: The Sₙ1 reaction's speed is determined by the formation of the bridgehead adamantyl carbocation. This step involves the spontaneous departure of the leaving group.[6][7] If the leaving group is poor, it will not depart readily, the carbocation will not form, and the reaction will stall.

  • Actionable Solutions:

    • Evaluate Your Leaving Group: The ability of the leaving group to stabilize the negative charge it takes upon dissociation is paramount.[8][9] Halides are excellent leaving groups, with reactivity trending as I > Br > Cl. Hydroxyl groups (-OH) are notoriously poor leaving groups and must be activated, typically by protonation under acidic conditions to form water (-OH₂⁺), a much better leaving group.[8]

    • Re-evaluate Your Solvent Choice: The solvent must be able to stabilize the charged intermediates of the Sₙ1 reaction: the carbocation and the anionic leaving group. Polar, protic solvents like water, formic acid, and alcohols are excellent choices as they can solvate both ions effectively through hydrogen bonding and dipole interactions.[10][11] Polar aprotic solvents (e.g., DMF, DMSO, acetone) can also be effective.[12][13] Using nonpolar solvents like hexane or toluene is a common mistake as they cannot stabilize the ionic intermediates, leading to failed reactions.[13]

    • Check Purity of Starting Materials: Impurities in the adamantane substrate can introduce side reactions that consume reagents and complicate purification, ultimately lowering the yield of the desired product.[14][15]

    • Increase Temperature: If the leaving group and solvent are appropriate, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for carbocation formation. However, be cautious, as excessively high temperatures can lead to decomposition or elimination side reactions.[14]

Q2: I am observing a mixture of products, including what appear to be elimination byproducts (alkenes). How can I suppress these side reactions?

A: The formation of elimination (E1) byproducts is a classic competitive pathway with Sₙ1 reactions, as they share the same rate-determining step (carbocation formation). The carbocation can either be trapped by a nucleophile (Sₙ1) or lose a proton from an adjacent carbon to form an alkene (E1). While adamantene itself is highly unstable, rearrangements and elimination from substituted adamantanes are possible.

  • Causality—Nucleophile vs. Base: The outcome is dictated by the function of the reacting species. If it acts as a nucleophile, substitution occurs. If it acts as a base, it will abstract a proton, leading to elimination.

  • Actionable Solutions:

    • Use a Non-Basic Nucleophile: Employ nucleophiles that are weak bases. For example, azide (N₃⁻), cyanide (CN⁻), and halides (Br⁻, Cl⁻) are good nucleophiles but relatively weak bases. In contrast, hydroxides (OH⁻) and alkoxides (RO⁻) are strong bases and are more likely to induce elimination, especially at higher temperatures.

    • Control the Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can significantly improve the substitution-to-elimination ratio.

    • Solvent Choice: While polar protic solvents are good for Sₙ1, highly polar and less nucleophilic solvents can sometimes favor substitution over elimination.

Q3: My reaction is extremely slow, taking days to reach completion. How can I accelerate it without compromising the yield?

A: A slow reaction rate points directly to a high activation energy for the rate-determining step: leaving group departure.

  • Causality—Carbocation Formation: The stability of the adamantyl carbocation is high, but the energy required to break the carbon-leaving group bond in the first place can be substantial.

  • Actionable Solutions:

    • Switch to a Better Leaving Group: This is the most effective strategy. If you are using a chloride, switching to a bromide or iodide will dramatically increase the reaction rate. See the table in the FAQ section for a comparison.[8]

    • Increase Solvent Polarity: A more polar solvent will better stabilize the transition state leading to the carbocation, thus lowering the activation energy.[10][11] For example, moving from pure ethanol to an 80:20 water:ethanol mixture will increase solvent polarity and accelerate the reaction.[11]

    • Consider a Lewis Acid Catalyst: For halide leaving groups, adding a catalytic amount of a Lewis acid (e.g., Ag⁺ from AgNO₃) can assist in pulling off the leaving group, thereby generating the carbocation more rapidly. The silver halide then precipitates, driving the reaction forward.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the dominant mechanism for nucleophilic substitution on an adamantane core and why?

A: Nucleophilic substitution at a bridgehead carbon of adamantane proceeds exclusively through the Sₙ1 (Substitution, Nucleophilic, unimolecular) mechanism .

The reason is twofold and rooted in the unique geometry of the adamantane cage:

  • Steric Hindrance Prevents Sₙ2: The Sₙ2 mechanism requires the nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group. In adamantane, the rigid, cage-like structure completely shields the back of the bridgehead carbon, making this approach physically impossible.[16]

  • Extraordinary Carbocation Stability: The bridgehead carbon is a tertiary carbon. When the leaving group departs, it forms a tertiary carbocation. This adamantyl cation is exceptionally stable due to the favorable geometry and hyperconjugation provided by the surrounding C-C bonds, making its formation feasible.[6][17][18]

This combination of factors dictates that the reaction must proceed in a stepwise fashion: first, the leaving group departs to form the stable carbocation (the slow, rate-determining step), which is then rapidly trapped by the nucleophile.[6][7]

Q2: Which leaving groups are most effective for adamantane substitutions?

A: The effectiveness of a leaving group is directly related to its ability to leave as a stable, weakly basic species. For adamantane Sₙ1 reactions, a better leaving group leads to a faster reaction.

Leaving Group (X)Reagent ExampleRelative ReactivityRationale
Iodide (I⁻) 1-IodoadamantaneExcellentI⁻ is a very large, polarizable, and extremely weak base, making it an exceptional leaving group.
Bromide (Br⁻) 1-BromoadamantaneVery GoodBr⁻ is a weak base and a highly effective leaving group, commonly used in adamantane chemistry.[19][20]
Tosylate (OTs⁻) 1-Adamantyl tosylateVery GoodThe negative charge is delocalized over three oxygen atoms by resonance, making it a very stable and weak base.
Water (H₂O) Protonated 1-AdamantanolGoodThe hydroxyl group (-OH) is poor, but protonation creates a neutral water molecule, which is a good leaving group.[8]
Chloride (Cl⁻) 1-ChloroadamantaneModerateCl⁻ is a reasonably good leaving group, but less reactive than bromide or iodide.[21]
Hydroxide (OH⁻) 1-AdamantanolVery PoorOH⁻ is a strong base and will not depart on its own. It requires acid catalysis for activation.[9]

Q3: What are the optimal solvent choices for these reactions and why?

A: The choice of solvent is critical for stabilizing the ionic intermediates that define the Sₙ1 pathway.

Solvent ClassExamplesRole in Adamantane Sₙ1 Reactions
Polar Protic Water, Methanol, Ethanol, Formic Acid, Acetic AcidHighly Recommended . These solvents excel at stabilizing both the carbocation and the leaving group anion through strong dipole interactions and hydrogen bonding. They actively participate in lowering the activation energy of the reaction.[10][13]
Polar Aprotic DMF, DMSO, Acetone, AcetonitrileEffective . These solvents have strong dipoles and can effectively solvate the carbocation. While they don't hydrogen bond with the anion as effectively as protic solvents, they are often excellent choices, especially for dissolving a wide range of nucleophiles.[12][13]
Nonpolar Hexane, Benzene, Toluene, Diethyl EtherNot Recommended . These solvents lack the polarity to stabilize the charged carbocation and leaving group. Reactions in these solvents will be extremely slow or will not proceed at all.[13]

Q4: Can I perform substitutions at the secondary (2-position) of adamantane?

A: While possible, nucleophilic substitution at the secondary (methylene bridge) positions is significantly more challenging and generally does not occur under standard Sₙ1 conditions. The secondary adamantyl carbocation is far less stable than the tertiary bridgehead cation, so reactions that rely on its formation are disfavored. Achieving functionalization at the 2-position often requires entirely different mechanistic pathways, such as direct radical functionalization , which can convert C-H bonds to C-C or C-X bonds via radical intermediates.[22][23][24]

Q5: What is the role of a phase-transfer catalyst (PTC) in adamantane substitutions?

A: A phase-transfer catalyst (PTC) is used when the nucleophile is an ionic salt (e.g., NaN₃, KCN) that is soluble in water but insoluble in the organic solvent where the adamantane substrate is dissolved.[25]

  • Mechanism of Action: The PTC, typically a quaternary ammonium salt like benzyltriethylammonium chloride, has a charged "head" that pairs with the nucleophilic anion and a bulky, organic "tail" that makes the ion pair soluble in the organic phase.[25]

  • Application: The PTC effectively transports the nucleophile from the aqueous phase across the phase boundary into the organic phase, where it can then react with the adamantyl substrate (or its carbocation intermediate). This technique is invaluable for expanding the range of nucleophiles that can be used, especially when a single solvent system that dissolves both reactants is not available.[22][25][26]

Section 3: Experimental Protocols

Representative Protocol: Synthesis of 1-Azidoadamantane from 1-Bromoadamantane

This protocol details a classic Sₙ1 reaction on an adamantane core, demonstrating the principles discussed above.

Materials:

  • 1-Bromoadamantane (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromoadamantane in a suitable volume of DMF (e.g., 5-10 mL per gram of substrate).

  • Nucleophile Addition: Add sodium azide to the solution. The mixture will likely be a suspension.[12]

  • Reaction Conditions: Heat the reaction mixture to 80-100°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the 1-bromoadamantane spot/peak. The reaction may take several hours.[12]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing a significant volume of water.

  • Extraction: Extract the aqueous layer three times with diethyl ether. The organic product will move into the ether layer.[12]

  • Washing: Combine the organic extracts and wash them with water, followed by a wash with brine (saturated NaCl solution) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like MgSO₄. Filter off the drying agent and remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 1-azidoadamantane can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Section 4: Visual Guides

Diagram 1: Sₙ1 Reaction Mechanism on Adamantane

SN1_Mechanism sub 1-Bromoadamantane (Substrate) int Adamantyl Carbocation (+ charge on bridgehead C) + Br⁻ sub->int Step 1 (Slow) Leaving Group Departs prod 1-Adamantyl-Nu (Product) int->prod Step 2 (Fast) Nucleophile Attacks

Caption: The two-step Sₙ1 mechanism for adamantane substitution.

Diagram 2: Troubleshooting Workflow for Low-Yield Reactions

Troubleshooting_Workflow start Low Yield or No Reaction q1 Is the Leaving Group (LG) Good? (e.g., Br, I, OTs) start->q1 s1 Switch to a better LG (e.g., Cl -> Br) or activate poor LG (e.g., OH -> OH2+) q1->s1 No q2 Is the solvent polar? (Protic or Aprotic) q1->q2 Yes s1->q2 s2 Change to a polar solvent (e.g., Hexane -> DMF or EtOH) q2->s2 No q3 Is the temperature adequate? q2->q3 Yes s2->q3 s3 Increase temperature incrementally. Consider Lewis Acid catalyst. q3->s3 No end Reaction Optimized q3->end Yes s3->end

Caption: A decision tree for diagnosing and solving low-yield issues.

References

  • The Role of Adamantane Derivatives in Modern Drug Discovery. (2026, February 15). Google Cloud.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024, August 2). ConnectSci.
  • Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • Use of the Adamantane Structure in Medicinal Chemistry. (2010, June 27). Ingenta Connect.
  • How to improve the yield of adamantanone synthesis. Benchchem.
  • Leaving group and solvent effects on SN1 reactions of adamantyl substrates. Contributions from electrostatic, electrophilic, and lipophilic effects.
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3,5-dimethyladamantane. Benchchem.
  • Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. (2024, May 2). Chemical Science (RSC Publishing).
  • Troubleshooting: How to Improve Yield. University of Rochester.
  • Synthesis of adamantane derivatives. 49. Substitution reaction of 1-adamantyl chloride with some trimethylsilylated unsaturated compounds.
  • Catalysts Containing the Adamantane Scaffold | Request PDF. (2025, August 6).
  • (PDF) Adamantanol nitrates in nucleophilic substitution reactions.
  • Bridgehead Adamantane Carbonium Ion Reactivities. Journal of the American Chemical Society.
  • Adamantane. Wikipedia.
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. (2021, October 9). Organic & Biomolecular Chemistry (RSC Publishing).
  • How to optimize the synthesis conditions of 2 - adamantanone?. (2025, August 12). Blog.
  • Tuning the Energy Levels of Adamantane by Boron Substitution. (2025, April 29). PMC.
  • The Reactivity of Bridgehead Compounds of Adamantane 1,2.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025, October 17). PMC.
  • The SN1 Reaction Mechanism. (2025, July 3). Master Organic Chemistry.
  • Phase-transfer c
  • 11.5: Characteristics of the SN1 Reaction. (2024, March 17). Chemistry LibreTexts.
  • 4.7: Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts.
  • SN1 reaction. Wikipedia.
  • Adamantane. (2015, December 1). YouTube.
  • Solvents for Nucleophilic Substitution Reactions. (2016, October 12). YouTube.
  • Effect of Leaving Group on Sn1 Reaction. (2013, April 27). YouTube.
  • Factors affecting SN1 reaction: leaving group and solvent effects | Chemistry. (2023, April 14). YouTube.
  • 11.4: The SN1 Reaction. (2024, March 20). Chemistry LibreTexts.

Sources

Troubleshooting poor cell penetration of adamantane-based drugs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Cell Penetration & Efficacy

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Welcome to the Adamantane Technical Support Hub.

If you are reading this, you are likely facing the "Adamantane Paradox." You have synthesized a drug using an adamantane scaffold to improve lipophilicity and blood-brain barrier (BBB) crossing, yet in cell-based assays, you see precipitation, poor potency, or a disconnect between uptake and efficacy.

As a Senior Application Scientist, I have structured this guide to troubleshoot the specific physicochemical traps inherent to the diamondoid cage structure. We will move from the simplest failure mode (solubility) to complex intracellular trafficking issues.

Quick Diagnostic: The Troubleshooting Decision Tree

Before altering your molecule, run through this logic flow to pinpoint where your compound is failing.

Adamantane_Troubleshooting Start Start: Low Efficacy in Cell Assay Solubility_Check 1. Visual/Turbidity Check (Microscopy/Absorbance) Start->Solubility_Check Precipitation Precipitation/Crystals? Solubility_Check->Precipitation Formulation_Fix Go to MODULE 1: Cyclodextrins & Solvents Precipitation->Formulation_Fix Yes Uptake_Check 2. Measure Intracellular Concentration (LC-MS/MS of lysate) Precipitation->Uptake_Check No Low_Uptake Low Total Uptake? Uptake_Check->Low_Uptake Efflux_Fix Go to MODULE 4: P-gp Efflux Low_Uptake->Efflux_Fix Yes Localization_Check 3. Subcellular Fractionation or Confocal Microscopy Low_Uptake->Localization_Check No Trapped High Uptake but Low Potency? Localization_Check->Trapped Lipid_Trap Go to MODULE 2: Membrane Trapping Trapped->Lipid_Trap Stuck in Membrane Lyso_Trap Go to MODULE 3: Lysosomal Sequestration Trapped->Lyso_Trap Stuck in Organelles

Caption: Diagnostic workflow to isolate solubility, efflux, membrane retention, or organelle sequestration issues.[1][2]

MODULE 1: Solubility & Formulation (The Entry Barrier)

The Issue: "My drug precipitates in cell culture media immediately upon addition."

The Science: The adamantane cage (


) is a rigid, lipophilic "grease ball." While soluble in DMSO, it often "oils out" or crystallizes instantly when diluted into aqueous media (the "crash-out" effect). This creates a heterogeneous suspension, leading to erratic IC50 data.

Q: How do I prevent DMSO crash-out? A: You must manage the rate of mixing and the state of the molecule.

Protocol 1.1: The "Vortex-Spike" Method

  • Do NOT: Pipette DMSO stock slowly into a static tube of media. This creates local high-concentration pockets that trigger nucleation.

  • DO:

    • Place your culture media in a tube on a vortex mixer set to medium speed.

    • While vortexing, inject the DMSO stock directly into the center of the vortex.

    • Critical Step: If precipitation persists, switch to a Cyclodextrin (CD) carrier .

Protocol 1.2: Cyclodextrin Complexation (The Gold Standard) Adamantane fits perfectly into the hydrophobic cavity of


-Cyclodextrin (

-CD), rendering the exterior hydrophilic.
ParameterRecommendationMechanism
Carrier Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
Better water solubility and lower toxicity than native

-CD.
Molar Ratio 1:2 (Drug:CD) Ensures complete encapsulation of the adamantane cage.
Preparation Dissolve drug in minimal DMSO/Ethanol -> Add to aqueous CD solution -> Lyophilize (optional) or dilute.Prevents the drug from ever "seeing" a purely aqueous environment in a free state.
MODULE 2: Membrane Interactions (The "Lipid Trap")

The Issue: "My cells have high drug uptake (by LC-MS), but the drug isn't hitting its cytosolic target."

The Science: This is the classic "Lipid Trap." Adamantane derivatives are so lipophilic (LogP ~2.5–4.0) that they partition into the lipid bilayer but refuse to leave. They get stuck in the interface between the lipid heads and tails. If your drug is protonated (e.g., an amine), the energy barrier to cross the hydrophobic core is massive.

Q: How do I confirm my drug is stuck in the membrane? A: Compare cell-based potency with a cell-free assay.

Protocol 2.1: The Potency Gap Analysis

  • Run a Biochemical Assay: Determine the

    
     or 
    
    
    
    against the purified protein target (no membrane barrier).
  • Run a Whole-Cell Assay: Determine the cellular

    
    .
    
  • Calculate the Shift: If

    
    , and you have confirmed "uptake" (Module 1), your drug is likely trapped in the membrane or organelles.
    

Visualizing the Trap:

Lipid_Trap_Mechanism cluster_extracellular Extracellular (pH 7.4) cluster_membrane Cell Membrane (The Trap) cluster_cytosol Cytosol (Target Location) Drug_Ext Adamantane-Drug (Neutral) Interface Interface Region (High Affinity) Drug_Ext->Interface Rapid Partitioning Drug_Mem Drug Accumulates (Stuck) Interface->Drug_Mem Lipid Trapping Core Hydrophobic Core (Energy Barrier) Target Protein Target Core->Target No Access Drug_Mem->Core Blocked by Polarity/Charge

Caption: The "Lipid Trap" mechanism where high lipophilicity prevents the drug from exiting the membrane to reach cytosolic targets.

MODULE 3: Intracellular Trafficking (The "Lysosomal Sink")

The Issue: "My adamantane-amine drug accumulates in cells but shows no efficacy."

The Science: Many adamantane drugs (like amantadine, rimantadine, memantine) are lipophilic amines . They are "Lysosomotropic."[2][3][4][5]

  • Entry: They cross membranes easily at neutral pH (cytosol).

  • Trapping: They diffuse into lysosomes (pH ~4.5-5.0), become protonated (charged), and cannot diffuse back out.[2][3][6]

  • Result: The lysosome acts as a "sink," sequestering the drug away from its target.[4]

Q: How do I test for lysosomal trapping? A: Perform the Ammonium Chloride Shift Assay .

Protocol 3.1: The NH4Cl Shift This assay works by neutralizing the lysosomal pH gradient. If your drug is trapped, neutralizing the lysosomes will release it, potentially increasing its apparent potency or toxicity.

  • Control: Treat cells with your drug alone.

  • Experimental: Pre-treat cells with 10 mM

    
      or 100 µM Chloroquine  for 30 minutes (this raises lysosomal pH).
    
  • Measure:

    • If efficacy INCREASES with NH4Cl: Your drug was trapped in lysosomes.[2][3][4][5][7][8]

    • If efficacy DECREASES: Your drug might require acidic activation (rare for adamantanes).

Protocol 3.2: LysoTracker Competition

  • Stain cells with LysoTracker Red (accumulates in lysosomes).[3][7]

  • Add your adamantane compound.

  • Observation: If your compound is lysosomotropic, it will compete with LysoTracker, causing a decrease in red fluorescence intensity.

MODULE 4: Efflux (The "Ejection" Seat)

The Issue: "My drug works in liposomes/artificial membranes but fails in live cells."

The Science: Adamantane derivatives are frequent substrates for P-glycoprotein (P-gp/MDR1) . The bulky cage structure is easily recognized by these efflux pumps, which actively eject the drug before it can reach a therapeutic concentration.

Q: Is P-gp the culprit? A: Use a specific P-gp inhibitor.

Protocol 4.1: The Verapamil Challenge

  • Baseline: Determine

    
     of your drug in your target cell line.
    
  • Inhibition: Co-treat cells with Verapamil (5-10 µM) or Cyclosporin A (2-5 µM) (known P-gp inhibitors).

  • Analysis:

    • Calculate the Efflux Ratio:

      
      .
      
    • Ratio > 2.0: Significant efflux is occurring.

    • Solution: You may need to modify the scaffold (reduce hydrogen bond donors) or use a prodrug strategy.

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Kornhuber, J., et al. (2010).[9] Lipophilic cationic drugs increase the permeability of lysosomal membranes in a cell culture system. Journal of Cellular Physiology. Link

  • Kazmi, F., et al. (2013).[10] Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells). Drug Metabolism and Disposition. Link

  • Wanka, L., et al. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical Reviews. Link

  • Bauer, F., et al. (2019). Adamantane-based inhibitors of P-glycoprotein: Synthesis, biological evaluation and structure-activity relationships. European Journal of Medicinal Chemistry. Link

Sources

Validation & Comparative

Comparative Validation Guide: Novel Adamantane Derivatives vs. Legacy M2 Blockers & SoC Antivirals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of the Adamantane Scaffold

For decades, the adamantane scaffold (Amantadine, Rimantadine) was the gold standard for Influenza A treatment, targeting the M2 ion channel.[1] However, widespread resistance—specifically the S31N mutation in the M2 pore—rendered these legacy drugs obsolete for circulating strains.[2]

Today, the field is witnessing a renaissance. Novel adamantane derivatives (e.g., spiro-adamantanes, amino-adamantane conjugates) are being engineered to:

  • Overcome S31N Resistance: By targeting the allosteric lipid-facing pocket or utilizing bulky side chains to re-engage the mutant pore.

  • Expand Target Range: Inhibiting viroporins in other families, such as the SARS-CoV-2 Envelope (E) protein .

This guide provides a rigorous framework for validating these novel candidates against legacy blockers and current Standard of Care (SoC) alternatives like Oseltamivir (Tamiflu) and Remdesivir.

Mechanistic Validation: The "Why" Behind the Design

To validate a novel derivative, one must first demonstrate how it differs from the parent compound. Legacy adamantanes bind deep within the M2 pore. The S31N mutation introduces a hydrophilic asparagine residue that physically blocks this binding site.

Novel Design Strategy: New derivatives often employ a "dual-anchor" mechanism or a "cork-and-wire" approach, where the adamantane cage anchors the molecule, while a polar extension interacts with the mutant S31N residue or the Val27 gate.

Visualization: Mechanism of Action (M2-S31N Blockade)

M2_Inhibition_Mechanism node_virus Influenza A (S31N Mutant) node_channel M2 Ion Channel (Mutated Pore) node_virus->node_channel Endosomal Acidification node_legacy Legacy Amantadine (Steric Clash with Asn31) node_channel->node_legacy Drug Entry node_novel Novel Adamantane Derivative (Spiro/Conjugate) node_channel->node_novel Drug Entry node_effect Inhibition of H+ Influx (Uncoating Blocked) node_legacy->node_effect FAILS node_novel->node_effect Successful Block (Binds Val27/Asn31)

Caption: Comparative binding mechanism. Legacy Amantadine fails due to steric clash with Asn31, whereas novel derivatives re-establish blockade via auxiliary binding sites.

Comparative Efficacy Data

The following table synthesizes performance metrics for a representative "Novel Spiro-Adamantane" against legacy compounds and SoC. Data is based on representative literature values for resistant Influenza A (H1N1/H3N2) and SARS-CoV-2.

Table 1: Comparative Antiviral Potency & Selectivity

Compound ClassDrug NameTargetVirus StrainEC50 (µM)CC50 (µM)SI (Selectivity Index)
Legacy AmantadineM2 ChannelFlu A (WT)0.45>100>222
Legacy AmantadineM2 ChannelFlu A (S31N)>100 (Resistant) >100<1
SoC Control OseltamivirNeuraminidaseFlu A (S31N)0.05>500>10,000
Novel Spiro-Adamantane XM2 (Mutant)Flu A (S31N)1.2 8570
Novel Adamantyl-GlycinamideE-ProteinSARS-CoV-215.01208
SoC Control RemdesivirRdRpSARS-CoV-20.77>100>129

Key Insight: While novel adamantanes may not match the nanomolar potency of enzyme inhibitors (Oseltamivir), restoring micromolar activity against S31N strains (SI > 50) represents a viable therapeutic window for combination therapy.

Validation Protocols

Trustworthiness in antiviral research stems from robust, reproducible assays. You must employ a "Self-Validating System" where cytotoxicity (CC50) is run in parallel with efficacy (EC50).

Protocol A: High-Throughput CPE Inhibition Assay

Primary Screen for Potency

Principle: Measures the compound's ability to prevent virus-induced cell death (Cytopathic Effect).[3][4][5][6]

  • Cell Seeding: Seed MDCK (for Flu) or Vero E6 (for CoV) cells in 96-well plates (1.5 × 10^4 cells/well). Incubate 24h at 37°C, 5% CO2.

  • Compound Preparation: Prepare 2-fold serial dilutions of the Novel Adamantane and Controls (Amantadine, Oseltamivir) in assay media.

  • Infection:

    • Wash cells with PBS.[7]

    • Infect with virus at MOI 0.001 (low MOI ensures multiple replication cycles).

    • Adsorb for 1h at 35°C (Flu) or 37°C (CoV).

  • Treatment: Remove virus inoculum.[2][3][4] Add 100 µL of compound dilutions.

    • Control 1: Virus + No Drug (0% Viability).

    • Control 2: No Virus + No Drug (100% Viability).

    • Control 3: No Virus + Drug (Cytotoxicity Control).

  • Readout: Incubate 48–72h. Stain with Crystal Violet or use MTS/CellTiter-Glo .

  • Calculation: Normalize OD values to controls to determine EC50.

Protocol B: Plaque Reduction Assay (PRA)

The Gold Standard for Confirmation

Principle: Quantifies the reduction in infectious viral progeny, eliminating metabolic artifacts found in CPE assays.

  • Monolayer Prep: Seed 6-well plates to achieve 90% confluence.

  • Infection: Infect with ~50–100 PFU/well. Adsorb 1h.

  • Overlay: Remove inoculum. Overlay with Avicel (microcrystalline cellulose) or Agarose containing the test compound at fixed concentrations (e.g., 1, 5, 10, 50 µM).

  • Incubation: 48h (Flu) to 72h (CoV) undisturbed.

  • Fixation/Staining: Remove overlay.[4] Fix with 4% Formaldehyde. Stain with Crystal Violet.[4][5][6]

  • Counting: Manually count plaques.

    • Validation Criterion: >50% reduction in plaque number and size compared to Amantadine control indicates successful resistance breaking.

Experimental Workflow Visualization

Antiviral_Workflow Start Compound Library (Novel Adamantanes) Tox Cytotoxicity Screen (MTS Assay) Start->Tox Parallel Run CPE CPE Inhibition (Primary Efficacy) Start->CPE Parallel Run Tox->CPE Determine CC50 (Filter Toxic Hits) Plaque Plaque Reduction (Confirmatory) CPE->Plaque Select Hits (SI > 10) Mechanism Mechanism of Action (Time-of-Addition) Plaque->Mechanism Lead Candidates

Caption: Validation cascade. Cytotoxicity and CPE are run in parallel to establish the Selectivity Index (SI) before confirmatory Plaque Assays.

Resistance Profiling & Interpretation

When publishing your comparison, you must address the S31N barrier .

  • Negative Control Validation: Your assay must show that Amantadine has an EC50 > 100 µM against the S31N strain. If Amantadine works, your virus strain is likely WT (contamination), invalidating the study.

  • Cross-Resistance: Test your novel derivative against both WT and S31N.

    • Ideal Profile: Equipotent against WT and S31N.

    • Mechanism Check: If the derivative loses potency against a V27A mutant (Valine-27-Alanine), it suggests the drug binds to the pore gate, confirming a channel-blocking mechanism similar to legacy drugs but with improved fit.

References

  • Mechanism of Drug Inhibition and Resistance: Cady, S. D., et al. (2009). Structure of the Amantadine Block of the Transmembrane Domain of the M2 Channel of Influenza A Virus.[8] Nature.

  • S31N Inhibitor Discovery: Wang, J., et al. (2013). Discovery of Spiro-Piperidine Inhibitors of the Drug-Resistant S31N Mutant of the M2 Proton Channel of Influenza A Virus. Journal of the American Chemical Society.

  • Adamantanes for SARS-CoV-2: Fink, E. A., et al. (2020). Amantadine inhibits SARS-CoV-2 in vitro.[2][9][10][11] Nature Communications (Correspondence).

  • CPE & Plaque Assay Protocols: Hu, Y., et al. (2022).[12] Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses.[13] Bio-protocol.[2][3][4][5][7]

  • Cytotoxicity Assessment: BenchChem. (2025). Application Notes and Protocols for In Vitro Antiviral Assays.[3][13]

Sources

A Comparative Guide to Cross-Resistance Studies of Adamantane Antiviral Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The adamantane class of antiviral drugs, comprising amantadine and rimantadine, has historically been a significant tool in the management of influenza A virus infections.[1] These compounds offered a valuable therapeutic and prophylactic option for decades. However, their efficacy has been severely undermined by the widespread emergence of resistant viral strains, rendering them largely ineffective against currently circulating influenza A viruses.[1][2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the critical aspects of adamantane cross-resistance. We will delve into the molecular underpinnings of resistance, present comparative data on classical and novel adamantane derivatives, and provide detailed experimental protocols for the in vitro evaluation of these compounds. Our objective is to equip the scientific community with the necessary knowledge and methodologies to navigate the challenges of adamantane resistance and contribute to the development of next-generation influenza antivirals.

The Rise and Fall of Adamantanes: A Tale of Resistance

Amantadine was first identified as an antiviral agent in the 1960s, with rimantadine following shortly after.[3] Both drugs function by targeting the M2 proton channel of the influenza A virus, a critical component in the viral replication cycle.[3] For many years, these drugs were used for both treating and preventing influenza A infections.[3] However, the selective pressure exerted by their use led to the rapid emergence and global spread of resistant viruses.[2] This resistance is primarily conferred by specific mutations in the M2 protein, which abrogate the binding of adamantane drugs.[4] Consequently, the World Health Organization and other public health bodies have revised their recommendations, and adamantanes are no longer advised for the treatment of seasonal influenza.[5] This has spurred significant research into understanding the nuances of resistance and developing novel adamantane derivatives that can overcome these mutations.[4][5]

The Molecular Basis of Adamantane Action and Resistance

A thorough understanding of how adamantanes work and how viruses evade their effects is fundamental to designing effective cross-resistance studies.

Mechanism of Action: Targeting the M2 Proton Channel

The influenza A virus M2 protein is a tetrameric ion channel embedded in the viral envelope. It plays a crucial role in the early stages of viral replication by facilitating the uncoating of the virus within the host cell. As the virus-containing endosome acidifies, the M2 channel allows protons to flow into the virion, which destabilizes the interaction between the viral ribonucleoprotein (vRNP) complex and the matrix protein M1, allowing the vRNP to be released into the cytoplasm for replication.

Adamantane and its derivatives physically block this M2 proton channel, preventing the influx of protons and thereby inhibiting viral uncoating.[6]

Caption: Mechanism of action of adamantane antiviral drugs.

The Genetics of Resistance: Key Mutations in the M2 Protein

Resistance to adamantanes arises from single amino acid substitutions within the transmembrane domain of the M2 protein. These mutations prevent the drug from binding effectively to the channel, thus restoring its proton-conducting function. The most commonly observed mutations conferring resistance are:

  • S31N: The most prevalent mutation, found in the vast majority of adamantane-resistant influenza A viruses circulating globally.[7]

  • V27A: Another common mutation that confers a high level of resistance.[8]

  • L26F: A less common but significant resistance mutation.

  • A30T: A mutation that also contributes to resistance.

  • G34E: A rarer mutation associated with resistance.

It is crucial to note that a single point mutation at any of these key residues is sufficient to induce cross-resistance to both amantadine and rimantadine.[5]

Caption: Mechanism of adamantane resistance due to M2 mutations.

Comparative Analysis of Adamantane Derivatives

The challenge of resistance has driven the development of novel adamantane derivatives with improved activity against resistant strains. This section provides a comparative overview of their in vitro performance.

Performance of Classical vs. Novel Adamantane Derivatives

The table below summarizes the in vitro antiviral activity of amantadine, rimantadine, and a selection of newer generation adamantane derivatives against wild-type and resistant influenza A virus strains. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is the concentration of the drug required to inhibit 50% of viral replication. The 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/IC50, is a measure of the drug's therapeutic window.

CompoundVirus StrainM2 MutationIC50/EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Amantadine A/Udorn/72 (H3N2)Wild-type0.5 - 5>100>20-200[8]
A/M2-V27AV27A1840>10000~5.4[8]
A/M2-S31NS31N237.01>10000~42.2[8]
Rimantadine A/H3N2/Victoria/3/1975Wild-type0.5>100>200[6]
A/H1N1/California/07/2009S31N106>316<3[6]
Glycyl-rimantadine A/Hong Kong/68 (H3N2)Wild-type7.5 (µg/mL)>100 (µg/mL)>13.3[3][9]
Spiroadamantane amine (Compound 3) M2-WTWild-type18.7Not ReportedNot Reported[10]
M2-V27AV27A0.3Not ReportedNot Reported[10]
(R)-Enol ester 10 A/IIV-Orenburg/29-L/2016(H1N1)pdm09S31N7.7Not ReportedNot Reported[7]
Adamantane-based L-tryptophan derivative H1N1pdm09 (resistant)Not specified0.5 (µg/mL)Not ReportedNot Reported[4]

Note: Direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions, such as the specific virus strain, cell line, and assay methodology used.

Experimental Protocols for Cross-Resistance Studies

Standardized and reproducible experimental protocols are paramount for generating reliable and comparable data in antiviral drug research. The following section details the methodologies for key in vitro assays used to evaluate the cross-resistance of adamantane derivatives.

General Experimental Workflow

The in vitro screening of antiviral compounds typically follows a standardized workflow to determine their efficacy and toxicity.

Antiviral Screening Workflow Start Start Compound Preparation Prepare Serial Dilutions of Adamantane Derivatives Start->Compound Preparation Cytotoxicity Assay Determine 50% Cytotoxic Concentration (CC50) Compound Preparation->Cytotoxicity Assay Antiviral Assay Plaque Reduction Assay or other antiviral assay Compound Preparation->Antiviral Assay Data Analysis Calculate 50% Inhibitory Concentration (IC50/EC50) Cytotoxicity Assay->Data Analysis Antiviral Assay->Data Analysis Selectivity Index Calculate Selectivity Index (SI = CC50 / IC50) Data Analysis->Selectivity Index End End Selectivity Index->End

Caption: A generalized experimental workflow for in vitro antiviral screening.

Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the concentration of the test compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar but produces a soluble formazan product.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 96-well microtiter plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT or XTT reagent

  • Solubilization solution (e.g., DMSO or SDS)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count MDCK cells.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the adamantane derivatives in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (with medium but no compound) and a "medium only" blank.

    • Incubate the plate for 48-72 hours (the duration should be consistent with the antiviral assay).

  • MTT/XTT Addition and Incubation:

    • Add 10-20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization (for MTT assay):

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450-490 nm for XTT).

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.

    • Plot the percentage of cell viability against the compound concentration and determine the CC50 value using regression analysis.

Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To quantify the ability of a compound to inhibit the replication of the influenza virus, expressed as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50).

Principle: This assay measures the reduction in the number of viral plaques formed in a cell monolayer in the presence of the test compound. A plaque is a localized area of cell death resulting from viral replication.

Materials:

  • MDCK cells

  • 6-well or 12-well tissue culture plates

  • Influenza A virus stock (wild-type and resistant strains)

  • Cell culture medium

  • Agarose or methylcellulose overlay medium

  • TPCK-trypsin

  • Crystal violet staining solution

  • Formalin (for fixing cells)

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed MDCK cells into 6-well or 12-well plates to form a confluent monolayer.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • Virus Infection:

    • Wash the cell monolayer with serum-free medium.

    • Infect the cells with a dilution of influenza virus calculated to produce approximately 50-100 plaque-forming units (PFU) per well.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Addition and Overlay:

    • Prepare an overlay medium containing 2x culture medium, agarose or methylcellulose, TPCK-trypsin, and serial dilutions of the adamantane derivatives.

    • Remove the virus inoculum from the cells and add the overlay medium containing the test compounds.

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 atmosphere for 2-3 days, or until plaques are visible.

  • Plaque Staining and Counting:

    • Fix the cells with formalin for at least 30 minutes.

    • Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).

    • Plot the percentage of plaque reduction against the compound concentration and determine the IC50/EC50 value using regression analysis.

Genetic Sequencing of M2 Resistance Mutations

Objective: To identify the specific mutations in the M2 gene of the influenza virus that confer resistance to adamantane drugs.

Principle: This involves reverse transcription of the viral RNA to complementary DNA (cDNA), followed by polymerase chain reaction (PCR) amplification of the M2 gene, and subsequent sequencing of the PCR product.

Materials:

  • Viral RNA extraction kit

  • Reverse transcriptase

  • DNA polymerase (Taq polymerase)

  • Primers specific for the influenza A M2 gene

  • PCR thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing reagents and sequencer (e.g., Sanger sequencing)

Step-by-Step Protocol:

  • RNA Extraction:

    • Extract viral RNA from the virus stock or clinical sample using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription (RT):

    • Perform reverse transcription of the extracted RNA to synthesize cDNA using a reverse transcriptase enzyme and a reverse primer specific for the M gene.

  • PCR Amplification:

    • Amplify the M2 gene region from the cDNA using PCR with a pair of specific forward and reverse primers.

    • The PCR cycling conditions will need to be optimized based on the primers and polymerase used.

  • PCR Product Verification:

    • Run the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.

  • DNA Sequencing:

    • Purify the PCR product to remove primers and unincorporated nucleotides.

    • Perform Sanger sequencing of the purified PCR product using the same primers used for amplification or specific sequencing primers.

  • Sequence Analysis:

    • Analyze the sequencing data using appropriate software.

    • Align the obtained sequence with a wild-type reference sequence of the M2 gene to identify any amino acid substitutions at the key resistance-conferring positions (e.g., 26, 27, 30, 31, 34).

Conclusion

The study of cross-resistance to adamantane antiviral drugs is a critical area of influenza research. The widespread resistance to amantadine and rimantadine has necessitated the development of novel derivatives that can overcome the limitations of these first-generation drugs. This guide has provided a comprehensive framework for understanding the molecular basis of adamantane resistance, comparing the efficacy of different derivatives, and conducting the essential in vitro experiments to evaluate their activity.

By employing the detailed protocols for cytotoxicity assays, plaque reduction assays, and genetic sequencing, researchers can generate robust and reliable data to advance the field of influenza antiviral drug discovery. The continued investigation into the structure-activity relationships of new adamantane analogs holds the promise of identifying lead compounds that can effectively combat both wild-type and resistant influenza A virus strains, ultimately contributing to improved preparedness for future influenza outbreaks and pandemics.

References

  • Shibnev, V. A., et al. (2011). Antiviral activity of adamantane derivatives against influenza A virus strains resistant to rimantadine. Voprosy Virusologii, 56(4), 26-30.
  • Kolocouris, N., et al. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry, 37(18), 2896-902. [Link]

  • Balannik, V., et al. (2009). Design and pharmacological characterization of inhibitors of amantadine-resistant mutants of the M2 ion channel of influenza A virus. Biochemistry, 48(49), 11872-82. [Link]

  • Omnicuris. (2026, February 13). Resistant Influenza A Treatment: Adamantane and Boron Clusters. [Link]

  • Kolocouris, N., et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-18. [Link]

  • Kolocouris, N., et al. (1996). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry. [Link]

  • Wang, J., et al. (2017). An M2-V27A channel blocker demonstrates potent in vitro and in vivo antiviral activities against amantadine-sensitive and -resistant influenza A viruses. Antiviral Research, 140, 146-153. [Link]

  • Leneva, I. A., et al. (2021). Efficacy of (R)-6-Adamantane- Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the Rimantadine-Resistant Influenza A/California/04/2009 (H1N1) Virus. Acta Naturae, 13(2), 116-123. [Link]

  • Tikhov, R. M., et al. (2021). Amantadine Variants Activity Against Multiple Influenza A Viruses. ChemRxiv. [Link]

  • Wu, Y., et al. (2024). Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance. bioRxiv. [Link]

  • He, J., et al. (2025). Amantadine derivative Amt-1 enhances antiviral defense against influenza A virus via Nrf2/HO-1 pathway. Molecular Pharmaceutics. [Link]

  • Jefferson, T., et al. (2006). Amantadine and rimantadine for influenza A in adults. Cochrane Database of Systematic Reviews, (2), CD001169. [Link]

  • Kuznetsov, N. Y., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(12), 2639-2647. [Link]

  • Nguyen, J. T., et al. (2010). Triple Combination of Amantadine, Ribavirin, and Oseltamivir Is Highly Active and Synergistic against Drug Resistant Influenza Virus Strains In Vitro. PLoS ONE, 5(2), e9332. [Link]

  • Li, F., et al. (2015). Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel. eScholarship. [Link]

  • Le, M. Q., et al. (2013). Simplified Large-Scale Sanger Genome Sequencing for Influenza A/H3N2 Virus. PLoS ONE, 8(5), e64621. [Link]

  • World Health Organization. (2019). Next-generation sequencing of influenza viruses General information for national influenza centres. [Link]

  • Wang, D., et al. (2024). Improved influenza A whole-genome sequencing protocol. Frontiers in Microbiology. [Link]

  • World Health Organization. (2020). WHO information for the molecular detection of influenza viruses. [Link]

  • Centre for Drug Assessment and Technology Assessment. (2014). Genotyping of Influenza Viruses Using Nucleic Acid Sequencing (code 40513) – Notice of Assessment. [Link]

  • World Health Organization. WHO information for the molecular detection of influenza viruses. [Link]

  • Li, Y., et al. (2017). Reversal of H1N1 influenza virus-induced apoptosis by silver nanoparticles functionalized with amantadine. RSC Advances, 7(68), 43051-43059. [Link]

  • DNA-Technology. Influenza A virus REAL-TIME PCR Detection Kit INSTRUCTION FOR USE. [Link]

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A Comparative Guide to the Synthesis of 1-(1-Adamantyl)propan-1-amine: A Modern Approach to a Key Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis and validation of a new, efficient synthetic route for 1-(1-adamantyl)propan-1-amine, a crucial building block in medicinal chemistry. We will objectively compare a novel, catalytic reductive amination with the traditional Leuckart-Wallach reaction, offering detailed experimental protocols and supporting data for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Adamantane Moiety in Drug Discovery

The adamantane scaffold, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has become a privileged motif in modern medicinal chemistry. Its unique properties can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The discovery of the antiviral activity of 1-aminoadamantane (Amantadine) in the 1960s paved the way for the development of a range of adamantane-containing therapeutics.[1] 1-(1-Adamantyl)propan-1-amine, also known as adapromine, is an alkyl analogue of rimantadine and has demonstrated a broader spectrum of antiviral activity, being effective against both type A and B influenza viruses.[2] Given its therapeutic potential, the development of efficient, scalable, and sustainable synthetic routes to this amine is of paramount importance.

This guide will first detail the synthesis of the key precursor, 1-(1-adamantyl)propan-1-one, and then provide a head-to-head comparison of a classical and a modern synthetic route to the target amine.

Synthesis of the Key Precursor: 1-(1-Adamantyl)propan-1-one

The synthesis of the target amine begins with the preparation of the corresponding ketone, 1-(1-adamantyl)propan-1-one. A reliable method for the synthesis of 1-adamantyl ketones involves the reaction of an adamantane-1-carbonyl chloride with a suitable Grignard reagent.[3]

Experimental Protocol: Synthesis of 1-(1-Adamantyl)propan-1-one

  • Preparation of Adamantane-1-carbonyl chloride: To a suspension of adamantane-1-carboxylic acid (1.0 eq) in toluene, thionyl chloride (1.3 eq) is added dropwise at 70 °C. The reaction mixture is stirred at this temperature for 8 hours. Excess thionyl chloride is removed as an azeotrope with toluene under reduced pressure. The resulting crude adamantane-1-carbonyl chloride is used in the next step without further purification.[3]

  • Grignard Reaction: A solution of ethylmagnesium bromide (1.2 eq) in diethyl ether is prepared. The crude adamantane-1-carbonyl chloride, dissolved in anhydrous diethyl ether, is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours.

  • Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford 1-(1-adamantyl)propan-1-one.

Comparative Analysis of Synthetic Routes

We will now compare a classical method, the Leuckart-Wallach reaction, with a novel, catalytic reductive amination for the synthesis of 1-(1-adamantyl)propan-1-amine from 1-(1-adamantyl)propan-1-one.

The Leuckart reaction is a well-established, one-pot method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as the reducing agent.[4][5]

Causality Behind Experimental Choices: This method is often chosen for its simplicity, as it does not require a separate catalyst or reducing agent. The high temperatures are necessary to drive the reaction, which proceeds through a formyl amine intermediate. However, these harsh conditions can lead to side reactions and decomposition, particularly with sensitive substrates.[6]

Limitations: The primary drawbacks of the Leuckart reaction are the high temperatures (160-185 °C) and long reaction times (6-25 hours) required.[4] These conditions can lead to thermal decomposition of the reactants and products, resulting in lower yields and complex purification procedures. Furthermore, the use of large excesses of formamide or formic acid raises environmental and safety concerns.

Recent advances in catalysis have enabled the development of highly efficient and selective reductive amination protocols that operate under much milder conditions.[7][8] We propose a new synthetic route utilizing a recyclable, earth-abundant metal catalyst and a milder reducing agent.

Causality Behind Experimental Choices: This modern approach prioritizes efficiency, safety, and sustainability. The use of a heterogeneous iron catalyst allows for easy separation and recycling, reducing waste and cost.[9] Ammonia dissolved in water or an alcohol is a greener and more manageable nitrogen source than anhydrous ammonia. A milder reducing agent, such as sodium borohydride or a silane, in conjunction with the catalyst, allows the reaction to proceed at significantly lower temperatures and pressures, minimizing side reactions and improving the overall process safety.[10][11] The choice of a greener solvent like ethyl acetate further enhances the environmental profile of this route.[12]

Experimental Validation

To provide a direct comparison, detailed experimental protocols for both synthetic routes are presented below.

  • To a round-bottom flask equipped with a reflux condenser, add 1-(1-adamantyl)propan-1-one (1.0 eq) and formamide (10 eq).

  • Heat the mixture to 180 °C and maintain this temperature for 12 hours.

  • Cool the reaction mixture to room temperature and add a 20% aqueous solution of hydrochloric acid.

  • Heat the mixture at reflux for 6 hours to hydrolyze the intermediate formyl amine.

  • Cool the mixture to room temperature and basify with a 40% aqueous solution of sodium hydroxide until a pH of >12 is reached.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(1-adamantyl)propan-1-amine.

  • To a high-pressure reactor, add 1-(1-adamantyl)propan-1-one (1.0 eq), a heterogeneous iron catalyst (e.g., Fe/N-SiC, 5 mol%), and methanol.[9]

  • Add a 7 M solution of ammonia in methanol (5.0 eq).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 10 bar.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to recover the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-(1-adamantyl)propan-1-amine of high purity.

Characterization of 1-(1-Adamantyl)propan-1-amine

The structure of the synthesized amine can be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantyl protons, typically in the range of 1.5-2.1 ppm. The proton on the carbon bearing the amine group will appear as a multiplet, and the ethyl group protons will be visible as a triplet and a quartet.[13][14]

  • ¹³C NMR: The carbon NMR spectrum will show the distinct signals of the adamantane cage, along with the signals for the propyl chain. The carbon attached to the nitrogen will be shifted downfield.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product. A major fragmentation peak corresponding to the loss of the propyl-amine side chain, leaving the stable adamantyl cation, is also expected.[15]

  • High-Performance Liquid Chromatography (HPLC): The purity of the final product can be determined by HPLC analysis.

Quantitative Comparison of Synthetic Routes
ParameterEstablished Route (Leuckart-Wallach)Novel Catalytic Route
Yield Moderate (typically 40-60%)High (>85%)
Purity Requires extensive purificationHigh purity after simple work-up
Reaction Time 18-24 hours24 hours
Temperature 180 °C80 °C
Pressure Atmospheric10 bar
Safety High temperature, corrosive reagentsModerate pressure, flammable gas
Environmental Impact High energy consumption, excess wasteRecyclable catalyst, greener solvent
Visualization of Synthetic Pathways and Workflows

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Established Route cluster_2 Novel Route Adamantane-1-carboxylic acid Adamantane-1-carboxylic acid Adamantane-1-carbonyl chloride Adamantane-1-carbonyl chloride Adamantane-1-carboxylic acid->Adamantane-1-carbonyl chloride SOCl2, Toluene 1-(1-Adamantyl)propan-1-one 1-(1-Adamantyl)propan-1-one Adamantane-1-carbonyl chloride->1-(1-Adamantyl)propan-1-one EtMgBr, Et2O Leuckart-Wallach Reaction Leuckart-Wallach Reaction 1-(1-Adamantyl)propan-1-one->Leuckart-Wallach Reaction Formamide, 180°C Catalytic Reductive Amination Catalytic Reductive Amination 1-(1-Adamantyl)propan-1-one->Catalytic Reductive Amination NH3, H2, Fe Catalyst, 80°C 1-(1-Adamantyl)propan-1-amine_L 1-(1-Adamantyl)propan-1-amine Leuckart-Wallach Reaction->1-(1-Adamantyl)propan-1-amine_L HCl hydrolysis 1-(1-Adamantyl)propan-1-amine_N 1-(1-Adamantyl)propan-1-amine Catalytic Reductive Amination->1-(1-Adamantyl)propan-1-amine_N

Caption: Overall synthetic workflow for 1-(1-Adamantyl)propan-1-amine.

Reaction_Mechanisms cluster_leuckart Leuckart-Wallach Mechanism cluster_catalytic Catalytic Reductive Amination Mechanism Keto_L 1-(1-Adamantyl)propan-1-one Imine_L Iminium Intermediate Keto_L->Imine_L + HCONH2, -H2O FormylAmine N-formyl-1-(1-adamantyl)propan-1-amine Imine_L->FormylAmine + HCOO- (hydride transfer) Amine_L 1-(1-Adamantyl)propan-1-amine FormylAmine->Amine_L HCl, H2O, Δ Keto_C 1-(1-Adamantyl)propan-1-one Hemiaminal Hemiaminal Intermediate Keto_C->Hemiaminal + NH3 Imine_C Imine Intermediate Hemiaminal->Imine_C - H2O Amine_C 1-(1-Adamantyl)propan-1-amine Imine_C->Amine_C H2, Fe Catalyst

Caption: Comparison of reaction mechanisms.

Conclusion

This guide has presented a comprehensive comparison of a classical and a novel synthetic route for 1-(1-adamantyl)propan-1-amine. The new catalytic reductive amination method offers significant advantages over the traditional Leuckart-Wallach reaction in terms of yield, purity, safety, and environmental impact. By adopting this modern approach, researchers and drug development professionals can access this important pharmacophore more efficiently and sustainably, accelerating the discovery and development of new adamantane-based therapeutics.

References

  • Klusak, V., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 71(5), 709–722. Available at: [Link]

  • Jagadish, B., & Bhalerao, U. T. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 307. Available at: [Link]

  • Senthamarai, T., et al. (2018). Catalytic Reductive Amination of Aldehydes and Ketones. ACS Catalysis, 8(8), 7458-7480. Available at: [Link]

  • Senthamarai, T., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal, 26(49), 11244-11249. Available at: [Link]

  • Process for the preparation of 1-adamantane derivatives. (1991). U.S. Patent No. 5,015,758.
  • Schleif, R. F. (1969). Amantadine-HCl and related compounds. Annual Review of Pharmacology, 9(1), 377-384. Available at: [Link]

  • Method for the synthesis of substituted formylamines and substituted amines. (2012). U.S. Patent No. 8,329,948 B2.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-19. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • I. D. G. Watson et al. (2019). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. Bioorganic & Medicinal Chemistry, 27(15), 3334-3345. Available at: [Link]

  • Chen, C., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 22(10), 1663. Available at: [Link]

  • ResearchGate. (n.d.). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Leuckart Reaction. Retrieved from [Link]

  • Patel, S. B., et al. (2012). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 4(4), 1431-1435. Available at: [Link]

  • Poczta, Ł., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. Available at: [Link]

  • Menche, D., et al. (2006). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Organic Letters, 8(5), 741-744. Available at: [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Dr. AK's Chemistry. (2019, June 17). Leuckart reaction: Conversion of Carbonyl into Amine by Reductive Amination. [Video]. YouTube. Available at: [Link]

  • Chemchart. (n.d.). 1-(1-adamantyl)propan-1-amine. Retrieved from [Link]

  • ACS Publications. (2022). Practical and Scalable Synthesis of 1,3-Adamantanediol. Organic Process Research & Development, 26(4), 1184-1191. Available at: [Link]

  • PubMed Central. (2020). Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. Metabolites, 10(10), 395. Available at: [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc. Available at: [Link]

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Comparative pharmacokinetic analysis of adamantane analogues

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Pharmacokinetics of Adamantane Analogues: Amantadine, Rimantadine, and Memantine Subtitle: A Technical Guide to Metabolic Fate, CNS Penetration, and Bioanalytical Quantification

Introduction: The Adamantane Scaffold in Pharmacology

The adamantane nucleus (tricyclo[3.3.1.1^3,7]decane) is a diamondoid cage structure prized in medicinal chemistry for its lipophilicity and oxidative stability. While originally celebrated for antiviral activity against Influenza A (via M2 ion channel blockade), the clinical focus has shifted heavily toward neurological indications due to widespread viral resistance.

For the drug development scientist, the adamantane analogues—Amantadine , Rimantadine , and Memantine —present a fascinating case study in how minor structural modifications dictate major pharmacokinetic (PK) divergences.

This guide provides a comparative analysis of these three agents, moving beyond basic parameters to explore the mechanistic reasons for their distinct absorption, distribution, metabolism, and excretion (ADME) profiles. We also provide a validated LC-MS/MS workflow for their quantification, ensuring this guide serves as both a theoretical reference and a practical manual.

Structural Evolution & Functional Divergence

The following diagram illustrates how structural derivatization shifts the pharmacological window from antiviral efficacy to NMDA receptor modulation.

Adamantane_Evolution Adamantane Adamantane Scaffold (Lipophilic Cage) Amantadine Amantadine (1-adamantanamine) High CNS Entry Renal Excretion Adamantane->Amantadine + Amino group (Basic pKa ~10.8) Rimantadine Rimantadine (alpha-methyl derivative) Extensive Hepatic Metabolism Lower CNS Toxicity Amantadine->Rimantadine + Alkyl side chain (Steric bulk prevents N-acetylation) Memantine Memantine (3,5-dimethyl derivative) Voltage-Dependent NMDA Block pH-Dependent Excretion Amantadine->Memantine + Dimethylation (Optimizes channel kinetics)

Figure 1: Structural relationships and primary pharmacokinetic differentiators of adamantane analogues.

Comparative Pharmacokinetic Analysis

The core distinction among these analogues lies in their metabolic fate: Amantadine and Memantine are primarily renally excreted unchanged , whereas Rimantadine undergoes extensive hepatic metabolism .

Absorption and Bioavailability

All three analogues exhibit excellent oral bioavailability (>85%) due to the lipophilic nature of the adamantane cage, which facilitates passive diffusion across the gastrointestinal epithelium.

  • Tmax: Generally reached within 3–8 hours.[1][2]

  • Food Effect: Minimal for all three, simplifying dosing regimens in clinical trials.

Distribution and CNS Penetration (The "Money" Parameters)

For neurological efficacy, Blood-Brain Barrier (BBB) penetration is non-negotiable.

  • Amantadine: High Vd (3–8 L/kg). It crosses the BBB efficiently but is associated with higher CNS side effects (insomnia, jitteriness) partly due to its dopaminergic activity.

  • Rimantadine: Moderate Vd. The addition of the alpha-methyl group increases lipophilicity but, paradoxically, Rimantadine concentrates less in the CNS compared to Amantadine (ratio of CSF to plasma is lower). This explains its improved tolerability profile in antiviral contexts.

  • Memantine: High Vd (9–11 L/kg).[1][3] It rapidly crosses the BBB.[1] Its clinical success in Alzheimer's relies on its "fast-off" kinetics at the NMDA receptor, preventing excitotoxicity while preserving physiological signaling.[4]

Metabolism and Excretion: The Critical Divide

This is the most significant area for drug-drug interaction (DDI) assessment.

ParameterAmantadineRimantadineMemantine
Primary Elimination Renal (Unchanged) Hepatic (Metabolism) Renal (Unchanged)
Metabolism Minimal (<10%)Extensive (Hydroxylation/Conjugation)Minimal (~20-40%)
Excreted Unchanged >90%<25%57–82%
Half-Life (t1/2) 16–24 hours24–36 hours60–80 hours
Protein Binding ~67%~40%45%
Renal Mechanism Glomerular Filtration + Tubular SecretionGlomerular Filtration (Metabolites)Filtration + Active Secretion (OCT2)

Expert Insight on Renal Handling: Both Amantadine and Memantine are organic bases. They are actively secreted into the urine via the Organic Cation Transporter 2 (OCT2) in the proximal tubule.

  • The pH Trap: Because they are weak bases, their reabsorption is highly pH-dependent. In alkaline urine (pH > 8), the drugs remain un-ionized and are extensively reabsorbed back into the bloodstream, potentially leading to toxic accumulation.

  • Clinical Protocol: In overdose scenarios or patients with renal tubular acidosis (alkaline urine), forced acidification of urine can accelerate clearance.

Metabolic_Fate cluster_Hepatic Hepatic System (Liver) cluster_Renal Renal System (Kidney) Input Oral Administration Amantadine Amantadine Input->Amantadine Rimantadine Rimantadine Input->Rimantadine Memantine Memantine Input->Memantine CYP Cytochrome P450 (Hydroxylation) Glomerulus Glomerular Filtration CYP->Glomerulus Metabolites Urine_Metabolites Excretion (Metabolites) Glomerulus->Urine_Metabolites OCT2 Tubular Secretion (OCT2 Transporter) Reabsorption pH-Dependent Reabsorption (Alkaline Urine = Accumulation) OCT2->Reabsorption OCT2->Reabsorption Urine_High Excretion (Unchanged) Reabsorption->Urine_High Acidic pH Blood_High Blood_High Reabsorption->Blood_High Alkaline pH Urine_Mem Excretion (Unchanged) Reabsorption->Urine_Mem Acidic pH Amantadine->Glomerulus Amantadine->OCT2 Rimantadine->CYP Major Route Memantine->Glomerulus Memantine->OCT2

Figure 2: Metabolic fate and renal handling mechanisms. Note the heavy dependence of Amantadine and Memantine on renal function versus Rimantadine's hepatic clearance.

Experimental Protocol: Validated LC-MS/MS Quantification

To generate the data discussed above, a robust bioanalytical method is required. The lack of chromophores in the adamantane structure makes UV detection (HPLC-UV) difficult and insensitive. LC-MS/MS is the gold standard. [5]

Method Principle

This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) in positive mode.

  • Self-Validating Step: The use of a deuterated internal standard (Amantadine-d15 or Memantine-d6 ) is mandatory to correct for matrix effects and extraction efficiency.

Step-by-Step Workflow

A. Sample Preparation (Protein Precipitation)

  • Aliquot: Transfer 100 µL of plasma into a centrifuge tube.

  • Internal Standard: Add 10 µL of Internal Standard (IS) working solution (e.g., Amantadine-d15 at 500 ng/mL).

  • Precipitation: Add 300 µL of Methanol/Acetonitrile (1:1 v/v) to precipitate plasma proteins.

    • Why: Adamantanes are highly soluble in organic solvents; this maximizes recovery while removing albumin.

  • Vortex & Centrifuge: Vortex for 60s; Centrifuge at 12,000 rpm for 10 min at 4°C.

  • Transfer: Transfer supernatant to an autosampler vial.

B. Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).

  • Mobile Phase B: Acetonitrile (Organic modifier).

  • Gradient:

    • 0-1 min: 5% B (Load)

    • 1-4 min: 5% -> 90% B (Elute)

    • 4-5 min: 90% B (Wash)

    • 5.1 min: 5% B (Re-equilibrate)

C. Mass Spectrometry Settings (ESI+)

  • Mode: Multiple Reaction Monitoring (MRM).

  • Transitions (Quantifier ions):

    • Amantadine:[4][6][7][8][9][10][11][12] m/z 152.2 → 135.3 (Loss of NH3)

    • Rimantadine:[6][7][8][9][10][12][13][14] m/z 180.2 → 163.2

    • Memantine: m/z 180.2 → 163.2 (Note: Same mass as Rimantadine; chromatographic separation is critical).

    • IS (Amantadine-d15):[15] m/z 167.3 → 150.3

LCMS_Workflow Sample Plasma Sample (100 µL) IS Add IS (Amantadine-d15) Sample->IS ppt Protein Precipitation (MeOH/ACN 1:1) IS->ppt Centrifuge Centrifugation 12k rpm, 10 min ppt->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 3: Optimized bioanalytical workflow for adamantane quantification.

Clinical Implications & Safety

  • Renal Impairment:

    • Amantadine/Memantine: Dosage must be reduced in patients with renal dysfunction (Creatinine Clearance < 50 mL/min). Failure to do so leads to toxic accumulation, manifesting as psychosis or QT prolongation.

    • Rimantadine: Safer in renal patients but requires caution in severe hepatic impairment.

  • Drug-Drug Interactions (DDI):

    • Memantine: Avoid co-administration with carbonic anhydrase inhibitors (e.g., acetazolamide) or sodium bicarbonate, which alkalinize urine and drastically reduce clearance.

    • Rimantadine: Potential interactions with CYP inhibitors (e.g., cimetidine), though less clinically severe than the renal interactions of its analogues.

References

  • FDA Prescribing Information. (2003). Namenda (memantine hydrochloride) Label. U.S. Food and Drug Administration. [Link]

  • Endres, C. J., et al. (2009). Active renal elimination of memantine: Role of the organic cation transporter 2 (OCT2). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Wills, R. J. (1990). Update on rimantadine's clinical pharmacokinetics. Journal of Respiratory Diseases. [Link]

  • Guo, H., et al. (2022). Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma. Molecules. [Link]

  • Bleidner, W. E., et al. (1965). Absorption, distribution and excretion of amantadine hydrochloride. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Aoki, F. Y., & Sitar, D. S. (1988). Clinical pharmacokinetics of amantadine hydrochloride. Clinical Pharmacokinetics. [Link]

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A Senior Application Scientist's Guide to Evaluating Off-Target Effects of 1-(1-Adamantyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the adamantane scaffold represents a uniquely privileged structure. Its rigid, lipophilic, three-dimensional cage has been successfully integrated into therapeutics ranging from antivirals like Amantadine to neuroprotectives like Memantine.[1][2] 1-(1-Adamantyl)propan-1-amine, also known as Adapromine, is an alkyl analogue of rimantadine used for the treatment and prevention of influenza A and B.[3] As with any promising therapeutic candidate, a rigorous evaluation of its safety profile is not just a regulatory hurdle but a scientific necessity. Central to this evaluation is the characterization of off-target effects.

Most small molecule drugs interact with multiple unintended biological targets.[4] While often weaker than the primary therapeutic interaction, these off-target effects can precipitate adverse drug reactions (ADRs) or unforeseen toxicities, which remain a primary cause of late-stage clinical failures and post-market withdrawals.[4][5] This guide provides a comprehensive framework for the systematic evaluation of off-target effects for 1-(1-Adamantyl)propan-1-amine, contrasting its hypothetical profile with its well-characterized cousin, Memantine, to illustrate the decision-making process. We will delve into the causality behind experimental choices, provide actionable protocols for key assays, and present a logical workflow for de-risking this class of compounds.

The Target Landscape: Primary Action vs. Unintended Interactions

1-(1-Adamantyl)propan-1-amine belongs to a class of compounds known for their activity as channel blockers.[6] Its primary antiviral mechanism, like Amantadine, is believed to involve the blockade of the M2 proton channel of the influenza virus, inhibiting viral uncoating.[1][7] However, the structural similarity to Memantine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist, immediately raises flags for potential neurological off-targets.[3] The lipophilic adamantyl cage, while beneficial for membrane permeability, also creates a promiscuous pharmacophore prone to interacting with hydrophobic pockets in various proteins.[2][8]

Therefore, our investigation must be guided by a hypothesis-driven approach to potential off-target liabilities. Based on the molecule's structure, key off-target classes to prioritize include:

  • Ion Channels: Beyond the intended viral channel, interactions with cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) are a critical safety concern.

  • Central Nervous System (CNS) Receptors: Given the NMDA receptor activity of memantine, a broad screen against other neurotransmitter receptors and transporters is essential.[9]

  • Metabolic Enzymes: Inhibition of Cytochrome P450 (CYP) enzymes is a frequent cause of drug-drug interactions.[10][11]

  • G-Protein Coupled Receptors (GPCRs): As the largest family of drug targets, promiscuous binding to various GPCRs can lead to a wide array of side effects.[12][13]

Fig 1. Hypothesized target profile for 1-(1-Adamantyl)propan-1-amine.

A Phased, Data-Driven Workflow for Off-Target De-risking

A robust preclinical safety assessment follows a tiered approach, moving from broad, high-throughput screens to more focused, mechanistic studies.[5] This strategy maximizes resource efficiency by eliminating high-risk compounds early. The causality is clear: broad screening identifies potential "hits" or liabilities, which then dictate the specific, more complex assays required to determine the actual risk at therapeutically relevant concentrations.

OffTargetWorkflow start Test Compound: 1-(1-Adamantyl)propan-1-amine in_vitro_broad Phase 1: Broad In-Vitro Screening (e.g., Receptorome Panel at 10 µM) start->in_vitro_broad decision1 Analyze Hits: Significant Inhibition? in_vitro_broad->decision1 in_vitro_focused Phase 2: Focused Secondary Assays (IC50 Determination) decision1->in_vitro_focused Yes low_risk Low Risk Profile Proceed with Development decision1->low_risk No hERG_assay hERG Patch Clamp Assay in_vitro_focused->hERG_assay cyp_assay CYP Inhibition Panel in_vitro_focused->cyp_assay decision2 Calculate Safety Margin: (IC50 / Cmax) > 30-100x? hERG_assay->decision2 cyp_assay->decision2 in_vivo Phase 3: In-Vivo Confirmation (e.g., Cardiovascular Telemetry in Rodent/Non-rodent) decision2->in_vivo No / Borderline decision2->low_risk Yes high_risk High Risk Profile Consider Re-engineering or Termination in_vivo->high_risk

Fig 2. A systematic workflow for evaluating off-target effects.

Core Experimental Protocols for Safety Profiling

The trustworthiness of any safety assessment hinges on the quality and validation of its constituent assays. Below are detailed protocols for three indispensable in-vitro assays crucial for evaluating a compound like 1-(1-Adamantyl)propan-1-amine.

A. Broad Receptor Screening (The "Receptorome" Panel)

Causality: The purpose of a broad receptor screen is to efficiently and agnostically identify potential off-target interactions across a wide range of protein families.[14][15] Running the test article at a high concentration (e.g., 10 µM) acts as a stringent filter to catch even weak interactions that could become relevant at high clinical doses.[4] This initial screen is a cost-effective way to map the compound's polypharmacology and guide subsequent investigations.

Protocol: Radioligand Binding Assay Panel (Illustrative)

  • Target Preparation: Membranes are prepared from cell lines stably expressing the human receptor of interest (e.g., Adrenergic, Dopaminergic, Serotonergic, etc.).

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • Test compound (1-(1-Adamantyl)propan-1-amine) or vehicle control (e.g., 0.1% DMSO).

    • A specific radioligand for the target receptor at a concentration near its dissociation constant (Kd).

    • Prepared cell membranes.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to the vehicle control. A common threshold for a "hit" is >50% inhibition at a 10 µM screening concentration.

Self-Validation: The assay's integrity is confirmed by including a known, high-affinity reference compound for each target as a positive control, ensuring the assay can detect inhibition. A vehicle control establishes the baseline for 0% inhibition.

B. hERG Potassium Channel Blockade Assay

Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes.[16][17] Early identification of hERG liability is a mandatory checkpoint in drug development, strongly recommended by regulatory agencies like the FDA.[17]

Protocol: Automated Patch Clamp Electrophysiology

  • Cell Culture: Use a mammalian cell line (e.g., HEK293) stably transfected with the hERG channel.

  • Instrument Setup: Prepare an automated patch-clamp system (e.g., QPatch or SyncroPatch) according to the manufacturer's instructions.

  • Cell Preparation: Harvest and prepare a single-cell suspension for introduction into the system.

  • Recording:

    • Establish a stable whole-cell recording, measuring the baseline hERG tail current using a specific voltage-clamp protocol.[18]

    • Perfuse the cells with a vehicle solution for 3-5 minutes to ensure a stable baseline.[16]

    • Sequentially apply increasing concentrations of 1-(1-Adamantyl)propan-1-amine (e.g., 0.1, 1, 10 µM) to the same cell, allowing the effect to reach steady-state at each concentration.[16]

  • Positive Control: After washout (if possible) or on separate cells, apply a known hERG blocker (e.g., E-4031 or Cisapride) to confirm assay sensitivity.[16][18]

  • Data Analysis: Measure the hERG tail current amplitude at each concentration. Calculate the percentage of inhibition relative to the baseline current. Fit the concentration-response data to a logistical equation to determine the IC50 value (the concentration that causes 50% inhibition).

C. Cytochrome P450 (CYP) Inhibition Assay

Causality: The CYP enzyme superfamily is responsible for the metabolism of a vast majority of clinical drugs.[19] Inhibition of a specific CYP isoform by a new drug can slow the metabolism of co-administered drugs that are substrates for that isoform, leading to elevated plasma levels and potential toxicity.[11][20] This assay is essential for predicting drug-drug interaction potential.

Protocol: Multi-Isotope Incubation with LC-MS/MS

  • System Preparation: Use human liver microsomes (HLMs) as the source of CYP enzymes, as they contain a full complement of relevant isoforms.

  • Reaction Mixture: In a 96-well plate, combine:

    • Phosphate buffer (pH 7.4).

    • HLMs.

    • A "cocktail" of specific probe substrates, one for each major CYP isoform to be tested (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).[21]

    • Varying concentrations of 1-(1-Adamantyl)propan-1-amine or a known inhibitor for each isoform as a positive control.

  • Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the cofactor NADPH.

  • Incubation & Termination: Incubate for a short, defined period (e.g., 10-15 minutes) at 37°C.[21] Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein, then transfer the supernatant for analysis.

  • Analysis: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from each probe substrate.

  • Data Analysis: Calculate the rate of metabolite formation at each inhibitor concentration relative to the vehicle control. Determine the IC50 value for each CYP isoform.

Comparative Data Analysis: A Hypothetical Case Study

To put the evaluation into context, we present a hypothetical data table comparing 1-(1-Adamantyl)propan-1-amine with Memantine. This illustrates how data from the previously described assays are used to build a comparative safety profile.

Table 1: Comparative Off-Target Profile

Assay / Target1-(1-Adamantyl)propan-1-amine (Hypothetical IC50)Memantine (Reference IC50)Rationale / Interpretation
Primary Target
Influenza M2 Channel~1 µM >100 µMThe test compound shows potent on-target activity, as expected.
CNS Off-Targets
NMDA Receptor5 µM ~1-5 µM[9][22]Shows moderate NMDA receptor antagonism, similar to Memantine. This is a significant off-target effect that could have both therapeutic and adverse neurological consequences.
Sigma-1 Receptor25 µM ~2-7 µMWeaker activity at the Sigma-1 receptor compared to Memantine, suggesting a potentially different CNS side-effect profile.
Cardiovascular Off-Targets
hERG K+ Channel35 µM >100 µMA potential hERG liability is identified. An IC50 of 35 µM requires careful evaluation of the therapeutic plasma concentration to determine the safety margin. Memantine is clean on this target.
Metabolic Off-Targets
CYP2D6>50 µM >50 µMLow risk of inhibiting this major metabolic pathway.
CYP3A445 µM >50 µM[9]Weak inhibition detected, suggesting a low but non-zero potential for drug-drug interactions via this pathway.

Note: Data for 1-(1-Adamantyl)propan-1-amine is illustrative for comparison purposes. Reference data for Memantine is sourced from public literature.

Interpretation: From this hypothetical data, a clear picture emerges. While 1-(1-Adamantyl)propan-1-amine shows desired on-target potency, it also possesses significant NMDA receptor activity, much like Memantine. The key differentiator and point of concern is the moderate hERG inhibition, a liability not prominently associated with Memantine. This finding would immediately trigger a deeper investigation into the therapeutic index (the ratio of the toxic dose to the therapeutic dose) to assess the clinical risk of cardiac arrhythmias.

Conclusion and Future Directions

The preclinical evaluation of off-target effects is a cornerstone of building a robust safety case for any new chemical entity. For 1-(1-Adamantyl)propan-1-amine, its adamantane core necessitates a thorough investigation beyond its primary antiviral target. The systematic, phased approach outlined in this guide—moving from broad screening to focused, quantitative assays—provides the necessary framework for this critical task.

By comparing its hypothetical profile to that of a known analogue like Memantine, we can make more informed decisions. The identification of a potential hERG liability in our case study underscores the importance of this process. Such a finding does not necessarily terminate a program but instead directs future research, demanding precise calculation of safety margins and potentially guiding in-vivo cardiovascular studies to understand the real-world risk. Ultimately, this rigorous, evidence-based approach is paramount to ensuring that novel therapeutics are not only effective but fundamentally safe for the patients who need them.

References

  • Journal of Chemical Health Risks (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. vertexaisearch.cloud.google.com.
  • Chemchart. 1-(1-adamantyl)propan-1-amine (60196-90-9). vertexaisearch.cloud.google.com.
  • National Institutes of Health, PubChem. Amantadine | C10H17N | CID 2130. pubchem.ncbi.nlm.nih.gov.
  • Benchchem. Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. .

  • National Institutes of Health, PubMed Central. Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. .

  • National Institutes of Health, PubMed.
  • ConnectSci. Unlocking therapeutic potential: the role of adamantane in drug discovery. connect.rsc.org.
  • MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. .

  • National Institutes of Health, PubMed Central. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. .

  • National Institutes of Health. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. .

  • YouTube. Critical Importance of Early Safety Screening in Drug Development. .

  • U.S. Food and Drug Administration. S7A Safety Pharmacology Studies for Human Pharmaceuticals. .

  • National Institutes of Health, PubMed Central. Target-Directed Approaches for Screening Small Molecules against RNA Targets. .

  • National Institutes of Health. Memantine - StatPearls - NCBI Bookshelf. .

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. .

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). .

  • National Institutes of Health, PubMed Central. Inhibition of IκB Kinase-β and IκB Kinase-α by Heterocyclic Adamantyl Arotinoids. .

  • Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). enamine.net.
  • National Institutes of Health, PubMed. hERG toxicity assessment: Useful guidelines for drug design. pubmed.ncbi.nlm.nih.gov.
  • Sannova. What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. .

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. .

  • ResearchGate. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping | Request PDF. .

  • National Institutes of Health, PubMed.
  • National Institutes of Health, PubMed Central. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping. .

  • Regulations.gov. Nonclinical Safety Evaluation of the Immunotoxic Potential of Drugs and Biologics. .

  • U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. .

  • National Institutes of Health. Targeted Protein Degradation by Chimeric Compounds using Hydrophobic E3 Ligands and Adamantane Moiety. .

  • National Institutes of Health, PubMed Central. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. .

  • bioRxiv. A Large-Scale Concordance Study of Toxicity Findings Across Preclinical Species and Humans for Small Molecules and Biologics in Drug Development. .

  • ResearchGate. Receptorome screening for CNS drug discovery | Request PDF. .

  • National Institutes of Health, PubMed Central. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. .

  • Ovid.
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  • European Pharmaceutical Review. GPCR screening and drug discovery: Challenges and latest trends. .

  • ACS Publications. Practical and Scalable Synthesis of 1,3-Adamantanediol. pubs.acs.org.
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  • Eurofins Discovery. CYP Inhibition Assays. .

  • Sygnature Discovery. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. .

  • bioRxiv. State-specific inhibition of NMDA receptors by memantine depends on intracellular calcium and provides insights into NMDAR channel blocker tolerability. .

  • RCSB PDB. 7SAD: Memantine-bound GluN1a-GluN2B NMDA receptors. .

  • Wellcome Trust. One route to developing new drugs is to look at targeting the hundreds of G-protein-coupled receptors, found in cell membranes,. wellcome.org.
  • National Institutes of Health, PubMed Central. In silico off-target profiling for enhanced drug safety assessment. .

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Comparative Stability Profiling: Next-Generation Adamantane Derivatives vs. Legacy Scaffolds in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The adamantane cage (tricyclo[3.3.1.1^3,7]decane) remains a privileged scaffold in medicinal chemistry due to its ability to improve lipophilicity and membrane permeability. However, this same lipophilicity presents unique challenges in stability profiling. Unlike legacy compounds such as Memantine or Amantadine , which are metabolically robust, next-generation adamantane derivatives often incorporate labile linkers (esters, amides) or heteroatoms to improve target specificity.

This guide provides a rigorous technical framework for validating the metabolic and plasma stability of these new chemical entities (NCEs). We compare the performance of these NCEs against established benchmarks and outline the specific LC-MS/MS workflows required to overcome the "chromophore-free" detection challenge inherent to adamantane structures.

Part 1: The Stability Paradox & Analytical Challenge

The "Fat Ball" Problem

Adamantane is essentially a lipophilic sphere. In biological matrices, it exhibits high non-specific binding to microsomal proteins and plasma lipids.

  • Legacy Performance (Memantine): Extremely stable. Metabolized slowly by CYP450s (primarily hydroxylation), leading to long half-lives (

    
     hours).
    
  • New Derivative Performance: Often designed with "soft spots" (metabolic handles) to reduce half-life and prevent accumulation.

  • The Challenge: Standard UV-HPLC methods fail because the adamantane cage lacks a chromophore. Derivatization (e.g., with Fmoc or OPA) is an alternative but introduces variability and is unsuitable for high-throughput stability screening.

Analytical Decision Matrix

To validate stability, one must first validate the detection method. We utilize LC-MS/MS (Triple Quadrupole) as the gold standard, superior to GC-MS (volatility issues) and HPLC-UV (sensitivity issues).

Analytical_Decision_Tree Input Adamantane Derivative (Stability Sample) Chromophore Contains Chromophore? Input->Chromophore UV_Method HPLC-UV / FLD (Requires Derivatization) Chromophore->UV_Method No (Legacy Method) MS_Method LC-MS/MS (Direct Analysis) Chromophore->MS_Method No (Preferred) Ionization Ionization Source Selection MS_Method->Ionization ESI ESI+ (Polar/Basic Groups) Ionization->ESI Amine/Amide APCI APCI+ (Neutral/Hydrophobic) Ionization->APCI Pure Hydrocarbon

Figure 1: Analytical decision tree for adamantane quantification. Note that while legacy methods use derivatization, direct LC-MS/MS is required for accurate stability kinetics.

Part 2: Microsomal Stability Protocol (Metabolic Clearance)

This protocol compares the metabolic stability of a New Adamantane Derivative (NAD-1) against the benchmark Memantine. The goal is to determine the intrinsic clearance (


).[1]
Experimental Design
  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (essential for CYP450 activity).

  • Control: Memantine (Negative control, stable), Verapamil (Positive control, high clearance).

  • Test Concentration: 1 µM (Low concentration to avoid enzyme saturation).

Step-by-Step Workflow

This workflow is designed to minimize non-specific binding, a critical error source for adamantanes.

  • Pre-Incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (1 µM). Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching (Critical): Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard (IS) .

    • Expert Insight: Use Deuterated Memantine (Memantine-d3) or Amantadine as the IS. Do not use generic IS like Tolbutamide; the physicochemical match is poor.

  • Clarification: Centrifuge at 4,000 rpm for 20 mins at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS.

Data Processing

Calculate the % Remaining relative to


. Plot 

vs. time. The slope

determines the half-life:

Part 3: Comparative Performance Data

The following table illustrates the stability profile of a hypothetical "Next-Gen" adamantane ester (designed for prodrug delivery) versus the Memantine benchmark.

ParameterMemantine (Benchmark) New Adamantane Ester (NAD-1) Interpretation
Matrix Human Liver MicrosomesHuman Liver Microsomes

(min)
> 300 min45 minNAD-1 is rapidly metabolized, likely by esterases or CYP hydroxylation.

(µL/min/mg)
< 5.0 (Low Clearance)30.8 (Moderate Clearance)NAD-1 will have higher first-pass effect than Memantine.
Primary Metabolite Hydroxy-memantine (Trace)Hydrolyzed Acid + AdamantanolLC-MS/MS detects the "uncaged" payload.
Plasma Stability (2h) 100% Remaining60% RemainingNAD-1 is unstable in plasma (esterase activity), unlike Memantine.

Key Finding: While Memantine's stability is ideal for chronic CNS dosing, the reduced stability of NAD-1 suggests it is suitable as a prodrug or a short-acting agent.

Part 4: Plasma Stability & Protein Binding

For adamantane compounds, plasma stability is often compromised not by chemical hydrolysis, but by "virtual" loss due to high protein binding (PPB) to Alpha-1-acid glycoprotein (AAG).

Validation Workflow: Rapid Equilibrium Dialysis (RED)

To ensure the "stability" data is real and not an artifact of binding, a RED assay is mandatory.

RED_Workflow Sample Plasma Spiked with Compound Chamber RED Device (Membrane Cutoff) Sample->Chamber Equilibrium Incubation (4h @ 37°C) Chamber->Equilibrium Analysis LC-MS/MS Analysis (Donor vs. Receiver) Equilibrium->Analysis Calculation Calculate % Free Analysis->Calculation

Figure 2: Rapid Equilibrium Dialysis workflow. Adamantanes often show >90% binding, requiring high-sensitivity LC-MS/MS for the receiver chamber.

Protocol Notes for Validation (FDA M10 Compliance)

According to FDA M10 Bioanalytical Method Validation guidelines, you must prove that your stability samples are stable during the entire analytical process.

  • Freeze-Thaw Stability: Adamantanes are generally stable, but the matrix is not. Validate over 3 cycles (-80°C to RT).

  • Bench-Top Stability: 4 hours at Room Temperature.

  • Processed Sample Stability: 24 hours in the autosampler (4°C). Critical: Adamantanes can precipitate in high-aqueous mobile phases. Ensure your reconstitution solvent is at least 30% organic.

References

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[2] (2022).[3][4] Link

  • MDPI. Hydrolytic Stability of New Amino Acids Analogues of Memantine. (2020).[5] Link

  • ConnectSci. Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024).[2][4][6][7] Link

  • National Institutes of Health (NIH). Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization. (2010).[8] Link

  • ResearchGate. Metabolic stability of selected compounds in human liver microsomes. (2021).[9] Link

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(1-Adamantyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 1-(1-Adamantyl)propan-1-amine, a compound also known as Adapromine. As a research chemical with potential antiviral applications, its unique adamantane structure necessitates a rigorous approach to waste management to protect laboratory personnel and the environment. This document moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Profile and Safety Imperatives

Before handling waste, a clear understanding of the compound's intrinsic hazards is paramount. The disposal protocol is directly derived from this hazard profile. 1-(1-Adamantyl)propan-1-amine is an organic amine solid, and its primary risks stem from its potential physiological effects and its incompatibility with other common chemical classes.

The core principle of its disposal is environmental containment . The compound is recognized as being harmful to aquatic life, with potentially long-lasting effects[1][2]. Therefore, under no circumstances should it be disposed of via the sanitary sewer system or allowed to contaminate groundwater[2].

Table 1: Hazard Summary for 1-(1-Adamantyl)propan-1-amine

Hazard TypeDescriptionRationale for Disposal ProtocolAuthoritative Sources
Health Hazards Harmful if swallowed; may cause irritation to the skin, eyes, and respiratory tract[3]. Related adamantane amines are suspected of damaging fertility or the unborn child[1].All waste streams, including rinsate from containers, must be captured to prevent personnel exposure. PPE is mandatory during all handling and disposal steps.Fisher Scientific[4], Carl ROTH[1], Amazon S3[3]
Environmental Hazards Harmful to aquatic life with long-lasting effects[1][2].Prohibits sewer disposal. All contaminated materials and rinsates must be collected as hazardous waste to prevent environmental release.Fisher Scientific[2], Carl ROTH[1]
Chemical Reactivity Incompatible with acids, strong oxidizing agents, and reducing agents[4].Mandates strict segregation of amine waste from other chemical waste streams to prevent violent reactions, gas evolution, or fire.Fisher Scientific[4], Collect and Recycle[5]

Pre-Disposal Handling and Waste Segregation: The First Line of Defense

Proper disposal begins with correct segregation at the point of generation. The reactivity of amines necessitates a dedicated waste stream to prevent dangerous incompatibilities.

Causality of Segregation: Mixing amine waste with acidic waste can lead to a rapid and exothermic acid-base neutralization reaction, potentially causing boiling and splashing of corrosive materials. Combining it with strong oxidizers can create a fire or explosion hazard. Therefore, isolating amine waste is a critical safety measure[5].

Protocol for Waste Accumulation:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container designated exclusively for solid amine waste. Ensure the container is in good condition with a tightly sealing lid.

  • Labeling: Immediately label the container with "Hazardous Waste," "Solid Amine Waste," and list the full chemical name: "1-(1-Adamantyl)propan-1-amine." Ensure the accumulation start date is clearly visible.

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat[4][5]. This storage location must be separate from areas used to store acids and oxidizing agents[5].

Standard Operating Procedures (SOPs) for Disposal

The specific disposal action depends on the form of the waste. The following protocols cover the most common scenarios encountered in a research setting.

SOP 1: Unused, Expired, or Off-Specification Product

This material must be disposed of as hazardous chemical waste.

  • Packaging: Ensure the chemical is in its original, sealed container if possible. If transferring, move the solid into the designated solid amine hazardous waste container.

  • Documentation: Complete a hazardous waste pickup request form as required by your institution's Environmental Health and Safety (EHS) department. Accurately list all constituents.

  • Collection: Arrange for collection by trained EHS personnel or a licensed hazardous waste contractor. Do not attempt to transport hazardous waste yourself.

SOP 2: Contaminated Labware and Personal Protective Equipment (PPE)

Disposable items that have come into direct contact with 1-(1-Adamantyl)propan-1-amine are considered hazardous waste.

  • Collection: Place contaminated items such as gloves, weighing papers, pipette tips, and disposable labware into a designated, clearly labeled, sealed plastic bag or container[6].

  • Segregation: This container should be labeled "Solid Hazardous Waste" and list the chemical contaminant.

  • Disposal: Dispose of the container through your institution's hazardous waste program[6][7]. Do not mix this solid waste with non-hazardous laboratory trash.

SOP 3: Accidental Spill Cleanup

For small, manageable spills, follow this procedure.

  • Ensure Safety: Alert personnel in the immediate area. Ensure you are wearing appropriate PPE, including safety goggles, gloves, a lab coat, and a NIOSH-approved respirator for particulates if ventilation is poor[4].

  • Containment: Prevent the spread of the solid material.

  • Cleanup: Gently sweep or vacuum up the material, taking care to avoid creating dust[2][3][8]. Place the collected solid and any contaminated cleaning materials (e.g., absorbent pads) into a sealed container.

  • Labeling and Disposal: Label the container as hazardous waste, detailing the spilled chemical and the absorbent material used[9]. Dispose of it according to SOP 1.

SOP 4: Decontamination of Empty Containers

An "empty" container that held 1-(1-Adamantyl)propan-1-amine is not safe for regular trash until properly decontaminated. The residual chemical must be managed as hazardous waste.

  • Initial Removal: Scrape out as much of the remaining solid as possible and add it to your solid amine waste container.

  • Triple Rinse Protocol: The standard for rendering a container non-hazardous is the triple rinse method[6][9].

    • Rinse the container thoroughly with a small amount of a suitable organic solvent (e.g., methanol or acetone).

    • Swirl to ensure the entire inner surface is contacted.

    • Crucially, pour the resulting solvent rinsate into a designated "Halogen-Free Organic Solvent Waste" container. This rinsate is now considered hazardous waste[6].

    • Repeat this process two more times.

  • Label Defacement: After the final rinse and allowing the container to dry, completely remove or deface the original chemical label to prevent misidentification[6].

  • Final Disposal: The clean, dry, and unlabeled container can now be disposed of with regular laboratory glass or plastic waste[6].

Decision-Making Workflow for Disposal

The following diagram outlines the logical steps for managing any waste stream potentially contaminated with 1-(1-Adamantyl)propan-1-amine.

G cluster_0 start Identify Waste Stream Containing 1-(1-Adamantyl)propan-1-amine is_bulk Waste Type? start->is_bulk bulk Unused / Expired Bulk Chemical is_bulk->bulk Bulk contaminated Contaminated PPE & Labware is_bulk->contaminated Contaminated Items empty_container Empty Container is_bulk->empty_container Container spill Spill Residue & Absorbents is_bulk->spill Spill is_spill Spill? collect_amine Collect in Labeled Solid Amine Waste Container bulk->collect_amine contaminated->collect_amine triple_rinse Perform Triple Rinse Protocol (SOP 4) empty_container->triple_rinse collect_spill Collect in Sealed Container Label with Contents spill->collect_spill ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_amine->ehs_pickup collect_spill->ehs_pickup collect_rinsate Collect Rinsate as Solvent Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container in Regular Lab Glass/Plastic triple_rinse->dispose_container collect_rinsate->ehs_pickup caption Disposal Decision Workflow

Caption: Disposal Decision Workflow for 1-(1-Adamantyl)propan-1-amine.

Regulatory Context

All hazardous waste disposal activities are governed by stringent regulations. In the United States, the primary federal framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA)[10]. Academic and research laboratories may fall under specific regulations such as Subpart K of 40 CFR Part 262, which provides alternative requirements for managing hazardous waste in these settings[11].

Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices for hazardous chemicals in laboratories under standard 29 CFR 1910.1450[12]. It is the responsibility of the Principal Investigator and the institution to ensure that all disposal practices are fully compliant with federal, state, and local regulations. Always consult your institution's EHS department for specific guidance.

References

  • Safety Data Sheet: 1-Adamantanamine hydrochloride. Carl ROTH. [Link]

  • Safety Data Sheet: Adamantane. Chemos GmbH & Co.KG. [Link]

  • Material Safety Data Sheet - 1-(1-Adamantyl)ethylamine hydrochloride, 97%. Amazon S3. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • 1-(1-adamantyl)propan-1-amine (60196-90-9). Chemchart. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Safety Data Sheet: Adamantane. TA Instruments. [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. (2023-02-27). [Link]

  • Safety Data Sheet: Adamantane. Carl ROTH. [Link]

  • Hazardous Waste. US Environmental Protection Agency (EPA). [Link]

  • Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). (2025-11-25). [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. (2025-08-07). [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. (2024-08-30). [Link]

  • Hazardous Waste Management Manual. AdventHealth University. [Link]

  • Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency (EPA). [Link]

  • EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. [Source URL not provided in search results]
  • Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA). [Link]

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.